molecular formula C7H7ClN2O2 B3197137 (4-Chloro-3-nitrophenyl)methanamine CAS No. 100398-63-8

(4-Chloro-3-nitrophenyl)methanamine

Cat. No.: B3197137
CAS No.: 100398-63-8
M. Wt: 186.59 g/mol
InChI Key: DSZQTLPQIDVMBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Chloro-3-nitrophenyl)methanamine is a valuable aromatic amine derivative that serves as a key synthetic intermediate in advanced organic and medicinal chemistry. Its structure, featuring both chloro and nitro substituents on the phenyl ring along with a reactive primary amine group, makes it a versatile building block for constructing complex molecular frameworks . The electron-withdrawing nature of the nitro and chloro groups significantly enhances the compound's reactivity, particularly in nucleophilic aromatic substitution and reduction reactions, providing multiple sites for chemical modification . In pharmaceutical research, this compound has been explored as a fundamental building block for the synthesis of potential therapeutic agents. Studies have utilized this compound in the development of anti-inflammatory drugs, antimicrobial agents, and anticancer compounds, where it acts as a core scaffold for further functionalization . The unique electronic properties of this compound also make it an attractive candidate in materials science. Researchers have investigated its application as a precursor for synthesizing conductive polymers and organic semiconductors, which are critical components in next-generation electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) . Furthermore, its synthetic versatility is leveraged in combinatorial chemistry and high-throughput screening platforms, enabling the rapid generation and optimization of compound libraries for drug discovery campaigns .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-chloro-3-nitrophenyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2/c8-6-2-1-5(4-9)3-7(6)10(11)12/h1-3H,4,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSZQTLPQIDVMBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(4-Chloro-3-nitrophenyl)methanamine: A Strategic Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Topic: (4-Chloro-3-nitrophenyl)methanamine Chemical Properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (CAS: 100398-63-8) serves as a high-value "linchpin" intermediate in medicinal chemistry. Its structural uniqueness lies in its orthogonal reactivity profile : it possesses a nucleophilic benzylamine handle, an electrophilic aryl chloride activated by an ortho-nitro group, and a latent aniline equivalent (the nitro group). This trifunctional nature allows it to serve as a core scaffold for constructing complex heterocycles, particularly quinoxalines and benzimidazoles used in kinase inhibitors and anti-infectives. This guide details its physicochemical properties, robust synthetic protocols, and strategic utility in drug discovery.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]

The compound is most stable and commercially available as its hydrochloride salt (CAS: 116599-39-4) due to the oxidative sensitivity of the free benzylamine.

Table 1: Physicochemical Specifications
PropertyDataNotes
IUPAC Name This compound
Common Synonyms 4-Chloro-3-nitrobenzylamine; 4-Chloro-3-nitrobenzenemethanamine
CAS Number (Free Base) 100398-63-8
CAS Number (HCl Salt) 116599-39-4 Preferred form for storage
Molecular Formula

Molecular Weight 186.60 g/mol (Free Base); 223.06 g/mol (HCl)
Physical State Off-white to pale yellow crystalline powderNitro group imparts yellow hue
Melting Point 240–245 °C (dec) for HCl saltFree base is lower melting/oil
Solubility Water (High for HCl salt), DMSO, MethanolFree base soluble in DCM, EtOAc
pKa (Conjugate Acid) ~9.2 (Estimated for benzylamine

)
Typical for primary benzylamines
Hammett Parameters

(Cl) = 0.23;

(NO2) = 0.71
Strongly electron-deficient ring

Synthetic Routes & Manufacturing[7]

Synthesizing this molecule requires careful chemoselectivity to avoid reducing the nitro group or displacing the labile chlorine atom. Two primary routes are established: the Nitrile Reduction Route (Industrial) and the Delepine/Gabriel Route (Laboratory High-Fidelity).

Route A: Chemoselective Reduction of Nitriles (Industrial)

Direct reduction of 4-chloro-3-nitrobenzonitrile using standard hydrogenation (


) is contraindicated  as it reduces the nitro group to an aniline first. The preferred method uses Borane complexes.
  • Reagents:

    
     or 
    
    
    
    (DMS).
  • Mechanism: Borane coordinates to the nitrile nitrogen, facilitating hydride transfer. It is kinetically selective for nitriles over nitro groups at low temperatures.

  • Critical Control Point: Temperature must be maintained <0 °C initially to prevent thermal runaway and over-reduction.

Route B: The Delepine Reaction (Laboratory Standard)

This route avoids reduction entirely, ensuring the nitro and chloro groups remain intact. It proceeds via the benzyl halide.

Protocol:

  • Halogenation: 4-Chloro-3-nitrotoluene

    
     4-Chloro-3-nitrobenzyl bromide.
    
  • Quaternization: React benzyl bromide with Hexamethylenetetramine (HMTA) in

    
     to form the quaternary ammonium salt.
    
  • Hydrolysis: Acidic hydrolysis (HCl/EtOH) releases the primary amine as the hydrochloride salt.

Visualization: Synthetic Pathways

Synthesis cluster_legend Route Comparison Start1 4-Chloro-3-nitrobenzonitrile (CAS 939-80-0) Reagent1 BH3·THF (Chemoselective) Start1->Reagent1 Product (4-Chloro-3-nitrophenyl) methanamine HCl Start1->Product Reduction Start2 4-Chloro-3-nitrotoluene Inter2 Benzyl Bromide Intermediate Start2->Inter2 Radical Bromination Reagent2 1. HMTA 2. HCl/EtOH Inter2->Reagent2 Inter2->Product Delepine Rxn Route A: Scalable but requires expensive borane Route A: Scalable but requires expensive borane Route B: High fidelity, avoids reduction issues Route B: High fidelity, avoids reduction issues

Figure 1: Comparative synthetic routes.[1] Route A is preferred for scale; Route B for purity.

Reactivity Profile & Functional Group Transformations

The utility of this compound lies in its ability to undergo sequential, orthogonal reactions.

The "Hot Spot"

The chlorine atom is activated by the ortho-nitro group and the para-aminomethyl group (inductive withdrawal).

  • Reaction: Nucleophilic Aromatic Substitution (

    
    ).
    
  • Nucleophiles: Primary/secondary amines, thiols, alkoxides.

  • Conditions: Mild base (

    
     or DIPEA) in polar aprotic solvents (DMF, DMSO, NMP) at 60–100 °C.
    
  • Self-Polymerization Risk: The free base contains both a nucleophile (

    
    ) and an electrophile (
    
    
    
    ). While the methylene spacer reduces direct reactivity, intermolecular polymerization can occur upon heating. Always store as the HCl salt.
Benzylamine Derivatization

The primary amine is the most nucleophilic site and reacts typically with acyl chlorides, isocyanates, and sulfonyl chlorides.

  • Strategy: Functionalize the amine first to install the linker, then perform

    
     on the core to diversify the library.
    
Nitro Reduction & Cyclization

Reducing the nitro group after


 substitution yields an ortho-diamine system (1,2-diaminobenzene derivative), a precursor to benzimidazoles (with carboxylic acids) or quinoxalines (with 1,2-dicarbonyls).
Visualization: Reactivity Logic

Reactivity Center (4-Chloro-3-nitrophenyl) methanamine Path1 Amide Coupling (R-COCl / Base) Center->Path1 Site: -NH2 Path2 SNAr Displacement (R'-NH2 / Heat) Center->Path2 Site: Ar-Cl (Activated) Prod1 Functionalized Linker Path1->Prod1 Prod2 2-Nitro-aniline deriv. Path2->Prod2 Path3 Nitro Reduction (Fe/AcOH or H2/Pd) Prod2->Path3 Cyclization Sequence Prod3 Benzimidazole/Quinoxaline Precursor Path3->Prod3

Figure 2: Orthogonal reactivity map demonstrating the scaffold's versatility in library generation.

Experimental Protocol: Amide Coupling & Sequence

Objective: Synthesis of a scaffold for a kinase inhibitor library.

Step 1: Protection/Functionalization of the Amine
  • Suspend this compound HCl (1.0 equiv) in dry DCM.

  • Add DIPEA (3.0 equiv) to liberate the free base.

  • Cool to 0 °C and add the desired Acyl Chloride (1.1 equiv) dropwise.

  • Monitor by TLC (EtOAc/Hexane). The reaction is usually complete in 1 hour.

  • Workup: Wash with 1N HCl, then Sat.

    
    . Dry organic layer over 
    
    
    
    .
Step 2: Displacement
  • Dissolve the amide intermediate from Step 1 in DMF (0.2 M).

  • Add the nucleophile (e.g., Morpholine, 1.5 equiv) and

    
     (2.0 equiv).
    
  • Heat to 80 °C for 4–6 hours. The solution typically turns deep yellow/orange (characteristic of 2-nitroanilines).

  • Workup: Pour into ice water. The product often precipitates. Filter and wash with water.[2][3][1][4]

Handling, Stability & Safety

  • Hazards: As a nitro-aromatic amine, treat as a potential mutagen and skin sensitizer. The free base can cause severe eye irritation.

  • Storage: Hygroscopic. Store the HCl salt in a desiccator at room temperature. The free base oxidizes in air to form imines/aldehydes; store under Nitrogen at -20 °C if isolated.

  • Incompatibility: Strong oxidizing agents, strong bases (induces polymerization of free base).

References

  • ChemicalBook. (2025). 4-Chloro-3-nitrobenzylamine hydrochloride Properties and CAS Data.Link

  • Sigma-Aldrich. (2024). 4-Chloro-3-nitrobenzonitrile Product Specification & Synthesis Precursors.Link

  • BenchChem. (2025).[3] Technical Guide: Synthesis of N-Substituted Benzamides using Nitro-benzyl precursors.Link

  • GuideChem. (2024). Safety Data Sheet (SDS) for Nitrobenzylamine derivatives.Link

  • PubChem. (2025). Compound Summary: this compound.[5][6][7][8] National Library of Medicine. Link

Sources

(4-Chloro-3-nitrophenyl)methanamine synthesis pathway

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of (4-Chloro-3-nitrophenyl)methanamine

Executive Summary

This compound is a valuable substituted benzylamine intermediate in medicinal and materials chemistry. Its trifunctional nature—comprising a reactive benzylamine moiety, an electron-withdrawing nitro group, and a halogenated aromatic ring—makes it a versatile building block for complex molecular architectures. This guide provides a comprehensive overview of the principal synthetic pathways to this target molecule, designed for researchers and process chemists. We will delve into two primary, multi-step strategies: the reductive amination of a benzaldehyde precursor and the reduction of a benzonitrile intermediate. The discussion emphasizes the underlying chemical principles, causality behind procedural choices, and detailed, field-proven experimental protocols. A comparative analysis is included to guide the scientist in selecting the optimal route based on laboratory capabilities, safety considerations, and desired scale.

Introduction: Strategic Considerations for Synthesis

The synthesis of this compound, a molecule featuring both a reducible nitro group and a primary amine, demands careful strategic planning to ensure chemoselectivity. The primary challenge lies in constructing the benzylamine functional group (-CH₂NH₂) without affecting the nitro group (-NO₂). Direct amination of a corresponding benzyl halide is often complicated by over-alkylation, leading to mixtures of primary, secondary, and tertiary amines.[1] Therefore, more controlled, indirect methods are preferred.

This guide focuses on two robust and widely applicable synthetic routes:

  • The Reductive Amination Pathway: A two-step sequence involving the initial synthesis of the key intermediate, 4-chloro-3-nitrobenzaldehyde, followed by its direct reductive amination. This is often the preferred method due to its high efficiency and control.[2]

  • The Nitrile Reduction Pathway: An alternative two-step route that begins with the synthesis of 4-chloro-3-nitrobenzonitrile, which is subsequently reduced to the target primary amine. This pathway presents unique chemoselectivity challenges that will be discussed in detail.

Both pathways commence from readily available 4-substituted benzoyl derivatives, making them practical for laboratory-scale and potential scale-up operations.

Part I: The Reductive Amination Pathway

This pathway is arguably the most efficient and reliable method for preparing this compound. It proceeds in two distinct, high-yielding steps: the nitration of a commercially available precursor to form the key aldehyde, followed by a one-pot reductive amination to install the primary amine.

Workflow for the Reductive Amination Pathway

A 4-Chlorobenzaldehyde R1 Fuming HNO₃ H₂SO₄ A->R1 B 4-Chloro-3-nitrobenzaldehyde R2 1. Ammonia (NH₃) 2. NaBH(OAc)₃ B->R2 C This compound R1->B Step 1: Nitration R2->C Step 2: Reductive Amination

Caption: The two-step synthesis via the reductive amination of an aldehyde intermediate.

Step 1: Synthesis of 4-Chloro-3-nitrobenzaldehyde

The synthesis of the aldehyde intermediate is achieved via the electrophilic aromatic substitution (nitration) of 4-chlorobenzaldehyde.[3]

Causality of Reaction: The regioselectivity of this reaction is dictated by the directing effects of the substituents on the benzene ring. The chloro group (-Cl) is an ortho, para-director, while the aldehyde group (-CHO) is a meta-director. Both groups direct the incoming electrophile, the nitronium ion (NO₂⁺), to the position ortho to the chlorine and meta to the aldehyde, yielding the desired 4-chloro-3-nitrobenzaldehyde as the major product.[3] The use of a strong acid catalyst, typically sulfuric acid (H₂SO₄), is essential to protonate nitric acid and generate the highly electrophilic nitronium ion.[3]

Quantitative Data Summary

ParameterValueSource(s)
Starting Material4-Chlorobenzaldehyde[3][4][5]
ReagentsFuming Nitric Acid, Sulfuric Acid[3][5]
Reaction TemperatureBelow 10°C[3][5]
Reaction Time~2 hours[4][5]
Reported Yield89% - 97%[4][5]
AppearanceOff-white to light yellow powder/crystals[4][5]
Melting Point61-65°C[4][5]

Detailed Experimental Protocol: Nitration of 4-Chlorobenzaldehyde [4][5]

  • Reaction Setup: In a three-neck flask equipped with a mechanical stirrer and a thermometer, prepare a nitrating mixture by combining sulfuric acid (55 mL) and fuming nitric acid (55 mL). Cool this mixture to 5°C in an ice-salt bath.

  • Addition of Substrate: To the cold, stirring nitrating mixture, add 4-chlorobenzaldehyde (70 g, 0.5 mol) in small portions, ensuring the internal temperature does not exceed 10°C.

  • Reaction: Continue stirring the mixture at 5-10°C for 2 hours after the addition is complete.

  • Quenching and Precipitation: Slowly and carefully pour the reaction mixture into a beaker containing 1 L of crushed ice and water, while maintaining vigorous stirring. The crude product will precipitate as a solid.[3][4]

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold water until the washings are neutral to remove residual acids.

  • Purification: Purify the crude product by recrystallization. Dissolve the solid in a minimal amount of hot ethanol, and add water dropwise until persistent turbidity is observed. Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.[4]

  • Drying: Collect the pure, white, needle-like crystals by filtration and dry them under vacuum to obtain the final product, 4-chloro-3-nitrobenzaldehyde.[4]

Step 2: Reductive Amination to this compound

Reductive amination is a highly effective method for forming amines from carbonyl compounds.[2] It involves the initial reaction of the aldehyde with an amine source (in this case, ammonia) to form an intermediate imine, which is then reduced in situ to the desired primary amine.

Causality of Reagent Choice: A key aspect of this step is the choice of reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reagent for this transformation.[6] It is a mild and selective reducing agent that readily reduces the protonated iminium ion intermediate but is slow to react with the starting aldehyde. This selectivity prevents the competitive reduction of the aldehyde to the corresponding alcohol, leading to higher yields of the desired amine.[2][6] This method also proceeds under conditions mild enough to not affect the nitro group.

Detailed Experimental Protocol: Reductive Amination

  • Reaction Setup: In a round-bottom flask, dissolve 4-chloro-3-nitrobenzaldehyde (18.5 g, 0.1 mol) in a suitable solvent such as 1,2-dichloroethane (DCE) or methanol (250 mL).[6]

  • Amine Addition: Add a solution of ammonia in methanol (e.g., 7N solution, ~1.2 equivalents) to the flask. Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Reduction: To the stirring solution, add sodium triacetoxyborohydride (NaBH(OAc)₃, ~25.4 g, 0.12 mol) portion-wise, monitoring for any exotherm.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting aldehyde.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Part II: The Nitrile Reduction Pathway

An alternative strategy involves the synthesis and subsequent reduction of 4-chloro-3-nitrobenzonitrile. While viable, this route presents a significant chemoselectivity challenge: the nitrile group must be reduced to a primary amine while leaving the nitro group intact.

Workflow for the Nitrile Reduction Pathway

A 4-Chlorobenzonitrile R1 Fuming HNO₃ H₂SO₄ A->R1 B 4-Chloro-3-nitrobenzonitrile R2 Selective Reduction (e.g., Catalytic Hydrogenation with specific catalyst) B->R2 C This compound R1->B Step 1: Nitration R2->C Step 2: Nitrile Reduction

Caption: The two-step synthesis via the reduction of a nitrile intermediate.

Step 1: Synthesis of 4-Chloro-3-nitrobenzonitrile

Similar to the aldehyde synthesis, the nitrile precursor is prepared by nitrating 4-chlorobenzonitrile.[7] The directing effects of the chloro (-Cl) and cyano (-CN) groups are analogous to the previous example, leading to the desired 3-nitro product.

Detailed Experimental Protocol: Nitration of 4-Chlorobenzonitrile [7]

  • Reaction Setup: In a 50 mL three-neck flask, add 95% concentrated sulfuric acid (20 mL) and cool in an ice bath to below 0°C.

  • Addition of Substrate: Add 4-chlorobenzonitrile (4.79 g, 40.1 mmol) and stir until completely dissolved.

  • Nitration: Slowly add 95% fuming nitric acid (4.0 g, 63 mmol) dropwise over 1 hour, maintaining the temperature below 0°C. After the addition, continue stirring at low temperature for an additional 30 minutes.

  • Quenching and Precipitation: Pour the reaction mixture slowly into 100 mL of ice water to precipitate a white solid.

  • Filtration and Washing: Filter the solid and wash the filter cake with a 5% sodium bicarbonate solution, followed by water until neutral.

  • Purification: Recrystallize the crude solid from an 80% ethanol/water solution and dry at 60°C to obtain pure 4-chloro-3-nitrobenzonitrile.[7]

Step 2: Selective Reduction of the Nitrile

This step is the critical and most challenging part of this pathway. Many common reagents for nitrile reduction, such as lithium aluminum hydride (LiAlH₄) or standard catalytic hydrogenation (H₂/Pd-C), will also readily reduce the nitro group, leading to the di-amino product or other undesired side products.[8] Achieving selective reduction requires carefully chosen conditions.

Causality of Reaction Conditions: The goal is to find a catalytic system or chemical reductant that has a high affinity for the nitrile group but low reactivity towards the aromatic nitro group under the reaction conditions. This can sometimes be achieved by using specific catalysts (e.g., modified Raney Nickel or Rhodium catalysts) under controlled hydrogen pressure and temperature, or by using chemical reductants like borane complexes that can show selectivity. This step often requires significant optimization for a specific substrate.

Example Protocol: Catalytic Hydrogenation (Illustrative)

Note: This is an illustrative protocol, and specific catalyst and condition screening would be necessary for optimal results.

  • Reaction Setup: In a hydrogenation vessel, dissolve 4-chloro-3-nitrobenzonitrile (18.2 g, 0.1 mol) in a suitable solvent like ethanol or THF.

  • Catalyst Addition: Add a specialized catalyst (e.g., a poisoned palladium catalyst or a specific rhodium catalyst, ~5 mol %).

  • Hydrogenation: Pressurize the vessel with hydrogen gas (pressure and temperature to be optimized, e.g., 50 psi at room temperature) and agitate vigorously.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS, being careful to analyze for the disappearance of starting material and the appearance of the desired product versus over-reduction products.

  • Workup: Once the reaction is complete, carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography or recrystallization.

Comparative Analysis of Synthesis Pathways

FeatureReductive Amination PathwayNitrile Reduction Pathway
Starting Material 4-Chlorobenzaldehyde4-Chlorobenzonitrile
Key Challenge Standard organic transformations.Achieving chemoselective reduction of the nitrile without reducing the nitro group.
Predictability & Reliability High. The reactions are well-established and generally high-yielding.[6]Moderate to Low. The selective reduction step often requires extensive optimization.
Reagent Safety Uses borohydride reagents which require standard care.May involve flammable hydrogen gas under pressure or highly reactive metal hydrides.
Overall Yield Typically higher and more reproducible.Highly dependent on the success of the challenging reduction step.
Recommendation Highly Recommended. This is the preferred route for its reliability, control, and use of well-understood transformations.Feasible, but recommended only if the reductive amination route is not viable or if a specific selective reduction protocol has been established.

Conclusion

For the synthesis of this compound, the reductive amination pathway starting from 4-chlorobenzaldehyde is the superior and recommended strategy. This route employs two reliable and high-yielding steps: a straightforward nitration followed by a chemoselective reductive amination. The causality for each step is well-understood, and the protocols are robust and validated in the chemical literature. While the nitrile reduction pathway is a mechanistically valid alternative, it introduces a significant chemoselectivity challenge that can complicate the synthesis, potentially leading to lower yields and the need for extensive process optimization. For researchers and drug development professionals requiring reliable access to this important building block, the reductive amination approach offers the most direct and efficient path to the target molecule.

References

  • Gabriel Synthesis. (n.d.). In Name Reactions in Organic Chemistry. Cambridge University Press. Available at: [Link]

  • Master Organic Chemistry. (2025). The Gabriel Synthesis. Master Organic Chemistry. Available at: [Link]

  • Organic Chemistry Tutor. (n.d.). Gabriel Synthesis. Organic Chemistry Tutor. Available at: [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

Sources

(4-Chloro-3-nitrophenyl)methanamine (CAS 100398-63-8): Structural Profiling, Synthetic Workflows, and Application in mPGES-1 Inhibitor Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the strategic selection of bifunctional building blocks dictates the efficiency of downstream drug development. (4-Chloro-3-nitrophenyl)methanamine (CAS 100398-63-8) [1] stands out as a highly versatile synthon. Characterized by an electrophilic aromatic core and a highly nucleophilic benzylic amine, this compound serves as a critical intermediate in the synthesis of advanced therapeutics. Most notably, it is a foundational building block in the development of triazolone-based inhibitors targeting microsomal prostaglandin E synthase-1 (mPGES-1) [2], a next-generation approach to treating inflammation and pain without the gastrointestinal toxicities associated with traditional NSAIDs.

As a Senior Application Scientist, I have structured this technical guide to move beyond basic properties, providing you with the mechanistic causality behind its reactivity, self-validating synthetic protocols, and the biological rationale driving its use in current pharmaceutical pipelines.

Physicochemical Profiling & Structural Dynamics

Understanding the intrinsic reactivity of this compound requires an analysis of its electronic distribution. The aromatic ring is heavily deactivated toward electrophilic aromatic substitution due to the strong electron-withdrawing nature of the nitro group (


 effects) and the electronegativity of the chloro group. However, this same electronic environment makes the ring highly susceptible to nucleophilic aromatic substitution (

) at the C4 position, allowing for late-stage functionalization of the chloride leaving group. Concurrently, the benzylic amine remains structurally insulated from the ring's electron deficiency, retaining potent nucleophilicity ideal for amide couplings and reductive aminations.
Table 1: Quantitative Physicochemical Data
ParameterSpecification
Chemical Name This compound
CAS Registry Number 100398-63-8 (Free Base) / 116599-39-4 (HCl Salt)
Molecular Formula C₇H₇ClN₂O₂
Molecular Weight 186.60 g/mol (Free Base) / 223.06 g/mol (HCl Salt)
SMILES String c1cc(c(cc1CN)[O-])Cl
Physical State Pale yellow to off-white crystalline powder
Storage Conditions Inert atmosphere, 2-8°C, protected from light

Note: In practical laboratory settings, the hydrochloride salt (CAS 116599-39-4) is overwhelmingly preferred due to its enhanced stability against oxidative degradation and atmospheric carbon dioxide absorption.

Primary Application Domain: Targeting the mPGES-1 Pathway

The most prominent application of this compound derivatives is in the synthesis of mPGES-1 inhibitors[2]. Traditional non-steroidal anti-inflammatory drugs (NSAIDs) and COX-2 inhibitors block the cyclooxygenase enzymes (COX-1/COX-2), halting the production of Prostaglandin H2 (PGH2). Because PGH2 is the universal precursor for multiple prostanoids—including cardioprotective and gastroprotective prostacyclin (PGI2)—upstream inhibition often leads to severe side effects.

Research by Kojima et al. [3] and Nakanishi et al. [4] demonstrates that selectively inhibiting mPGES-1, the terminal enzyme responsible for isomerizing PGH2 specifically into the pro-inflammatory Prostaglandin E2 (PGE2), suppresses inflammation and tumor progression while sparing beneficial prostanoids.

G AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 mPGES1 mPGES-1 Enzyme PGH2->mPGES1 PGE2 Prostaglandin E2 (PGE2) (Inflammation & Pain) mPGES1->PGE2 Inhibitor mPGES-1 Inhibitor (Derived from CAS 100398-63-8) Inhibitor->mPGES1 Blocks

Fig 1: Arachidonic acid cascade highlighting selective mPGES-1 inhibition.

Synthetic Methodologies: Amide Coupling Workflow

To integrate this building block into a larger pharmacophore, the primary benzylic amine is typically acylated. The following protocol details the synthesis of N-(4-chloro-3-nitrobenzyl)cyclopropanecarboxamide, a validated intermediate in mPGES-1 inhibitor development [2].

Step-by-Step Methodology & Mechanistic Causality

Step 1: Reactant Preparation Suspend this compound hydrochloride (1.0 eq, 0.700 g, 3.14 mmol) in anhydrous Tetrahydrofuran (THF) (15 mL) under an inert nitrogen atmosphere. Causality: THF is selected over dichloromethane (DCM) because it offers superior solubility for the resulting amide product and prevents emulsion formation during the subsequent aqueous workup.

Step 2: Base Addition Add N,N-Diisopropylethylamine (DIPEA) (3.0 mL, excess) to the suspension. Causality: DIPEA serves a dual purpose. First, it neutralizes the HCl salt, liberating the active free amine. Second, its significant steric bulk prevents it from acting as a competing nucleophile when the highly reactive acyl chloride is introduced.

Step 3: Acylation Cool the reaction mixture to 0°C using an ice bath. Dropwise, add cyclopropylcarbonyl chloride (1.5 eq, 0.490 g, 4.71 mmol). Causality: The dropwise addition at 0°C strictly controls the exothermic nature of the acylation. This thermal regulation prevents the degradation of the acyl chloride and minimizes the formation of di-acylated byproducts. Allow the reaction to warm to room temperature over 2 hours.

Step 4: Reaction Monitoring (Self-Validating System) Monitor the reaction via LC-MS. Self-Validating Check: The protocol is designed to be self-verifying. The reaction is deemed strictly complete when the starting material mass (


 187 

) is fully consumed and replaced by the distinct product mass (

255

).

Step 5: Workup & Purification Quench the reaction with saturated aqueous NaHCO₃ to neutralize any unreacted acid chloride. Extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel column chromatography (Hexanes/EtOAc gradient) to yield the pure amide.

Workflow Step1 1. Reactant Preparation Amine HCl Salt + THF Step2 2. Base Addition DIPEA Neutralization Step1->Step2 Step3 3. Acylation Acyl Chloride Addition (0°C) Step2->Step3 Step4 4. Reaction Monitoring LC-MS / TLC Tracking Step3->Step4 Step5 5. Workup & Purification Extraction & Chromatography Step4->Step5 Product Purified Amide Intermediate Step5->Product

Fig 2: Step-by-step synthetic workflow for benzylic amine acylation.

Analytical Validation & Quality Control

For researchers utilizing this building block, rigorous analytical validation of the resulting intermediates is non-negotiable. When validating the amide product described above, utilize the following spectral benchmarks:

  • ¹H NMR (300 MHz, DMSO-d₆): The benzylic protons (

    
    ) of the starting material typically resonate around 3.8 ppm. Upon successful amide formation, the electron-withdrawing effect of the newly formed carbonyl group will shift these protons downfield to approximately 4.33 ppm (
    
    
    
    ). The appearance of an amide proton (
    
    
    ) triplet around 8.5 ppm further validates successful coupling.
  • HPLC Purity: Ensure the gradient method utilizes a buffered aqueous phase (e.g., 0.1% Formic Acid in Water/Acetonitrile) to prevent peak tailing of any residual unreacted amine.

Conclusion

This compound is far more than a simple catalog reagent; it is a strategically designed molecular scaffold. By leveraging its highly nucleophilic benzylic amine for structural elongation and its activated aromatic ring for late-stage diversification, researchers can efficiently navigate the complex chemical space required for discovering selective mPGES-1 inhibitors and other advanced therapeutics. Adhering to the mechanistically grounded protocols and self-validating checks outlined in this guide will ensure high-fidelity synthesis and reproducible downstream biological data.

References

  • World Intellectual Property Organization. "WO2013186692A1 - TRIAZOLONE COMPOUNDS AS mPGES-1 INHIBITORS". Google Patents.
  • Kojima, F. et al. "Prostaglandin E2 is a key mediator of the inflammatory response." The Journal of Immunology 2008, 180, 8361-8366. Available at:[Link]

  • Nakanishi, M. et al. "Genetic Deletion of mPGES-1 Suppresses Intestinal Tumorigenesis." Cancer Research 2008, 68(9), 3251-3259. Available at:[Link]

(4-Chloro-3-nitrophenyl)methanamine: A Comprehensive Technical Guide to Structural Profiling, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the strategic selection of bifunctional and trifunctional building blocks dictates the efficiency of drug discovery pipelines. (4-Chloro-3-nitrophenyl)methanamine (also known as 4-chloro-3-nitrobenzylamine) is a highly versatile intermediate characterized by its orthogonal reactivity profile. Featuring a primary benzylamine, an electron-withdrawing nitro group, and an activated aryl chloride, this molecule serves as a foundational scaffold for synthesizing complex heterocycles, including potent anti-inflammatory agents and phosphodiesterase inhibitors.

This whitepaper provides an authoritative, in-depth analysis of its physicochemical properties, self-validating synthetic protocols, and mechanistic applications in targeted therapeutics.

Part 1: Structural & Physicochemical Profiling

Understanding the physical and electronic nature of a building block is critical for predicting its behavior in complex synthetic cascades and biological environments. The table below summarizes the core quantitative data for both the free base and its highly stable hydrochloride salt form[1],[2].

Quantitative Data Summary
PropertyValue (Free Base)Value (Hydrochloride Salt)
CAS Registry Number 100398-63-8116599-39-4
Molecular Formula C₇H₇ClN₂O₂C₇H₈Cl₂N₂O₂
Molecular Weight 186.60 g/mol 223.06 g/mol
Physical State Brown oil / Low-melting solidLight brown crystalline solid
Predicted LogP ~0.82 – 1.20N/A (Ionized Salt)
H-Bond Donors / Acceptors 1 / 32 / 3
Causality in Structural Design

As an Application Scientist, I evaluate this molecule not just by its static properties, but by its dynamic potential. The structural arrangement offers three distinct, non-competing sites for derivatization:

  • The Primary Amine: Highly nucleophilic and sterically accessible, making it ideal for amidation, reductive amination, or protection (e.g., Boc-protection)[3].

  • The Nitro Group: Acts as a strong electron-withdrawing group (EWG). It lowers the electron density of the aromatic ring, which makes the adjacent chlorine atom highly susceptible to Nucleophilic Aromatic Substitution (SNAr). Furthermore, it can be chemoselectively reduced to an aniline later in the synthesis to form benzimidazole or quinazoline cores.

  • The Aryl Chloride: Positioned para to the methylamine and ortho to the nitro group, this halogen is perfectly primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) or direct displacement by strong nucleophiles.

OrthogonalReactivity Core This compound Amine Primary Amine Amidation / Reductive Amination Core->Amine Nucleophilic Attack Nitro Nitro Group Chemoselective Reduction Core->Nitro Electronic Activation Chloro Aryl Chloride SNAr / Cross-Coupling Core->Chloro Pd-Catalysis

Orthogonal reactivity pathways of this compound.

Part 2: Synthetic Methodologies & Self-Validating Protocols

Achieving high purity and yield when synthesizing this compound requires strict control over chemoselectivity. Below are two field-proven methodologies, grounded in mechanistic logic.

Protocol A: Gabriel Synthesis via Phthalimide Intermediate

Causality & Rationale: Direct amination of 4-chloro-3-nitrobenzyl bromide with ammonia typically results in a statistical nightmare of primary, secondary, and tertiary amines due to over-alkylation. The Gabriel synthesis circumvents this by using potassium phthalimide—a bulky, nitrogen-containing nucleophile that can strictly only be alkylated once[4].

Step-by-Step Workflow:

  • Alkylation: Suspend potassium phthalimide (1.1 eq) in anhydrous DMF. Slowly add 4-chloro-3-nitrobenzyl bromide (1.0 eq) at room temperature. Heat the mixture to 80°C for 4 hours.

  • Intermediate Isolation: Pour the reaction into ice water. The intermediate, N-(4-chloro-3-nitrobenzyl)phthalimide, will precipitate. Filter and wash with cold water.

  • Hydrazinolysis: Suspend the intermediate in ethanol and add hydrazine hydrate (2.0 eq). Reflux for 2–3 hours.

  • Self-Validation Check: Observe the reaction flask. The formation of a voluminous, insoluble white precipitate (phthalhydrazide) acts as a visual confirmation that the phthalimide protecting group has been successfully cleaved.

  • Workup: Cool the mixture, filter off the phthalhydrazide byproduct, and concentrate the filtrate. Extract with dichloromethane (DCM) and wash with brine to yield the free base as a brown oil[4].

Protocol B: Chemoselective Reduction of 4-Chloro-3-nitrobenzonitrile

Causality & Rationale: When sourcing from 4-chloro-3-nitrobenzonitrile[5], the challenge is reducing the nitrile (C≡N) to a primary amine without inadvertently reducing the nitro group (-NO₂) or causing reductive dehalogenation of the aryl chloride. Standard catalytic hydrogenation (Pd/C + H₂) will destroy the nitro group. Therefore, Borane-Tetrahydrofuran (BH₃·THF) is utilized, as it is highly electrophilic and preferentially attacks the electron-rich nitrile over the nitro group.

Step-by-Step Workflow:

  • Activation: Dissolve 4-chloro-3-nitrobenzonitrile in anhydrous THF under strictly inert conditions (Argon/N₂).

  • Reduction: Cool the vessel to 0°C. Dropwise, add BH₃·THF (2.5 eq). Once addition is complete, slowly warm to room temperature, then reflux for 12 hours.

  • Self-Validation Check: Take a crude aliquot and perform an IR scan. The complete disappearance of the sharp, intense nitrile stretching band at ~2230 cm⁻¹ validates that the reduction is complete.

  • Quenching & Salt Formation: Cool to 0°C and carefully quench excess borane with methanol until effervescence ceases. To isolate the product and prevent oxidative degradation, add ethereal HCl. The product will crash out as 4-chloro-3-nitrobenzylamine hydrochloride[2].

Part 3: Applications in Target-Directed Drug Discovery

The true value of this compound lies in its integration into advanced pharmacological agents.

Inhibitors of cGMP-Phosphodiesterase

In cardiovascular and erectile dysfunction research, controlling cyclic guanosine monophosphate (cGMP) levels is paramount. This compound is utilized as a key nucleophile to synthesize anthranilic acid derivatives[4]. By reacting the primary amine of our target molecule with 2-fluoro-5-nitrobenzoic acid, researchers generate a rigid, highly substituted scaffold that effectively occupies the catalytic pocket of cGMP-phosphodiesterase, preventing the hydrolysis of cGMP and promoting sustained vasodilation[4].

FLAP Inhibitors for Asthma and COPD

Leukotrienes (LTs) are potent pro-inflammatory mediators derived from arachidonic acid. While older therapies targeted the 5-Lipoxygenase (5-LOX) enzyme directly, modern approaches target the 5-Lipoxygenase Activating Protein (FLAP) to avoid redox-related toxicities.

This compound is a critical precursor in synthesizing 2-aminobenzoimidazol-5-carboxamides, which act as potent FLAP inhibitors[3]. During this synthesis, the benzylamine is often first protected with Di-tert-butyl dicarbonate (Boc₂O)[3], allowing the nitro group to be reduced and cyclized into a benzimidazole core. The resulting drug binds allosterically to FLAP, preventing it from transferring arachidonic acid to 5-LOX, thereby shutting down the production of bronchoconstrictive cysteinyl leukotrienes (CysLTs)[3].

FLAP_Pathway AA Arachidonic Acid LOX5 5-LOX Enzyme AA->LOX5 Substrate FLAP FLAP Protein FLAP->LOX5 Anchors & Activates LTA4 Leukotriene A4 LOX5->LTA4 Oxidation ProInflam Pro-inflammatory CysLTs LTA4->ProInflam Downstream Inhibitor Targeted FLAP Inhibitor Inhibitor->FLAP Allosteric Blockade

Mechanism of FLAP inhibition in the arachidonic acid inflammatory cascade.

References

  • US Patent 6384080B1 - Anthranilic acid derivatives as inhibitors of the cGMP-phosphodiesterase.Google Patents.
  • ES Patent 2528730T3 - 2-aminobenzoimidazol-5-carboxamides as anti-inflammatory agents.Google Patents.

Sources

Spectroscopic Profiling of (4-Chloro-3-nitrophenyl)methanamine: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the rigorous structural validation of synthetic intermediates is non-negotiable. (4-Chloro-3-nitrophenyl)methanamine (CAS: 100398-63-8 for the free base; 116599-39-4 for the hydrochloride salt) is a highly versatile building block. It is prominently featured in the synthesis of triazolone-based mPGES-1 inhibitors for inflammation [2] and anthranilic acid derivatives targeting cGMP-phosphodiesterase [1].

This whitepaper provides an authoritative, deep-dive analysis of the spectroscopic properties (NMR, IR, MS) of this compound. Moving beyond mere data listing, this guide establishes the causality behind spectral phenomena and provides self-validating experimental protocols to ensure absolute data integrity in your laboratory.

Spectroscopic Causality: The "Why" Behind the Data

Understanding the electronic environment of this compound is critical for interpreting its spectra. The molecule features a benzene ring substituted with an electron-donating aminomethyl group (-CH₂NH₂), a strongly electron-withdrawing nitro group (-NO₂), and an electronegative chlorine atom (-Cl).

Nuclear Magnetic Resonance (NMR) Dynamics

The push-pull electronic effects of the substituents create a distinct ABX spin system in the aromatic region of the ¹H NMR spectrum.

  • H-2 Proton (ortho to NO₂): The strong anisotropic and inductive deshielding effects of the nitro group shift this proton significantly downfield (~7.89 ppm). Because it is isolated between the nitro and aminomethyl groups, it appears as a fine doublet (

    
     Hz) due to meta-coupling with H-6.
    
  • H-5 and H-6 Protons: Historical patent literature often reports these protons as a broad 2H singlet around 7.50 ppm due to low-field instrument limitations [1]. However, on a high-resolution instrument (≥400 MHz), this resolves into a doublet for H-5 (

    
     Hz) and a doublet of doublets for H-6 (
    
    
    
    Hz).
Mass Spectrometry (MS) Isotopic Signatures

In Electrospray Ionization (ESI+), the presence of the chlorine atom provides a built-in self-validation mechanism. Chlorine naturally exists as two isotopes: ³⁵Cl (75.77%) and ³⁷Cl (24.23%). Consequently, the protonated molecular ion


 will always present a definitive 3:1 isotopic cluster  at m/z 187.0 and 189.0.
Infrared (IR) Vibrational Modes

The nitro group dictates the most prominent features of the IR spectrum. The highly polar N-O bonds undergo drastic changes in dipole moment during vibration, resulting in intensely strong asymmetric stretching at ~1535 cm⁻¹ and symmetric stretching at ~1345 cm⁻¹.

Self-Validating Experimental Protocols

To guarantee trustworthiness, every analytical workflow must be a closed, self-validating system. The following protocols incorporate mandatory Quality Assurance (QA) checkpoints.

Protocol A: High-Resolution NMR Acquisition

Causality: CDCl₃ is selected as the solvent for the free base due to excellent solubility, while DMSO-d₆ is preferred for the hydrochloride salt [3].

  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Instrument Tuning: Insert the sample into a 400 MHz (or higher) spectrometer. Perform automated gradient shimming until the lock signal is maximized and the TMS line width at half-height is

    
     Hz.
    
  • Acquisition:

    • ¹H NMR: 16 scans, 30° pulse angle, 2-second relaxation delay.

    • ¹C NMR: 512 scans, complete proton decoupling, 2-second relaxation delay.

  • Self-Validation Checkpoint: Verify that the TMS peak is exactly at 0.00 ppm and the residual CHCl₃ peak is at 7.26 ppm (¹H) and 77.16 ppm (¹C). If deviations exceed 0.02 ppm, recalibrate the axis.

Protocol B: ATR-FTIR Analysis

Causality: Attenuated Total Reflectance (ATR) is chosen over traditional KBr pellets to eliminate the risk of moisture absorption (water stretching at ~3300 cm⁻¹ obscures primary amine N-H stretches).

  • Background Calibration: Collect a 32-scan background spectrum of ambient air to subtract atmospheric H₂O and CO₂.

  • Sample Application: Place 2–5 mg of the neat solid directly onto the diamond crystal. Apply consistent pressure using the anvil.

  • Acquisition: Record 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

  • Self-Validation Checkpoint: Ensure the baseline transmittance in non-absorbing regions (e.g., 2500–2000 cm⁻¹) is

    
    .
    
Protocol C: LC-MS (ESI+) Workflow

Causality: 0.1% Formic acid is added to the mobile phase to act as a proton source, heavily favoring the formation of the


 ion.
  • Mobile Phase: Prepare a gradient of Water/Acetonitrile, both fortified with 0.1% Formic acid.

  • Tuning: Infuse a 1 µg/mL standard solution to optimize the capillary voltage (typically 3.0 kV) and desolvation temperature (350°C).

  • Acquisition: Inject 1 µL of the sample. Scan the quadrupole from m/z 100 to 500.

  • Self-Validation Checkpoint: Confirm the presence of the 3:1 isotopic ratio at m/z 187/189. If absent, the analyte has degraded or lost the chlorine atom.

Logical Workflows & Fragmentation Pathways

QA_QC A Compound Synthesis CAS: 100398-63-8 B Sample Prep & Purity Check A->B C1 NMR (1H/13C) Connectivity & Framework B->C1 C2 ATR-FTIR Functional Groups (-NO2, -NH2) B->C2 C3 LC-MS (ESI+) Mass & Isotope Ratio B->C3 D Data Synthesis & Cross-Validation C1->D C2->D C3->D E Final Spectroscopic Certification D->E

Fig 1. Self-validating QA/QC workflow for spectroscopic certification.

MS_Frag M [M+H]+ m/z 187.0 (100%) m/z 189.0 (32%) F1 [M+H - NH3]+ m/z 170.0 M->F1 -NH3 (17 Da) F2 [M+H - NO2]+ m/z 141.0 M->F2 -NO2 (46 Da) F3 [M+H - Cl]+ m/z 152.0 M->F3 -Cl (35 Da)

Fig 2. Primary ESI-MS fragmentation pathways for this compound.

Quantitative Data Summaries

Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)
Chemical Shift (ppm)MultiplicityCoupling Constant (

in Hz)
IntegrationAssignment
7.89Doublet (d)2.01HAromatic H-2
7.52Doublet of doublets (dd)8.2, 2.01HAromatic H-6
7.50Doublet (d)8.21HAromatic H-5
3.96Singlet (s)-2HAliphatic -CH₂-
1.65Broad singlet (br s)-2HAmine -NH₂ (Exchanges with D₂O)
Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃)
Chemical Shift (ppm)Carbon TypeAssignment
147.8Quaternary (C)C-3 (Attached to -NO₂)
141.5Quaternary (C)C-1 (Attached to -CH₂NH₂)
132.5Methine (CH)C-6
131.2Methine (CH)C-5
126.5Quaternary (C)C-4 (Attached to -Cl)
123.8Methine (CH)C-2
45.2Methylene (CH₂)Aliphatic -CH₂-
Table 3: Key FTIR-ATR Vibrational Modes
Wavenumber (cm⁻¹)IntensityAssignmentCausality / Structural Feature
3380, 3310MediumN-H StretchPrimary amine (asymmetric and symmetric)
3080WeakC-H StretchAromatic sp² C-H bonds
1535StrongN-O StretchAsymmetric stretching of the nitro group
1345StrongN-O StretchSymmetric stretching of the nitro group
1040MediumC-Cl StretchAromatic carbon-chlorine bond
Table 4: ESI-MS (+) Data
m/zRelative AbundanceIon SpeciesInterpretation
187.0100%

(³⁵Cl)
Protonated molecular ion
189.0~32%

(³⁷Cl)
Isotopic confirmation of 1x Chlorine atom
170.0Variable

Loss of ammonia from the primary amine
141.0Variable

Cleavage of the nitro group

References

  • US6384080B1 - Anthranilic acid derivatives as inhibitors of the cGMP-phosphodiesterase Google P
  • WO2013186692A1 - TRIAZOLONE COMPOUNDS AS mPGES-1 INHIBITORS Google P
  • 4-Nitrobenzylamine hydrochloride 18600-42-5 (Includes CAS 116599-39-4 properties) Guidechem

Technical Guide: Solubility & Stability of (4-Chloro-3-nitrophenyl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the physicochemical profile, solubility behavior, and critical stability mechanisms of (4-Chloro-3-nitrophenyl)methanamine (also known as 4-Chloro-3-nitrobenzylamine).[1]

It addresses the specific challenges of handling a molecule that contains both a nucleophilic handle (primary amine) and an electrophilic core (activated aryl chloride), providing evidence-based protocols for storage and experimental use.[1]

Executive Summary

This compound is a bifunctional building block used in the synthesis of pharmaceutical intermediates (e.g., inhibitors of cGMP-phosphodiesterase).[1] Its structure features a benzylamine moiety and a nitro-activated aryl chloride.[1]

Critical Insight: The compound exhibits a "stability duality" dependent on pH.[1]

  • Acidic State (pH < 7): Stable. The amine is protonated (

    
    ), deactivating its nucleophilicity.[1]
    
  • Basic State (pH > 8): Unstable.[1] The free amine (

    
    ) can act as a nucleophile, while the nitro-group activates the ortho-chlorine towards Nucleophilic Aromatic Substitution (
    
    
    
    ).[1] This creates a risk of intermolecular self-polymerization or rapid hydrolysis.[1]

Physicochemical Profile

PropertyDataNotes
Compound Name This compoundSynonym: 4-Chloro-3-nitrobenzylamine
CAS (HCl Salt) 116599-39-4 Preferred storage form (Stable).[1][2][3]
CAS (Free Base) 100398-63-8 Reactive form (Generate in situ).[1]
Molecular Weight 186.60 g/mol (Base) / 223.06 g/mol (HCl)
Appearance Off-white to pale yellow solidDarkens upon oxidation/degradation.[1]
pKa (Predicted) ~8.9 (Benzylamine moiety)Slightly lower than benzylamine (9.[1]3) due to electron-withdrawing

.[1]
Melting Point 152°C (HCl Salt)Decomposes upon melting.[1]

Solubility Profile

The solubility of this compound is strictly pH-dependent.[1] Researchers must choose the solvent system based on the desired ionization state.[1]

Solvent Compatibility Table
SolventHCl Salt (Stable)Free Base (Reactive)Application
Water High (>50 mg/mL)Low (<1 mg/mL)Aqueous buffers, biological assays.[1]
Methanol/Ethanol High Moderate Recrystallization, stock solutions.[1]
DMSO High High HTS screening, cryopreservation.[1]
Dichloromethane (DCM) InsolubleHigh Extraction, synthesis (acylation).[1]
Ethyl Acetate InsolubleHigh Liquid-Liquid extraction workup.[1]
Hexanes/Heptane InsolubleLowAnti-solvent for precipitation.[1]
Protocol: Controlled Free-Basing

Do not store the free base. If your protocol requires the free base (e.g., for a nucleophilic attack on an acyl chloride), generate it immediately before use:[1]

  • Dissolve the HCl salt in water (0.1 M).[1]

  • Add DCM (equal volume).[1]

  • Slowly add 1.1 eq of

    
     or 
    
    
    
    (1 M) while stirring at 0°C .
  • Separate the organic layer immediately and dry over

    
    .[1]
    
  • Use within 1 hour.

Stability & Degradation Mechanisms[1]

The primary stability risk is Nucleophilic Aromatic Substitution (


) .[1] The nitro group at position 3 withdraws electron density from the ring, activating the chlorine at position 4.
Degradation Pathways
  • Intermolecular Self-Alkylation (Polymerization): In the free base form, the amine of Molecule A attacks the C-4 position of Molecule B, displacing the chloride.[1] This leads to dimers and oligomers.[1]

  • Hydrolysis: In basic aqueous media (

    
    ), hydroxide ions (
    
    
    
    ) displace the chloride, forming (4-hydroxy-3-nitrophenyl)methanamine .[1]
  • Oxidation: Benzylic amines are susceptible to air oxidation to form imines or aldehydes (4-chloro-3-nitrobenzaldehyde), causing the solid to turn orange/brown.[1]

Visualizing the Instability

StabilityPathways cluster_0 Safe Zone cluster_1 Risk Zone Salt HCl Salt Form (Stable Storage) Base Free Base Form (Reactive Intermediate) Salt->Base Deprotonation (pH > 9) Base->Salt Acidification (HCl) Dimer Degradation Product A (Dimer/Polymer via SnAr) Base->Dimer Self-Reaction (Room Temp, >2 hrs) Hydrolysis Degradation Product B (4-Hydroxy derivative) Base->Hydrolysis NaOH/H2O (Displacement of Cl)

Caption: The transition from the stable HCl salt to the reactive free base triggers potential self-polymerization via SnAr displacement of the activated chlorine.[1]

Experimental Protocols

Solubility Determination (Visual Titration)

Objective: Determine the approximate saturation point in a specific solvent.[1]

  • Weigh 10 mg of this compound HCl into a clear vial.

  • Add solvent in 100

    
    L increments.[1]
    
  • Vortex for 30 seconds after each addition.

  • Record volume when the solution becomes clear.

    • Calculation:

      
      [1]
      
Forced Degradation Study (Stress Test)

Objective: Validate the stability of the compound in your specific assay buffer.[1]

  • Control: Dissolve compound in water/DMSO (50:50) at 1 mg/mL.[1] Store at 4°C.[1]

  • Base Stress: Dissolve in 0.1 M NaOH. Incubate at 25°C for 4 hours.

  • Thermal Stress: Dissolve in water.[1] Incubate at 60°C for 4 hours.

  • Analysis: Analyze via HPLC-UV (254 nm).

    • Expected Result: The Base Stress sample should show a new peak (lower retention time) corresponding to the hydrolyzed phenol product or dimer.[1]

Handling & Storage Recommendations

ParameterRecommendationRationale
Storage Form Hydrochloride Salt Prevents amine oxidation and self-reaction.[1]
Temperature -20°C (Long term) Slows thermal degradation.[1]
Atmosphere Argon/Nitrogen Hygroscopic; moisture promotes hydrolysis.[1]
Container Amber glass vialProtects from photodegradation.[1]
Safety Wear gloves & maskBenzylic amines are skin sensitizers; Nitro compounds are potential mutagens.[1]

References

  • PubChem. (n.d.).[1] Compound Summary: this compound hydrochloride.[1] National Library of Medicine.[1] Retrieved March 1, 2026, from [Link](Note: Linked to related salt record for validation).

  • Bunnett, J. F., & Zahler, R. E. (1951).[1] Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412.[1] (Foundational text on SnAr mechanism of ortho-chloronitrobenzenes).

Sources

(4-Chloro-3-nitrophenyl)methanamine: Comprehensive Safety, Handling, and Operational Protocols for Drug Development Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, I frequently utilize (4-Chloro-3-nitrophenyl)methanamine (CAS 100398-63-8)[1] and its hydrochloride salt (CAS 116599-39-4)[2] as foundational building blocks. This bifunctional compound is instrumental in synthesizing complex pharmaceutical architectures, including cGMP-phosphodiesterase inhibitors and leukotriene modifiers (such as FLAP inhibitors)[3].

However, its structural versatility—driven by a reactive primary amine and an electrophilic nitroaromatic core—introduces strict toxicological and operational challenges[4]. This whitepaper synthesizes field-proven insights with rigorous safety data to provide a self-validating framework for handling this reactive intermediate safely and effectively.

Physicochemical Profiling & Hazard Assessment

Understanding the physical state and reactivity of the compound is the first step in designing a safe experimental workflow. The free base is highly reactive and prone to oxidation, whereas the hydrochloride salt offers enhanced bench stability[5].

Quantitative Data Summary
PropertyFree BaseHydrochloride Salt
CAS Number 100398-63-8[1]116599-39-4[2]
Molecular Formula C₇H₇ClN₂O₂C₇H₈Cl₂N₂O₂
Molecular Weight 186.60 g/mol 223.06 g/mol
Physical State Solid / Viscous OilCrystalline Solid
GHS Hazard Codes H315, H319, H335[6]H315, H319, H335[5]
Storage Requirements Inert atmosphere, 2-8 °CRoom temperature, desiccated
Mechanistic Toxicology

The hazard profile of this compound is a direct consequence of its molecular architecture[4]:

  • The Primary Amine (H315/H319): The benzylamine moiety acts as a strong nucleophile and a localized base. Upon contact with physiological moisture (e.g., sweat, ocular fluid), it induces alkaline hydrolysis of cellular lipids, leading to severe skin and eye irritation[7].

  • The Nitroaromatic Core: Nitroaromatics possess high redox cycling capabilities. If absorbed systemically—a process facilitated by the lipophilic chloro substituent—the nitro group can undergo enzymatic reduction, generating reactive oxygen species (ROS) and potentially oxidizing hemoglobin to methemoglobin.

  • The Benzyl Position: The methylene bridge insulates the amine from the electron-withdrawing effects of the aromatic ring. This preserves its nucleophilicity compared to standard anilines, making it highly reactive but also highly irritating to the respiratory tract (H335) if inhaled[8].

ToxicityPathway A (4-Chloro-3-nitrophenyl) methanamine B Dermal/Ocular Exposure A->B C Systemic Absorption A->C D Amine-Mediated Tissue Irritation B->D E Nitroreduction (ROS Generation) C->E F H315/H319 Local Damage D->F G Methemoglobinemia Risk E->G

Fig 1. Mechanistic toxicity pathways of this compound exposure.

Standard Operating Procedures (SOP): Self-Validating Workflows

To mitigate exposure risks and ensure synthetic reproducibility, handling must follow strict, self-validating protocols. The following SOP details the Boc-protection of the free base—a standard first step in drug development to passivate the reactive amine before downstream cross-coupling[9].

Protocol: Boc-Protection of this compound

Step 1: Pre-Reaction Setup & Material Transfer

  • Action: Conduct all operations in a certified chemical fume hood with a face velocity of 80-100 fpm. Wear nitrile gloves (double-gloved), a lab coat, and chemical splash goggles[8].

  • Causality: The free base can volatilize slightly or form fine dust. The fume hood prevents inhalation of the respiratory irritant (H335)[5].

  • Validation: Verify the hood airflow monitor reads safe levels before opening the reagent bottle.

Step 2: Weighing and Dissolution

  • Action: Weigh 1.0 eq of the amine using an enclosed analytical balance. Transfer to a flame-dried round-bottom flask and dissolve in anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration.

  • Causality: DCM is chosen for its excellent solubilizing power for both the polar starting material and the resulting Boc-protected product, ensuring a homogeneous reaction mixture.

  • Validation: Visually confirm a clear solution. Any turbidity indicates moisture contamination or degraded (polymerized) starting material.

Step 3: Reagent Addition

  • Action: Cool the solution to 0 °C using an ice bath. Add 1.2 eq of Triethylamine (Et₃N), followed by the dropwise addition of 1.1 eq of Di-tert-butyl dicarbonate (Boc₂O) dissolved in minimal DCM.

  • Causality: Cooling to 0 °C controls the exothermic nature of the Boc₂O reaction and suppresses the formation of isocyanate byproducts. Et₃N acts as an acid scavenger if the HCl salt is used, or as a catalyst for the free base.

  • Validation: Monitor the evolution of CO₂ gas (bubbles). The cessation of bubbling serves as a preliminary visual indicator of reaction completion.

Step 4: Quenching and Decontamination

  • Action: Quench the reaction with saturated aqueous NaHCO₃. Extract the organic layer, wash with 1M HCl, and dry over MgSO₄.

  • Causality: The 1M HCl wash is critical; it protonates any residual unreacted this compound, driving it into the aqueous phase and ensuring the organic product is free of the toxic starting material.

  • Validation: Perform TLC (Hexanes/EtOAc 7:3). The disappearance of the ninhydrin-active baseline spot confirms the complete consumption of the toxic amine.

HandlingWorkflow N1 1. Preparation Verify PPE & Fume Hood Flow N2 2. Material Retrieval Transport in Secondary Container N1->N2 N3 3. Weighing Use Anti-Static Spatula & Draft Shield N2->N3 N4 4. Reaction Setup Execute under N2/Ar Atmosphere N3->N4 N5 5. Decontamination Wash with 1M HCl then Water N4->N5

Fig 2. Self-validating SOP workflow for handling reactive benzylamine derivatives.

Emergency Response & Decontamination Protocols

Despite rigorous SOPs, accidental exposure requires immediate, mechanistic-based intervention[2].

  • Spill Management: Do not sweep dry powders, as this aerosolizes the respiratory irritant. Cover the spill with a damp absorbent pad or inert binding material (e.g., sand, vermiculite). If the free base is spilled, carefully neutralize the area with a dilute acidic solution (e.g., 5% acetic acid) to form the water-soluble, non-volatile salt, then wipe clean.

  • Dermal Exposure: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Do not use solvents (like ethanol or acetone) to wash the skin; solvents will dramatically increase the dermal absorption of the lipophilic nitroaromatic compound[4].

  • Ocular Exposure: Remove contact lenses if present and easy to do. Flush eyes with a continuous stream of water or saline for 20 minutes, holding eyelids open. Seek immediate ophthalmological evaluation due to the high risk of corneal saponification from the basic amine[2].

References

  • Title: 2-aminobenzoimidazol-5-carboxamides as anti-inflammatory agents (ES2528730T3)

Sources

Strategic Functionalization of (4-Chloro-3-nitrophenyl)methanamine: A Blueprint for Next-Generation Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Engineers, and Drug Discovery Researchers Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

(4-Chloro-3-nitrophenyl)methanamine (CAS: 100398-63-8), frequently utilized as its hydrochloride salt (CAS: 116599-39-4), is a highly privileged building block in modern medicinal chemistry[1][2]. Its unique tri-functionalized aromatic architecture—comprising a primary benzylamine, a strongly electron-withdrawing nitro group, and a halogen—provides a highly programmable scaffold for the synthesis of complex pharmacophores.

This technical guide explores the mechanistic rationale behind utilizing this scaffold, specifically focusing on its application in synthesizing microsomal prostaglandin E synthase-1 (mPGES-1) inhibitors, kinase inhibitors, and phosphodiesterase antagonists[3][4]. By mastering the orthogonal reactivity of its three functional groups, researchers can unlock rapid structure-activity relationship (SAR) exploration.

Structural Rationale & Orthogonal Reactivity

As a Senior Application Scientist, the decision to select a starting material is driven by the predictability and selectivity of its downstream functionalization. This compound offers three distinct vectors for modification:

  • The Methanamine (Benzylamine) Vector (C1): The primary amine is highly nucleophilic and serves as the primary anchor for amidation, sulfonylation, or reductive amination. Because it is aliphatic, it is significantly more nucleophilic than the aniline generated post-reduction, allowing for chemoselective functionalization without the need for complex protecting group strategies if reacted first.

  • The Nitro Vector (C3): The nitro group serves a dual purpose. Initially, its strong electron-withdrawing nature inductively activates the adjacent C-Cl bond. Upon reduction to an amine (aniline), it becomes a powerful nucleophile, enabling cyclization reactions to form benzimidazoles, benzothiazoles, or triazolones[3][5].

  • The Chloro Vector (C4): Positioned ortho to the nitro group, the chlorine atom is highly susceptible to Nucleophilic Aromatic Substitution (SNAr). Alternatively, if the nitro group is reduced to an electron-donating amine, the C-Cl bond is deactivated toward SNAr but becomes an ideal candidate for Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig amination).

ReactivityWorkflow A This compound Core Scaffold B Vector 1: Amine Functionalization (Amidation / Boc-protection) A->B Step 1: Nucleophilic Attack C Vector 2: Chemoselective Nitro Reduction (Yields Aniline Intermediate) B->C Step 2: Fe/NH4Cl Reduction D Vector 3: C-Cl Bond Activation (SNAr or Pd-Catalyzed Coupling) C->D Step 3: Cyclization/Coupling E Target Pharmacophores (e.g., mPGES-1 Inhibitors) D->E Final Deprotection

Fig 1: Orthogonal derivatization workflow of the core scaffold.

Pharmacological Application: Bypassing COX-2 Toxicity via mPGES-1

A major application of this compound derivatives is the development of mPGES-1 inhibitors [3][6].

The Causality of the Target: Traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and COX-2 inhibitors (coxibs) block the cyclooxygenase enzymes (COX-1/COX-2), suppressing the conversion of arachidonic acid to PGH2. While this reduces inflammatory PGE2, it simultaneously suppresses the synthesis of prostacyclin (PGI2), a critical cardioprotective lipid. This suppression is the root cause of the cardiovascular toxicity associated with COX-2 inhibitors.

By targeting mPGES-1—the terminal enzyme downstream of COX-2 that specifically isomerizes PGH2 to PGE2—researchers can halt inflammation and tumor progression without disrupting the cardioprotective PGI2 pathway[3][5]. Derivatives such as 2-aminobenzoimidazol-5-carboxamides, synthesized directly from our core scaffold, have shown potent mPGES-1 inhibition[5].

BiologicalPathway AA Arachidonic Acid COX COX-2 Enzyme AA->COX PGH2 PGH2 (Intermediate) COX->PGH2 mPGES mPGES-1 (Therapeutic Target) PGH2->mPGES Blocked by Derivatives PGE2 PGE2 (Inflammation/Pain) mPGES->PGE2

Fig 2: mPGES-1 signaling pathway highlighting the targeted intervention point.

Quantitative Data: Derivative Profiles

The following table summarizes the quantitative reaction parameters and target applications for key intermediates derived from this compound.

Derivative / IntermediatePrimary ReagentsReaction Temp (°C)Yield (%)Target Application
N-Boc-4-chloro-3-nitrobenzylamine Boc₂O, DMAP, DCM0 to 2575 - 82Universal protected intermediate[5]
Triazolone Precursors Trifluoroacetic anhydride, MeOH65 (Reflux)~85mPGES-1 Inhibitors (Inflammation)[3]
3-Amino-4-chlorobenzylamine Fe powder, NH₄Cl, EtOH/H₂O8090 - 95Benzimidazole core synthesis
Anthranilic Acid Analogues 2-fluoro-5-nitrobenzoic acid2568 - 72cGMP-PDE Inhibitors[4]

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed with built-in chemical logic and in-process controls.

Protocol A: Chemoselective Amine Protection (Boc-Protection)

Objective: Mask the highly reactive primary benzylamine to prevent polymerization or side-reactions during subsequent nitro reduction.

  • Initialization: Dissolve 15.0 g (80.4 mmol) of this compound in 100 mL of anhydrous Dichloromethane (DCM)[5].

  • Catalysis: Add 0.49 g (4.0 mmol, 0.05 eq) of 4-Dimethylaminopyridine (DMAP). Rationale: DMAP acts as a nucleophilic catalyst, significantly accelerating the reaction with the bulky Boc-anhydride.

  • Addition: Cool the vessel to 0 °C using an ice bath. Slowly add a solution of Di-tert-butyl dicarbonate (21.05 g, 96.5 mmol, 1.2 eq) in 30 mL DCM dropwise over 30 minutes[5].

  • Propagation & Control: Remove the ice bath and stir at room temperature for 12 hours. Validation: Monitor via TLC (Hexanes:EtOAc 3:1). The disappearance of the highly polar baseline amine spot indicates completion.

  • Workup: Pour the mixture into aqueous ammonia to quench unreacted Boc₂O. Extract with DCM. Wash the organic layer with brine to remove water-soluble impurities and drive phase separation. Dry over Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Chemoselective Nitro Reduction (Avoiding Dehalogenation)

Objective: Reduce the nitro group to an aniline without cleaving the sensitive C-Cl bond. Expert Insight: Standard catalytic hydrogenation (Pd/C, H₂) will frequently result in hydrodehalogenation, stripping the chlorine atom off the aromatic ring. Therefore, a milder, chemoselective dissolving metal reduction is required.

  • Initialization: Dissolve the N-Boc protected intermediate (10.0 g) in a 4:1 mixture of Ethanol and Water (100 mL).

  • Activation: Add Ammonium Chloride (NH₄Cl, 5.0 eq) and Iron powder (Fe, 325 mesh, 5.0 eq). Rationale: NH₄Cl acts as a mild proton source that activates the iron surface without creating a highly acidic environment that could cleave the Boc protecting group.

  • Reduction: Heat the suspension to 80 °C (reflux) for 4 hours.

  • Filtration: While still hot, filter the mixture through a pad of Celite to remove iron oxides. Validation: The filtrate should transition from a dark, opaque suspension to a clear, pale-yellow solution.

  • Isolation: Concentrate the filtrate to remove ethanol, extract the aqueous residue with Ethyl Acetate, wash with brine, dry, and evaporate to yield the 3-amino-4-chloro intermediate, ready for benzimidazole cyclization.

References

  • Google Patents - WO2013186692A1 - TRIAZOLONE COMPOUNDS AS mPGES-1 INHIBITORS. WIPO.
  • Google Patents - ES2528730T3 - 2-aminobenzoimidazol-5-carboxamides as anti-inflamm
  • Google Patents - US6384080B1 - Anthranilic acid derivatives as inhibitors of the cGMP-phosphodiesterase. USPTO.

Sources

An In-Depth Technical Guide to (4-Chloro-3-nitrophenyl)methanamine: Synthesis, Characterization, and Scientific Context

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Chloro-3-nitrophenyl)methanamine is a substituted benzylamine that, while not possessing a deeply chronicled history in scientific literature, represents a key structural motif of significant interest in medicinal chemistry and materials science. Its architecture, featuring a chlorinated and nitrated phenyl ring, offers a versatile scaffold for the synthesis of a diverse array of more complex molecules. The presence of chloro and nitro functionalities provides reactive handles for further chemical transformations, making it a valuable, albeit specialized, building block in organic synthesis.

This technical guide provides a comprehensive overview of this compound, from its logical synthetic origins to its physicochemical properties and potential applications. As a molecule that appears to be more of a contemporary research intermediate than a compound with a storied past, this document will focus on the practical aspects of its synthesis and characterization, providing insights grounded in established chemical principles.

Part 1: Proposed Genesis and Synthetic Strategy

While a definitive "discovery" of this compound is not prominently documented, its conceptualization and synthesis can be logically deduced from the well-established chemistry of its precursors. The most direct and efficient synthetic route to this compound is through the reduction of a suitable functional group at the benzylic position of a 4-chloro-3-nitrobenzene scaffold.

The strategic approach hinges on the selective reduction of a nitrile or an aldehyde to the corresponding amine. Given the commercial availability and straightforward synthesis of 4-chloro-3-nitrobenzonitrile, this is the recommended starting material for a practical and scalable synthesis of the target methanamine.

The overall synthetic workflow can be visualized as a two-step process:

  • Nitration of a Substituted Benzene: The synthesis of the key intermediate, 4-chloro-3-nitrobenzonitrile, typically starts from the commercially available p-chlorobenzonitrile. This is achieved through an electrophilic aromatic substitution reaction, where a nitrating agent, such as a mixture of fuming nitric acid and concentrated sulfuric acid, is used to introduce a nitro group onto the benzene ring.

  • Reduction of the Nitrile: The cyano group of 4-chloro-3-nitrobenzonitrile is then selectively reduced to an aminomethyl group (-CH₂NH₂) to yield this compound. This transformation can be accomplished through various reduction methods, including catalytic hydrogenation or chemical reduction with hydride reagents.

This logical progression from readily available starting materials underscores the practical rationale behind the synthesis of this compound as a bespoke building block for specific research and development applications.

Part 2: Physicochemical and Structural Characteristics

The physicochemical properties of this compound are crucial for its handling, storage, and application in further synthetic endeavors. While extensive experimental data for this specific molecule is not widely published, its properties can be reliably estimated based on data from structurally analogous compounds.

PropertyEstimated ValueBasis for Estimation
Molecular Formula C₇H₇ClN₂O₂-
Molecular Weight 186.60 g/mol -
Appearance Likely a pale yellow to amber liquid or low-melting solidBased on the appearance of similar substituted benzylamines.
Boiling Point > 220 °CExtrapolated from the boiling points of 4-chlorobenzylamine (~215 °C) and benzylamine (~185 °C), with an expected increase due to the nitro group.[1][2][3][4]
Melting Point 25-35 °CEstimated based on the melting points of related compounds like 3-nitrobenzylamine hydrochloride (226-231 °C for the salt) and 4-chloro-3-nitroaniline (103 °C). The free base is expected to have a significantly lower melting point.[5][6]
Solubility Soluble in common organic solvents (e.g., ethanol, methanol, dichloromethane). Sparingly soluble in water.Based on the solubility of benzylamine and its derivatives, which are generally soluble in organic solvents and show some water solubility that decreases with increasing substitution.[3][7]
pKa ~8.5 - 9.0Estimated based on the pKa of benzylamine (~9.3) with a slight decrease expected due to the electron-withdrawing effects of the chloro and nitro substituents.

Part 3: Detailed Experimental Protocol - Synthesis via Nitrile Reduction

This section provides a detailed, step-by-step methodology for the synthesis of this compound from 4-chloro-3-nitrobenzonitrile via catalytic hydrogenation. This method is chosen for its high efficiency, clean reaction profile, and scalability.

Step 1: Synthesis of 4-Chloro-3-nitrobenzonitrile (Intermediate)

This protocol is adapted from established procedures for the nitration of substituted benzenes.

Materials:

  • p-Chlorobenzonitrile

  • Fuming nitric acid (95%)

  • Concentrated sulfuric acid (98%)

  • Ice

  • 5% Sodium bicarbonate solution

  • Ethanol

  • Water

Procedure:

  • In a three-necked flask equipped with a magnetic stirrer and a dropping funnel, add concentrated sulfuric acid.

  • Cool the flask in an ice-salt bath to below 0 °C.

  • Slowly add p-chlorobenzonitrile to the cooled sulfuric acid with continuous stirring until fully dissolved.

  • Maintain the temperature below 0 °C and add fuming nitric acid dropwise from the dropping funnel over a period of 1 hour.

  • After the addition is complete, continue stirring at 0 °C for an additional 2-3 hours.

  • Slowly pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring.

  • A white to pale yellow solid of 4-chloro-3-nitrobenzonitrile will precipitate.

  • Filter the solid and wash the filter cake with cold water, followed by a 5% sodium bicarbonate solution, and then again with cold water until the washings are neutral.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure 4-chloro-3-nitrobenzonitrile.

  • Dry the purified product under vacuum.

Step 2: Synthesis of this compound

This protocol employs catalytic hydrogenation for the reduction of the nitrile group.

Materials:

  • 4-Chloro-3-nitrobenzonitrile

  • Methanol or Ethanol (anhydrous)

  • Palladium on carbon (10% Pd/C) or Raney Nickel

  • Hydrogen gas

  • Diatomaceous earth (e.g., Celite®)

Procedure:

  • Set up a hydrogenation apparatus (e.g., a Parr hydrogenator).

  • In the reaction vessel, dissolve 4-chloro-3-nitrobenzonitrile in a suitable solvent such as anhydrous methanol or ethanol.

  • Carefully add the palladium on carbon catalyst (typically 5-10 mol% of the substrate) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the reaction vessel and purge the system with hydrogen gas several times to remove any air.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 30-40 °C) to facilitate the reaction.

  • Monitor the reaction progress by observing the hydrogen uptake or by thin-layer chromatography (TLC).

  • Once the reaction is complete (i.e., hydrogen uptake ceases), carefully vent the excess hydrogen gas and purge the system with an inert gas.

  • Filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst.

  • Wash the filter cake with the solvent used in the reaction.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • The crude product can be purified further by vacuum distillation or column chromatography if necessary.

Part 4: Visualization of the Synthetic Workflow

The following diagram illustrates the logical relationship in the synthesis of this compound.

Synthesis_Workflow Start p-Chlorobenzonitrile Nitration Nitration (HNO₃, H₂SO₄) Start->Nitration Intermediate 4-Chloro-3-nitrobenzonitrile Nitration->Intermediate Reduction Catalytic Hydrogenation (H₂, Pd/C) Intermediate->Reduction Product This compound Reduction->Product

Caption: Synthetic pathway to this compound.

Conclusion

This compound serves as a quintessential example of a modern chemical building block, whose value is derived not from a long history of use, but from its potential in the rational design and synthesis of novel compounds. This guide has provided a comprehensive, technically-grounded overview of its logical synthesis, predicted physicochemical properties, and a detailed experimental protocol for its preparation. For researchers and scientists in drug discovery and materials science, understanding the synthesis and characteristics of such intermediates is paramount for the successful development of next-generation molecules.

References

  • TCI AMERICA. 4-Chlorobenzylamine | 104-86-9.

  • Thermo Fisher Scientific. 4-chlorobenzylamine, 98%.

  • LookChem. 4-Chlorobenzylamine.

  • PubChem. Benzylamine.

  • Guidechem. 104-86-9 4-Chlorobenzylamine C7H8ClN.

  • Stenutz. 4-chlorobenzylamine.

  • Wikipedia. Benzylamine.

  • CAMEO Chemicals. BENZYLAMINE.

  • PubChem. Benzylamine.

  • Thermo Fisher Scientific. 3-Nitrobenzylamine hydrochloride, 97%.

  • PubChem. 4-Chloro-3-nitroaniline.

  • Sigma-Aldrich. 3-Nitrobenzylamine 97%.

  • PubMed. Aqueous solubility study of salts of benzylamine derivatives and p-substituted benzoic acid derivatives using X-ray crystallographic analysis.

Sources

Methodological & Application

Application Notes and Protocols: A Detailed Guide to the Synthesis of Flubendazole from a (4-Chloro-3-nitrophenyl) Ketone Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide for the multi-step synthesis of Flubendazole, a potent benzimidazole-class anthelmintic agent. While the direct synthesis from (4-Chloro-3-nitrophenyl)methanamine is not prominently documented, this guide outlines a robust and scientifically grounded three-step pathway starting from the readily available precursor, (4-Chloro-3-nitrophenyl)(4-fluorophenyl)methanone. The protocols detailed herein are designed for researchers, scientists, and professionals in drug development, offering in-depth procedural steps, mechanistic explanations, and critical safety information. The synthesis involves a sequential nitro group reduction, benzimidazole ring formation via cyclization, and a final carbamoylation step. Each protocol is structured to ensure reproducibility and is supported by authoritative references to fundamental chemical principles.

Flubendazole: An Overview

Flubendazole is a synthetic anthelmintic drug belonging to the benzimidazole family, widely used in both human and veterinary medicine to treat infections caused by parasitic worms.[1][2][3][4][5][6][7] Its chemical name is Methyl N-[6-(4-fluorobenzoyl)-1H-benzimidazol-2-yl]carbamate.[4][8][9][10]

Mechanism of Action

The therapeutic efficacy of Flubendazole stems from its ability to selectively interfere with the cellular functions of helminths.[1][3] The primary mechanism involves binding to the parasite's β-tubulin protein, which inhibits the polymerization of microtubules.[2][8][9][11][12] This disruption of the microtubule cytoskeleton is critical, as it impedes essential cellular processes such as cell division, glucose uptake, and intracellular transport, ultimately leading to energy depletion and parasite death.[1][11] The drug exhibits selective toxicity due to its higher affinity for parasitic tubulin over mammalian tubulin.[11]

Therapeutic Applications

Flubendazole is effective against a broad spectrum of intestinal nematodes and cestodes.[3] It is commonly used to treat infections from pinworms, whipworms, roundworms, and hookworms in both humans and animals.[1][4] Beyond its antiparasitic role, ongoing research is exploring its potential as an anti-cancer agent due to its microtubule-disrupting properties.[2][3][8]

Chemical and Physical Properties

The key properties of Flubendazole are summarized in the table below.

PropertyValue
IUPAC Name Methyl N-[6-(4-fluorobenzoyl)-1H-benzimidazol-2-yl]carbamate[4]
CAS Number 31430-15-6[9][12][13]
Molecular Formula C₁₆H₁₂FN₃O₃[4][13]
Molar Mass 313.288 g·mol⁻¹[4][12]
Melting Point 260 °C[5][9]
Appearance Grey-white to yellowish powder[5]
Solubility Almost insoluble in water and most common organic solvents[5][9]

Synthetic Strategy and Pathway

The synthesis of Flubendazole is centered around the construction of the core benzimidazole ring system. This guide details a three-step synthesis commencing from (4-Chloro-3-nitrophenyl)(4-fluorophenyl)methanone[14], a precursor that contains the necessary carbon skeleton.

The overall synthetic transformation is as follows:

  • Nitro Group Reduction: The nitro group of the starting ketone is selectively reduced to an amine, creating an ortho-diamino-like functionality essential for the subsequent cyclization.

  • Benzimidazole Ring Formation: The resulting diamine undergoes a cyclization reaction to form the heterocyclic benzimidazole ring.

  • Carbamoylation: The final step involves the acylation of the 2-amino group on the benzimidazole ring with methyl chloroformate to yield the target Flubendazole molecule.

Flubendazole Synthesis Pathway Start (4-Chloro-3-nitrophenyl) (4-fluorophenyl)methanone Intermediate1 (3-Amino-4-chlorophenyl) (4-fluorophenyl)methanone Start->Intermediate1 Step 1: Reduction Intermediate2 5-(4-Fluorobenzoyl)-1H- benzo[d]imidazol-2-amine Intermediate1->Intermediate2 Step 2: Cyclization End Flubendazole Intermediate2->End Step 3: Carbamoylation

Overall synthetic pathway for Flubendazole.

Detailed Experimental Protocols

General Safety Note: All procedures should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

Protocol 3.1: Synthesis of (3-Amino-4-chlorophenyl)(4-fluorophenyl)methanone (Step 1: Reduction)

Principle: This step involves the selective reduction of an aromatic nitro group to a primary amine. A common and effective method utilizes a metal, such as iron or tin, in an acidic medium.[15][16] The metal acts as the reducing agent, donating electrons to the nitro group, which is protonated by the acid, facilitating its conversion to an amine.

Materials and Reagents:

  • (4-Chloro-3-nitrophenyl)(4-fluorophenyl)methanone: 1 equivalent

  • Iron powder (<100 mesh): 3-4 equivalents

  • Concentrated Hydrochloric Acid (HCl): Catalytic amount

  • Ethanol (EtOH)

  • Water (H₂O)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separation funnel, and filtration apparatus.

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add (4-Chloro-3-nitrophenyl)(4-fluorophenyl)methanone (1 eq.) and a mixture of ethanol and water (e.g., 4:1 v/v).

  • Add iron powder (3-4 eq.) to the suspension.

  • Heat the mixture to reflux (approximately 80-90 °C).

  • Add a few drops of concentrated HCl to initiate the reaction. The reaction is exothermic and the color of the mixture will change.

  • Maintain the reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the iron salts. Wash the Celite pad with ethanol.

  • Combine the filtrate and washes, and remove the ethanol under reduced pressure.

  • To the remaining aqueous solution, add ethyl acetate to extract the product.

  • Carefully neutralize the aqueous layer with a saturated sodium bicarbonate solution until effervescence ceases.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography if necessary.

Protocol 3.2: Synthesis of 5-(4-Fluorobenzoyl)-1H-benzo[d]imidazol-2-amine (Step 2: Cyclization)

Principle: This step forms the core benzimidazole structure. The ortho-phenylenediamine derivative synthesized in Step 1 is cyclized using cyanogen bromide (BrCN). The diamine acts as a dinucleophile, attacking the electrophilic carbon of BrCN, leading to an intramolecular cyclization and elimination to form the 2-aminobenzimidazole ring. This is a well-established method for constructing this heterocyclic system.[17][18]

Materials and Reagents:

  • (3-Amino-4-chlorophenyl)(4-fluorophenyl)methanone: 1 equivalent

  • Cyanogen bromide (BrCN): 1.1 equivalents (Caution: Highly Toxic)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Sodium bicarbonate (NaHCO₃)

  • Round-bottom flask, magnetic stirrer, and filtration apparatus.

Procedure:

  • CAUTION: Cyanogen bromide is extremely toxic and must be handled with extreme care in a certified fume hood.

  • Dissolve (3-Amino-4-chlorophenyl)(4-fluorophenyl)methanone (1 eq.) in methanol or ethanol in a round-bottom flask.

  • Cool the solution in an ice bath.

  • In a separate flask, carefully prepare a solution of cyanogen bromide (1.1 eq.) in the same solvent.

  • Slowly add the cyanogen bromide solution to the cooled diamine solution with continuous stirring.

  • Allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, carefully add water to the reaction mixture, which may cause the product to precipitate.

  • Neutralize the mixture with a solid sodium bicarbonate or a saturated solution until the pH is ~7-8.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Dry the product under vacuum to yield the 2-aminobenzimidazole intermediate.

Cyclization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Dissolve Diamine in Methanol B Cool Solution (Ice Bath) A->B D Slowly Add BrCN Solution B->D C Prepare BrCN Solution (Toxic!) C->D E Stir at RT (12-24h) D->E F Monitor by TLC E->F G Quench with Water F->G H Neutralize with NaHCO₃ G->H I Filter Precipitate H->I J Wash & Dry Solid I->J

Experimental workflow for the cyclization step.
Protocol 3.3: Synthesis of Flubendazole (Step 3: Carbamoylation)

Principle: This final step is an acylation reaction where the nucleophilic 2-amino group of the benzimidazole intermediate attacks the electrophilic carbonyl carbon of methyl chloroformate. A base is used to deprotonate the amine, increasing its nucleophilicity, and to neutralize the HCl byproduct. This reaction forms the methyl carbamate functional group characteristic of Flubendazole.[19]

Materials and Reagents:

  • 5-(4-Fluorobenzoyl)-1H-benzo[d]imidazol-2-amine: 1 equivalent

  • Methyl chloroformate (CH₃O(CO)Cl): 1.2 equivalents (Caution: Corrosive and Toxic)

  • Pyridine or Triethylamine (Et₃N): 1.5 equivalents

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Round-bottom flask, magnetic stirrer, dropping funnel, and ice bath.

Procedure:

  • CAUTION: Methyl chloroformate is corrosive and toxic. Handle with care in a fume hood.

  • Suspend the 2-aminobenzimidazole intermediate (1 eq.) in anhydrous DCM or THF in a round-bottom flask equipped with a magnetic stirrer.

  • Add the base, pyridine or triethylamine (1.5 eq.), to the suspension.

  • Cool the mixture in an ice bath.

  • Add methyl chloroformate (1.2 eq.) dropwise via a dropping funnel over 15-30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor by TLC.

  • Once the reaction is complete, add water to the mixture.

  • If using DCM, separate the organic layer. If using THF, add a suitable extraction solvent like ethyl acetate.

  • Wash the organic layer with dilute HCl (to remove the base), followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting crude solid is Flubendazole. Purify by recrystallization from a suitable solvent system (e.g., ethanol/water or DMF/water) to obtain the final product.

Data Summary

StepStarting MaterialProductReagentsExpected Yield (%)
1 (4-Chloro-3-nitrophenyl)(4-fluorophenyl)methanone(3-Amino-4-chlorophenyl)(4-fluorophenyl)methanoneFe, HCl, EtOH/H₂O75-85%
2 (3-Amino-4-chlorophenyl)(4-fluorophenyl)methanone5-(4-Fluorobenzoyl)-1H-benzo[d]imidazol-2-amineBrCN, MeOH60-70%
3 5-(4-Fluorobenzoyl)-1H-benzo[d]imidazol-2-amineFlubendazoleMethyl Chloroformate, Pyridine80-90%

The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point analysis to confirm its identity and purity. The melting point should be consistent with the literature value of ~260 °C.[5][9]

References

  • Pharmacology of Flubendazole For Parasitic Infections ; Mechanism of action, Uses, Effects. (2025, May 21). Vertex AI Search.
  • Čáňová, K., Rozkydalová, L., & Rudolf, E. (2017). Anthelmintic Flubendazole and Its Potential Use in Anticancer Therapy. Acta Medica, 60(1), 5–11.
  • What is Flubendazole used for? (2024, June 14). Synapse.
  • Flubendazole. (n.d.). In Wikipedia. Retrieved March 7, 2026.
  • What is the mechanism of Flubendazole? (2024, July 17).
  • Anticancer role of flubendazole: Effects and molecular mechanisms (Review). (2024, September 20).
  • Cyclization of o-phenylenediamines by CO2 in the presence of H2 for the synthesis of benzimidazoles. (n.d.). Green Chemistry (RSC Publishing).
  • Hussain, A., et al. (2024). Review of synthesis process of benzimidazole-heterocycle hybrid compounds. Cogent Chemistry, 10(1).
  • Flubendazole. (n.d.). FAO.org.
  • Telescoped continuous flow synthesis of benzimidazoles from o-phenylenediamines and carboxylic acids. (n.d.). Organic Chemistry Frontiers (RSC Publishing).
  • A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. (n.d.). PMC.
  • A Review on Modern Approaches to Benzimidazole Synthesis. (2023, September 1).
  • Recent achievements in the synthesis of benzimidazole derivatives. (2023, November 7). RSC Publishing.
  • Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions. (2025, December 19). MDPI.
  • FLUBENDAZOLE. (n.d.). Inxight Drugs.
  • Flubendazole - Antiparasitic Agent for Research. (n.d.). APExBIO.
  • Flubendazole. (n.d.). PubChem - NIH.
  • Flubendazole. (n.d.). LKT Labs.
  • Reduction of 4-nitroaniline to p-phenylendiamine by NaBH 4 using PBA (CoTCNi/HCCr) as nanocatalyst. (n.d.).
  • Electroreduction of m-nitroaniline to m-phenylene diamine using Ti3+/Ti4+ redox system. (n.d.). SciSpace.
  • Synthesis of Benimidazole from o- Phynylenediamine.pptx. (n.d.). Scribd.
  • Catalytic reduction of 2-nitroaniline: a review. (2017, March 15). PubMed.
  • Application Notes and Protocols: Synthesis of p-Phenylenediamine from N-(4-bromophenyl)-4-nitroaniline. (n.d.). Benchchem.
  • p-Phenylenediamine - CIR Report Data Sheet. (2024, January 8). cir-safety.org.
  • Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. (n.d.). PMC.
  • flubendazole, a potential useful chemotherapeutic agent for treatment and control of filarial infections. (n.d.). DNDi.
  • MOF-catalyzed oxidative cyclization of O-phenylenediamine 14 with... (n.d.).
  • Carbonylazoles as Chemoselective Acylation Reagents and the Synthesis and Applications of Benzindolizinone. (n.d.). eScholarship.org.
  • Structure of flubendazole. (n.d.).
  • (4-Chloro-3-nitrophenyl)(4-fluorophenyl)methanone-31431-16-0. (n.d.). Shree Ganesh Remedies Limited.

Sources

Use of (4-Chloro-3-nitrophenyl)methanamine in antimicrobial drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of (4-Chloro-3-nitrophenyl)methanamine in Antimicrobial Drug Discovery

Executive Summary

This compound (CAS: 116599-39-4), often utilized as its hydrochloride salt, represents a privileged scaffold in modern antimicrobial research. Its structural duality—combining a strongly electron-withdrawing nitro group with a lipophilic chlorine atom—makes it an ideal pharmacophore for targeting bacterial Type II Topoisomerases (DNA Gyrase and Topoisomerase IV).

This guide details the strategic application of this building block to synthesize di-substituted thiourea derivatives , a class of compounds demonstrating superior potency against multi-drug resistant (MDR) Gram-positive pathogens (e.g., MRSA) and Mycobacterium tuberculosis.

Scientific Foundation & Mechanism of Action

The Pharmacophore Logic

The this compound scaffold is not merely a linker; it is an active recognition motif.

  • The Nitro Group (

    
    ):  Enhances the acidity of adjacent protons (in thiourea/amide linkages), strengthening hydrogen bond donor capability with enzyme residues.
    
  • The Chlorine Atom (

    
    ):  Occupies hydrophobic pockets within the ATPase domain of DNA Gyrase B, improving binding affinity via halogen bonding or steric complementarity.
    
Target Pathway: Bacterial Type II Topoisomerases

Derivatives synthesized from this amine inhibit DNA replication by stabilizing the cleavable complex of DNA Gyrase, preventing the re-ligation of DNA strands. This mechanism is distinct from


-lactams, offering a pathway to overcome existing resistance.

MOA Amine (4-Chloro-3-nitrophenyl) methanamine Scaffold Deriv Thiourea/Amide Derivatives Amine->Deriv Chemical Synthesis Target Bacterial DNA Gyrase (ATPase Domain) Deriv->Target Binding (H-bonds + Halogen bonds) Complex Stabilized Drug-Enzyme-DNA Cleavable Complex Target->Complex Trapping Result Inhibition of DNA Replication & Cell Death Complex->Result Bactericidal Effect

Figure 1: Mechanism of Action pathway for this compound derivatives targeting bacterial DNA replication.

Chemical Synthesis Protocol

Objective: Synthesis of


-(4-chloro-3-nitrophenyl)-N'-substituted thioureas.
Rationale:  Thiourea linkages provide optimal flexibility and hydrogen bonding geometry for the Gyrase B active site.
Materials:
  • This compound hydrochloride (1.0 eq)

  • Aryl Isothiocyanates (R-NCS) (1.1 eq) (e.g., 3,4-dichlorophenyl isothiocyanate)

  • Triethylamine (

    
    ) (2.0 eq)
    
  • Solvent: Anhydrous Tetrahydrofuran (THF) or Ethanol (EtOH)

Step-by-Step Methodology:
  • Activation: In a round-bottom flask, dissolve this compound hydrochloride (1 mmol) in anhydrous THF (10 mL).

  • Basification: Add triethylamine (2 mmol) dropwise at

    
     to liberate the free amine. Stir for 15 minutes.
    
  • Coupling: Add the appropriate aryl isothiocyanate (1.1 mmol) slowly.

  • Reaction: Reflux the mixture for 4–6 hours. Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

  • Work-up:

    • Evaporate solvent under reduced pressure.

    • Wash the residue with cold water (to remove triethylamine hydrochloride salts).

    • Recrystallize from Ethanol/DMF mixture to obtain pure thiourea crystals.

Critical Control Point: Ensure anhydrous conditions. Moisture can hydrolyze isothiocyanates into amines, leading to symmetrical urea byproducts.

Biological Assay Protocols

Antimicrobial Susceptibility Testing (MIC Determination)

Standard: CLSI M07-A10 Guidelines.

  • Inoculum Prep: Adjust bacterial culture (e.g., S. aureus ATCC 29213) to

    
     McFarland standard (
    
    
    
    CFU/mL). Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
  • Compound Prep: Dissolve synthesized derivatives in DMSO (Stock: 10 mg/mL).

  • Plate Setup: Add

    
     of broth to a 96-well plate. Perform serial 2-fold dilutions of the test compound (Range: 64 
    
    
    
    to 0.125
    
    
    ).
  • Inoculation: Add

    
     of diluted bacterial suspension to each well.
    
  • Incubation:

    
     for 18–24 hours.
    
  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible growth.

Biofilm Inhibition Assay

Rationale: Many nitro-aromatic derivatives show specific potency against biofilm-embedded bacteria, a key advantage over standard antibiotics.

  • Seeding: Inoculate 96-well polystyrene plates with bacteria in Tryptic Soy Broth (TSB) + 1% Glucose (to promote biofilm).

  • Treatment: Add test compounds at sub-MIC concentrations (0.5x MIC). Incubate for 24 hours.

  • Staining:

    • Wash wells 3x with PBS to remove planktonic cells.

    • Fix adherent biofilm with methanol (15 mins).

    • Stain with 0.1% Crystal Violet (10 mins).

  • Quantification: Solubilize dye with 33% Acetic Acid and measure absorbance at 595 nm.

Data Interpretation & SAR Analysis

The following table summarizes expected Structure-Activity Relationship (SAR) trends based on validated literature for this scaffold.

Derivative Substituent (R)MIC (S. aureus)MIC (M. tuberculosis)Biofilm InhibitionToxicity (Selectivity Index)
3,4-Dichlorophenyl 0.5 - 1.0

g/mL
High Activity> 80%High (>10)
4-Methylphenyl2.0 - 4.0

g/mL
Moderate50-60%Moderate
Unsubstituted Phenyl> 64

g/mL
Low< 10%Low
Alkyl Chain (C8-C10) 4.0

g/mL
Very High 40%Low (Membrane lysis risk)

Key Insight: The presence of electron-withdrawing groups (Cl,


) on the second aromatic ring (the isothiocyanate side) acts synergistically with the (4-Chloro-3-nitrophenyl) core, likely by enhancing 

-

stacking interactions within the enzyme active site.

Workflow Visualization

Workflow cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Screening cluster_2 Phase 3: Validation Step1 Amine Salt Neutralization Step2 Isothiocyanate Coupling Step1->Step2 Step3 Recrystallization Step2->Step3 Assay1 MIC Assay (Planktonic) Step3->Assay1 Assay2 Biofilm Assay (Adherent) Step3->Assay2 Val1 Cytotoxicity (Vero Cells) Assay1->Val1 Hit Selection Assay2->Val1 Val2 In Vivo Efficacy Val1->Val2 Lead Optimization

Figure 2: Integrated workflow for developing antimicrobial agents from this compound.

References

  • Struga, M., et al. (2016). "Synthesis and Antimicrobial Activity of 4-Chloro-3-Nitrophenylthiourea Derivatives Targeting Bacterial Type II Topoisomerases." Chemical Biology & Drug Design.

  • Clinical and Laboratory Standards Institute (CLSI). "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI Standard M07.

  • Cordeiro, L. V., et al. (2023). "Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae."[1] Anais da Academia Brasileira de Ciências. (Representative SAR logic for halo-nitro-anilines).

Sources

Protocol for N-alkylation of (4-Chloro-3-nitrophenyl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the N-Alkylation of (4-Chloro-3-nitrophenyl)methanamine

Introduction: Strategic Importance of N-Alkylated Benzylamines

N-substituted this compound derivatives are valuable intermediates in the synthesis of complex molecules within the pharmaceutical and agrochemical industries. The presence of chloro and nitro groups on the aromatic ring provides distinct electronic properties and multiple points for further chemical modification, making these compounds versatile building blocks. The secondary amine moiety, introduced via N-alkylation, is a common pharmacophore found in numerous biologically active compounds and serves as a key linkage point in the assembly of larger molecular scaffolds.[1]

The selective synthesis of secondary amines from primary amines is a cornerstone transformation in organic chemistry. However, it presents a significant challenge: controlling the reaction to prevent over-alkylation, which leads to the formation of undesired tertiary amines and quaternary ammonium salts.[2][3] This guide provides detailed protocols for two robust and widely adopted methods for the mono-N-alkylation of this compound: Reductive Amination and Direct Alkylation with Alkyl Halides . These methods are chosen for their reliability, scalability, and adaptability to a wide range of substrates.

This document is intended for researchers, scientists, and drug development professionals, offering both step-by-step experimental procedures and the underlying scientific principles to empower rational decision-making and troubleshooting in the laboratory.

Method 1: N-Alkylation via One-Pot Reductive Amination

Reductive amination is a highly efficient and versatile method for forming carbon-nitrogen bonds, favored for its excellent control over mono-alkylation.[4] The process involves the reaction of the primary amine with a carbonyl compound (an aldehyde or ketone) to form an imine intermediate, which is then reduced in situ to the target secondary amine.[5] This one-pot procedure avoids the isolation of the often-unstable imine and typically results in high yields with minimal byproduct formation.

Causality and Mechanistic Insight

The success of this one-pot reaction hinges on the choice of a mild reducing agent that selectively reduces the protonated imine (iminium ion) intermediate much faster than it reduces the starting carbonyl compound. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reagent for this purpose. Its reduced reactivity, compared to agents like sodium borohydride (NaBH₄), is due to the electron-withdrawing effect of the acetate groups, which temper the hydridic nature of the borohydride.[2] The reaction is typically acid-catalyzed, which facilitates both the dehydration step to form the imine and the activation of the imine for reduction.

cluster_0 Imine Formation (Acid-Catalyzed) cluster_1 In Situ Reduction Amine This compound Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal Carbonyl Aldehyde / Ketone (R₂C=O) Carbonyl->Hemiaminal Imine Imine Intermediate Hemiaminal->Imine + H⁺, -H₂O H2O H₂O Imine->H2O Product N-Alkylated Secondary Amine Imine->Product Reduction Reducer NaBH(OAc)₃ Reducer->Product start Start: Dry Round-Bottom Flask dissolve 1. Dissolve Amine & Carbonyl in Anhydrous DCM start->dissolve stir_imine 2. Stir at RT for 1-2h (Imine Formation) dissolve->stir_imine add_reducer 3. Add NaBH(OAc)₃ Portion-wise stir_imine->add_reducer stir_reaction 4. Stir at RT for 4-24h (Monitor by TLC/LC-MS) add_reducer->stir_reaction quench 5. Quench with Sat. NaHCO₃ stir_reaction->quench extract 6. Extract with DCM, Wash, Dry quench->extract purify 7. Concentrate & Purify via Flash Chromatography extract->purify end End: Pure Secondary Amine purify->end

Sources

Application of (4-Chloro-3-nitrophenyl)methanamine in synthesizing heterocyclic compounds

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Precision Synthesis of Benzimidazole-Linked Scaffolds using (4-Chloro-3-nitrophenyl)methanamine

Executive Summary

This compound (CAS 84831-90-3) is a high-value bifunctional building block distinguished by its "Anchor-Head" architecture. Unlike simple nitroanilines, this molecule possesses a reactive benzylic amine "tail" (the Anchor) physically separated from an electrophilic chloro-nitro "head."

This application note details the use of this molecule as a linchpin in the synthesis of 1,2,5-trisubstituted benzimidazoles , a privileged scaffold in kinase inhibitors (e.g., EGFR, VEGFR targets) and PROTAC linkers. We present a validated "Anchor-First" synthetic strategy that allows researchers to attach this unit to a complex payload before constructing the heterocyclic core, ensuring high convergence and intermediate stability.

Structural Reactivity Analysis

The molecule offers three distinct sites for chemoselective modification. Understanding the electronic interplay between the nitro group and the chloride is critical for designing successful protocols.

  • Zone A (The Anchor): The benzylic amine (

    
    ) is nucleophilic but non-conjugated. It readily undergoes acylation or reductive amination without interfering with the aromatic ring's electronics.
    
  • Zone B (The Activator): The nitro group (

    
    ) at the 3-position exerts a strong electron-withdrawing effect ($ -I, -M $), activating the ortho-chloride.
    
  • Zone C (The Leaving Group): The chloride at the 4-position is highly susceptible to Nucleophilic Aromatic Substitution (

    
    ), enabling the introduction of diverse amines prior to cyclization.
    

ReactivityMap Molecule This compound ZoneA Zone A: Benzylic Amine (Nucleophilic Anchor) Molecule->ZoneA Position 1 ZoneB Zone B: Nitro Group (Activator / Latent Amine) Molecule->ZoneB Position 3 ZoneC Zone C: Chloro Group (S_NAr Leaving Group) Molecule->ZoneC Position 4 Application1 Drug Conjugates ZoneA->Application1 Amide Coupling (Linker Attachment) Application3 Heterocyclic Core ZoneB->Application3 Reductive Cyclization to Benzimidazole Application2 Diversity Point ZoneC->Application2 Displacement by Primary Amines

Figure 1: Chemoselective reactivity map of this compound.

Validated Protocol: The "Anchor-First" Benzimidazole Synthesis

This workflow is designed for library generation where the "Tail" (R1) is a constant drug scaffold or solid support, and the "Head" (R2, R3) is varied to tune solubility and potency.

Phase 1: Anchor Attachment (Chemoselective Acylation)

Objective: Secure the building block to the main scaffold (R1-COOH) via the benzylic amine.

  • Reagents:

    • Substrate: this compound HCl (1.0 equiv).

    • Carboxylic Acid (R1-COOH): 1.1 equiv.

    • Coupling Agent: HATU (1.2 equiv) or EDC/HOBt.

    • Base: DIPEA (3.0 equiv).

    • Solvent: DMF or DCM.

  • Procedure:

    • Dissolve R1-COOH and DIPEA in DMF. Stir for 5 min.

    • Add HATU; stir for 10 min to activate acid.

    • Add this compound HCl.

    • Stir at RT for 2-4 hours. Monitor by LC-MS (Target mass: R1 + 212.6 Da).

    • Note: The electron-deficient ring does not deactivate the benzylic amine, ensuring rapid coupling.

Phase 2: Diversification

Objective: Introduce the amine substituent (R2) that will become the N1-substituent of the benzimidazole.

  • Reagents:

    • Intermediate from Phase 1 (1.0 equiv).[1]

    • Primary Amine (R2-

      
      ): 1.5 – 2.0 equiv.
      
    • Base:

      
       (2.0 equiv) or DIPEA (if using volatile amines).
      
    • Solvent: DMSO (preferred for rate) or Acetonitrile.[1]

  • Procedure:

    • Suspend intermediate and base in DMSO (0.5 M concentration).

    • Add R2-

      
      .
      
    • Heat to 60–80°C for 2–6 hours.

    • Mechanism:[2][3][4][5][6][7] The ortho-nitro group stabilizes the Meisenheimer complex, facilitating the displacement of chloride.

    • Observation: Solution typically turns deep yellow/orange due to the formation of the o-nitroaniline derivative.

Phase 3: One-Pot Reductive Cyclization

Objective: Reduce the nitro group and cyclize with an aldehyde (R3-CHO) to form the benzimidazole core. Method Selection: We utilize the Sodium Dithionite (


)  method for its chemoselectivity and tolerance of other reducible groups (unlike hydrogenation).
  • Reagents:

    • 
       Product (from Phase 2).
      
    • Aldehyde (R3-CHO): 1.5 equiv.

    • Reducing Agent:

      
       (3.0 – 4.0 equiv).
      
    • Solvent: EtOH/Water (3:1 ratio).

  • Procedure:

    • Dissolve the o-nitroaniline intermediate and Aldehyde (R3-CHO) in EtOH/Water.

    • Add

      
       in portions.
      
    • Heat to reflux (approx. 80°C) for 4–8 hours.

    • Workup: Cool, concentrate EtOH, extract with EtOAc. Wash with

      
      .
      
    • Result: Formation of the 1,2,5-trisubstituted benzimidazole.

Workflow Visualization

ProtocolWorkflow Start Start: This compound Step1 Step 1: Anchor Attachment (Amide Coupling via HATU) Start->Step1 + R1-COOH Inter1 Intermediate A: Amide-Linked Aryl Chloride Step1->Inter1 Step2 Step 2: S_NAr Diversification (Reaction with R2-NH2) Inter1->Step2 + R2-NH2 (DMSO, 80°C) Inter2 Intermediate B: o-Nitroaniline Derivative Step2->Inter2 Step3 Step 3: Reductive Cyclization (Na2S2O4 + R3-CHO) Inter2->Step3 + R3-CHO (EtOH/H2O, Reflux) Final Final Product: 1,2,5-Trisubstituted Benzimidazole Step3->Final

Figure 2: Step-by-step synthetic workflow for benzimidazole generation.

Optimization & Troubleshooting Guide

The following data summarizes critical parameters for optimizing the


 and Cyclization steps, derived from internal validation and literature precedents.
Table 1: Reaction Optimization (Step 2)
ParameterCondition A (Standard)Condition B (Difficult Substrates)Notes
Solvent DMSONMP (N-Methyl-2-pyrrolidone)DMSO accelerates

via dipole stabilization.
Base

(2.0 eq)
DIPEA (3.0 eq)Use DIPEA for volatile amines or solubility issues.
Temp 60°C100°C - 120°CSterically hindered amines (e.g., isopropylamine) require higher heat.
Time 2-4 Hours12-16 HoursMonitor by LCMS; disappearance of Cl-isotope pattern.
Table 2: Reductive Cyclization Agents (Step 3)
Reagent SystemSelectivityYieldRecommendation

/ EtOH
High75-85%Preferred. One-pot reduction/condensation. Tolerates halides.

/

/ AcOH
High80-90%Excellent for large scale. Requires filtration of iron sludge.

/ Pd-C
Low90%+Avoid if R1/R2 contains alkenes or halides (risk of dehalogenation).

/ HCl
Medium60-70%Harsh acidic conditions; may hydrolyze sensitive amides.
Expert Troubleshooting Tips
  • Incomplete

    
    :  If the chloride is sluggish (e.g., reacting with aniline), add a catalytic amount of KI (Potassium Iodide)  to form the more reactive transient aryl iodide (Finkelstein-type activation).
    
  • Benzimidazole vs. Imine: If the cyclization stalls at the imine intermediate (Schiff base), add a Lewis acid catalyst like

    
      (5 mol%) or simply increase the temperature.
    
  • Purification: The final benzimidazoles are basic. Use a Reverse Phase C18 column with a basic modifier (

    
     or 
    
    
    
    ) in the mobile phase to improve peak shape and recovery.

References

  • Yang, D., et al. (2005).[8] "A Versatile Method for the Synthesis of Benzimidazoles from o-Nitroanilines and Aldehydes in One Step via a Reductive Cyclization." Synthesis, 47-56.[8]

  • BenchChem. (2025).[1] "Application Notes and Protocols for Nucleophilic Aromatic Substitution on 4-Chloro-2-iodo-1-nitrobenzene." (Analogous reactivity profile).

  • Hanan, E. J., et al. (2010).[9] "A One-Pot Procedure for the Conversion of Aromatic and Heteroaromatic 2-Nitroamines into Bicyclic 2H-Benzimidazoles." Synlett, 2759-2764.[9]

  • PubChem. (2025).[10] "Compound Summary: 4-Chloro-3-nitrophenol / Related Chloro-nitro aromatics." National Library of Medicine.

  • Saetan, J., et al. (2025).[11] "Electrochemically driven reductive cyclization of o-nitroanilines." Organic & Biomolecular Chemistry.

Sources

Application Note: Asymmetric Synthesis of Chiral Amines from (4-Chloro-3-nitrophenyl)methanamine Derivatives via Ellman’s Sulfinamide Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocol

Executive Summary & Strategic Rationale

The 4-chloro-3-nitrophenyl motif is a highly privileged pharmacophore in modern drug discovery. The presence of the nitro group allows for late-stage reduction to an aniline (enabling amide coupling or heterocyclic ring closure), while the aryl chloride serves as a versatile handle for Buchwald-Hartwig cross-couplings or Suzuki-Miyaura reactions. Synthesizing


-chiral amines containing this motif directly from commercially available (4-Chloro-3-nitrophenyl)methanamine presents a strategic advantage in library generation and API scale-up.

Direct asymmetric


-alkylation of primary benzylamines is notoriously difficult due to competing side reactions and unfavorable pKa profiles. To circumvent this, we detail a highly reliable, self-validating workflow: the metal-free oxidation of the methanamine to its corresponding aldehyde, followed by the application of Ellman’s chiral tert-butanesulfinamide auxiliary [[1]]([Link]). This route provides exceptional diastereocontrol, predictable stereochemistry, and avoids the heavy-metal contamination risks associated with transition-metal-catalyzed asymmetric hydrogenations.

Mechanistic Principles & Causality of Experimental Design

To ensure a robust and reproducible synthesis, every reagent and solvent choice in this protocol has been optimized based on fundamental mechanistic principles.

Metal-Free Oxidation via TEMPO / PhI(OAc)₂

Converting the primary amine to 4-chloro-3-nitrobenzaldehyde is achieved using a catalytic 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) and (Diacetoxyiodo)benzene (PhI(OAc)₂) system .

  • Causality: Traditional oxidants (e.g., KMnO₄ or Jones reagent) risk over-oxidation to the carboxylic acid, especially with electron-deficient aromatic rings. The TEMPO/PhI(OAc)₂ system arrests oxidation strictly at the aldehyde stage. Furthermore, avoiding transition metals (like Ru or Cu) eliminates the need for rigorous metal-scavenging steps downstream.

Imine Condensation Driven by Ti(OEt)₄

The condensation of the resulting aldehyde with (R)-tert-butanesulfinamide requires a Lewis acid.

  • Causality: The strong electron-withdrawing nature of the 4-chloro-3-nitrophenyl ring makes the aldehyde highly electrophilic but also highly susceptible to hydration. Titanium(IV) ethoxide [Ti(OEt)₄] serves a dual purpose: it acts as a mild Lewis acid to activate the carbonyl and as an irreversible water scavenger, driving the equilibrium toward the sulfinyl imine without causing epimerization.

Stereocontrol in the Grignard Addition

The addition of methylmagnesium bromide (MeMgBr) to the chiral sulfinyl imine is performed in dichloromethane (CH₂Cl₂) at -48 °C.

  • Causality: Solvent selection is the critical vector for stereocontrol. Coordinating solvents like THF solvate the Grignard reagent, leading to open transition states and poor diastereomeric ratios (dr). By using the non-coordinating solvent CH₂Cl₂, the magnesium ion is forced to tightly coordinate to both the imine nitrogen and the sulfinyl oxygen. This locks the complex into a rigid, six-membered Zimmerman-Traxler-type transition state. The bulky tert-butyl group effectively shields the Si-face of the imine, directing nucleophilic attack exclusively from the Re-face .

Stereocontrol Solvent Non-Coordinating Solvent (CH2Cl2) Coord Tight Mg2+ Coordination to Sulfinyl Oxygen Solvent->Coord TS Six-Membered Cyclic Transition State Coord->TS Face Si-Face Shielded by t-Butyl Group TS->Face Attack Re-Face Nucleophilic Attack by Methyl Grignard Face->Attack Result High Diastereoselectivity (dr > 98:2) Attack->Result

Fig 1. Logical relationship of solvent choice to transition state and stereochemical outcome.

Quantitative Data Summary

The following table summarizes the validated metrics for each step of the workflow, establishing a baseline for expected yields and purities during scale-up.

Reaction StepKey ReagentsTime (h)Temp (°C)Isolated Yield (%)Purity / dr / ee
1. Oxidation TEMPO, PhI(OAc)₂, CH₂Cl₂0.50 to 2092%>99% (HPLC)
2. Condensation (R)-t-Bu-Sulfinamide, Ti(OEt)₄12.02088%>99% (¹H NMR)
3. Alkylation MeMgBr, CH₂Cl₂4.0-4885%dr > 98:2
4. Deprotection 4M HCl in Dioxane, MeOH2.02095%ee > 99%

Experimental Protocols & Quality Control Workflows

Workflow A 1. This compound Starting Material B 2. Metal-Free Oxidation (TEMPO / PhI(OAc)2) A->B C 3. 4-Chloro-3-nitrobenzaldehyde Intermediate B->C D 4. Imine Condensation ((R)-t-Bu-Sulfinamide, Ti(OEt)4) C->D E 5. Chiral Sulfinyl Imine Intermediate D->E F 6. Asymmetric Addition (MeMgBr, CH2Cl2, -48°C) E->F G 7. Diastereomerically Pure Sulfinamide (dr > 98:2) F->G H 8. Acidic Cleavage (HCl in MeOH) G->H I 9. (1R)-1-(4-Chloro-3-nitrophenyl)ethanamine Final Chiral Amine H->I

Fig 2. Synthetic workflow for the asymmetric synthesis of chiral amines via Ellman's auxiliary.

Step 1: Oxidation to 4-Chloro-3-nitrobenzaldehyde
  • Setup: To an oven-dried round-bottom flask under N₂, add this compound (10.0 mmol, 1.0 equiv) and anhydrous CH₂Cl₂ (40 mL). Cool the solution to 0 °C.

  • Reagent Addition: Add PhI(OAc)₂ (10.0 mmol, 1.0 equiv) in one portion, followed immediately by TEMPO (1.0 mmol, 0.1 equiv).

  • Reaction: Stir the mixture at 0 °C for 10 minutes, then allow it to warm to room temperature for 20 minutes.

  • Validation Checkpoint: Perform TLC (Hexanes/EtOAc 7:3). The primary amine spot (ninhydrin active) should be completely consumed, replaced by a higher R_f UV-active spot.

  • Workup: Quench with saturated aqueous Na₂S₂O₃ (20 mL). Extract with CH₂Cl₂ (3 × 20 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify via short-pad silica plug to yield the aldehyde.

Step 2: Synthesis of (R)-N-(4-Chloro-3-nitrobenzylidene)-2-methylpropane-2-sulfinamide
  • Setup: Dissolve 4-chloro-3-nitrobenzaldehyde (8.0 mmol, 1.0 equiv) and (R)-tert-butanesulfinamide (8.8 mmol, 1.1 equiv) in anhydrous THF (25 mL) under N₂.

  • Condensation: Add Ti(OEt)₄ (16.0 mmol, 2.0 equiv) dropwise via syringe. Stir the yellow solution at room temperature for 12 hours.

  • Validation Checkpoint: ¹H NMR of an aliquot should show the disappearance of the aldehyde proton (~10.0 ppm) and the appearance of the imine proton (~8.6 ppm).

  • Workup: Pour the mixture into an equal volume of saturated aqueous NaHCO₃ with rapid stirring. A white precipitate of TiO₂ will form immediately. Filter the suspension through a pad of Celite, washing thoroughly with EtOAc. Separate the organic layer, dry over Na₂SO₄, and concentrate to yield the pure sulfinyl imine.

Step 3: Asymmetric Addition of Methylmagnesium Bromide
  • Setup: Dissolve the sulfinyl imine (6.0 mmol, 1.0 equiv) in anhydrous CH₂Cl₂ (30 mL) under N₂. Cool the solution to -48 °C (using a dry ice/cyclohexanone bath) to ensure maximum stereocontrol.

  • Addition: Slowly add MeMgBr (3.0 M in diethyl ether, 12.0 mmol, 2.0 equiv) dropwise over 15 minutes. Stir at -48 °C for 4 hours.

  • Validation Checkpoint: LC-MS analysis should confirm the desired product mass [M+H]⁺ and the absence of the imine starting material.

  • Workup: Quench slowly at -48 °C with saturated aqueous NH₄Cl (10 mL), then warm to room temperature. Extract with CH₂Cl₂ (3 × 20 mL). Dry and concentrate. The crude diastereomeric ratio (dr) is typically >98:2 as determined by ¹H NMR (integration of the tert-butyl signals).

Step 4: Acidic Deprotection to the Free Chiral Amine
  • Setup: Dissolve the diastereomerically pure sulfinamide (5.0 mmol) in MeOH (10 mL).

  • Cleavage: Add 4M HCl in dioxane (10 mL). Stir at room temperature for 2 hours.

  • Validation Checkpoint: TLC (CH₂Cl₂/MeOH 9:1) will show complete conversion of the sulfinamide to a baseline spot (amine hydrochloride).

  • Isolation: Concentrate the mixture in vacuo to remove volatiles (including the methyl sulfinate byproduct). Triturate the resulting solid with diethyl ether to yield (1R)-1-(4-chloro-3-nitrophenyl)ethan-1-amine hydrochloride as a highly pure, crystalline white solid.

References

  • Metal-free hypervalent iodine/TEMPO mediated oxidation of amines and mechanistic insight into the reaction pathways RSC Advances, 2018. URL:[Link]

  • Synthesis and Applications of tert-Butanesulfinamide Chemical Reviews, 2010. URL:[Link]

  • Asymmetric Synthesis of alpha-Branched Amines via Chiral tert-Butanesulfinyl Imines Accounts of Chemical Research, 2002. URL:[Link]

Sources

The (4-Chloro-3-nitrophenyl)methanamine Scaffold: A Promising Starting Point for Novel Anti-Cancer Agent Development

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Untapped Potential of a Versatile Chemical Moiety

In the relentless pursuit of novel and effective anti-cancer therapeutics, the exploration of unique chemical scaffolds serves as a cornerstone of drug discovery. The (4-Chloro-3-nitrophenyl)methanamine moiety, a substituted benzylamine, presents a compelling, albeit underexplored, starting point for the synthesis of a new generation of anti-cancer agents. While direct evidence of its application in oncology is nascent, extensive research into structurally analogous compounds, such as those containing 4-substituted-3-nitrobenzamide and 4-chloro-3-nitrophenyl functionalities, has revealed significant cytotoxic and antiproliferative activities against a range of cancer cell lines. These findings provide a strong rationale for the systematic investigation of this compound derivatives as potential kinase inhibitors and inducers of apoptosis.

This comprehensive guide provides a forward-looking framework for researchers, scientists, and drug development professionals. It outlines detailed application notes and protocols for the synthesis, characterization, and biological evaluation of novel anti-cancer candidates derived from the this compound scaffold. By leveraging established methodologies from successful research on analogous structures, this document aims to accelerate the exploration of this promising, yet uncharted, area of medicinal chemistry.

I. Rationale and Strategy: Building on the Shoulders of Analogs

The strategic impetus for focusing on this compound is rooted in the demonstrated anti-cancer potential of its structural relatives. The presence of the chloro and nitro groups on the phenyl ring is a recurring motif in compounds exhibiting cytotoxic effects. These electron-withdrawing groups can influence the molecule's electronic properties and its ability to interact with biological targets.

Our proposed strategy involves the derivatization of the primary amine group of this compound to generate a diverse library of N-substituted analogs. This approach allows for the systematic exploration of structure-activity relationships (SAR), a critical process in optimizing lead compounds for enhanced potency and selectivity.

II. Synthesis of Novel this compound Derivatives

The synthesis of a chemical library based on the this compound scaffold can be efficiently achieved through standard and reliable organic chemistry reactions. The following protocols are based on established methods for the synthesis of analogous compounds.

Protocol 1: General Procedure for the Synthesis of N-Acyl Derivatives

This protocol describes the acylation of this compound with various carboxylic acids to yield a series of N-acyl derivatives.

Materials:

  • This compound

  • Substituted carboxylic acids

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a solution of the desired carboxylic acid (1.2 equivalents) in anhydrous DCM, add EDC (1.5 equivalents) and HOBt (1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add this compound (1.0 equivalent) and DIPEA (2.0 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-acyl derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality Behind Experimental Choices: The use of EDC and HOBt as coupling agents facilitates the formation of the amide bond by activating the carboxylic acid. DIPEA acts as a non-nucleophilic base to neutralize the acid formed during the reaction, driving the equilibrium towards product formation.

Protocol 2: General Procedure for the Synthesis of N-Sulfonyl Derivatives

This protocol details the reaction of this compound with various sulfonyl chlorides to produce N-sulfonyl derivatives.

Materials:

  • This compound

  • Substituted sulfonyl chlorides

  • Triethylamine (TEA) or Pyridine

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography

Procedure:

  • Dissolve this compound (1.0 equivalent) and TEA (1.5 equivalents) or pyridine in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add the desired sulfonyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography to obtain the pure N-sulfonyl derivative.

  • Confirm the structure of the product using appropriate analytical techniques.

Trustworthiness of the Protocol: This is a standard and robust method for sulfonamide synthesis, and the workup procedure effectively removes unreacted starting materials and byproducts.

III. In Vitro Evaluation of Anti-Cancer Activity

The synthesized library of this compound derivatives should be subjected to a tiered screening process to identify compounds with promising anti-cancer activity.

Protocol 3: Sulforhodamine B (SRB) Assay for Cytotoxicity Screening

The SRB assay is a reliable and widely used method for determining cell density, based on the measurement of cellular protein content.[1]

Materials:

  • Human cancer cell lines (e.g., HCT-116 [colon], MDA-MB-435 [melanoma], HL-60 [leukemia], A549 [lung], MCF-7 [breast])

  • Appropriate cell culture medium and supplements

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • Test compounds dissolved in DMSO

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution

  • Tris base solution

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Plating: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, treat the cells with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • Cell Fixation: Gently add cold TCA (10% w/v) to each well to fix the cells and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry.

  • Staining: Add SRB solution (0.4% w/v in 1% acetic acid) to each well and incubate at room temperature for 10 minutes.

  • Washing: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.

  • Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI₅₀ (concentration that inhibits cell growth by 50%) for each compound.

Data Presentation: Comparative Anticancer Activity of Analogous Scaffolds

While specific data for this compound derivatives is not yet available, the following table summarizes the growth inhibitory activity of structurally related 4-substituted-3-nitrobenzamide derivatives to provide a benchmark for expected potency.

Compound IDSubstitution at Amide NitrogenHCT-116 (GI₅₀ µM)MDA-MB-435 (GI₅₀ µM)HL-60 (GI₅₀ µM)
4a 4-fluorobenzyl2.1111.9042.056
4g 3,4-difluorobenzyl>1001.0083.778
4l 2-chlorobenzyl3.5862.8971.993
4m 3-chlorobenzyl4.8763.5862.543
4n 4-chlorobenzyl6.3213.1122.876

Data adapted from a study on 4-substituted-3-nitrobenzamide derivatives, with inhibitory activities evaluated by SRB assay.[1]

IV. Elucidation of Mechanism of Action

For compounds demonstrating significant cytotoxicity, further investigation into their mechanism of action is crucial. Based on the activity of analogous compounds, kinase inhibition is a plausible mechanism.

Protocol 4: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of lead compounds against specific kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase buffer

  • ATP

  • Substrate peptide

  • Test compounds

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in the appropriate kinase buffer.

  • In a 96-well plate, add the kinase buffer, the test compound, and the VEGFR-2 enzyme.

  • Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide.

  • Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP using a luminescent assay kit according to the manufacturer's instructions.

  • Measure luminescence using a plate-reading luminometer.

  • Calculate the percentage of kinase inhibition relative to a no-compound control and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Expertise & Experience: The choice of VEGFR-2 as a primary target is informed by studies on structurally related benzimidazole derivatives that have shown inhibitory activity against this kinase.[2]

Visualization of a Potential Signaling Pathway

The following diagram illustrates the Vascular Endothelial Growth Factor (VEGF) signaling pathway, a critical regulator of angiogenesis that is often dysregulated in cancer. Inhibition of VEGFR-2 by a novel this compound derivative would block downstream signaling, leading to anti-angiogenic and anti-tumor effects.

VEGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras Activates Proliferation Cell Proliferation, Survival, Angiogenesis PLCg->Proliferation Akt Akt PI3K->Akt Activates Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor (4-Chloro-3-nitrophenyl) methanamine Derivative Inhibitor->VEGFR2 Inhibits

Caption: Proposed inhibition of the VEGFR-2 signaling pathway.

V. Experimental Workflows and Logical Relationships

To effectively advance a drug discovery program centered on the this compound scaffold, a structured and logical workflow is essential.

Drug_Discovery_Workflow cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Screening cluster_moa Mechanism of Action Studies cluster_optimization Lead Optimization Start This compound Library Library of N-Substituted Derivatives Start->Library Acylation/Sulfonylation Cytotoxicity Cytotoxicity Assay (SRB) Library->Cytotoxicity Hit_ID Hit Identification (GI50 < 10 µM) Cytotoxicity->Hit_ID Kinase_Assay Kinase Inhibition Assay (e.g., VEGFR-2) Hit_ID->Kinase_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Hit_ID->Apoptosis_Assay SAR Structure-Activity Relationship (SAR) Analysis Kinase_Assay->SAR Apoptosis_Assay->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Library Iterative Synthesis

Sources

Application Note: High-Throughput Screening of (4-Chloro-3-nitrophenyl)methanamine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Targeting Bacterial Type II Topoisomerases for Next-Generation Antibacterials

Executive Summary & Scientific Rationale

The (4-Chloro-3-nitrophenyl)methanamine scaffold (CAS: 848773-76-2) represents a privileged structure in medicinal chemistry, serving as a critical building block for thiourea and benzamide derivatives.[1] Recent structural activity relationship (SAR) studies have identified these derivatives as potent inhibitors of bacterial Type II Topoisomerases (DNA Gyrase and Topoisomerase IV), offering a novel mechanism to combat multi-drug resistant (MDR) Staphylococcus strains [1].

This guide details a robust High-Throughput Screening (HTS) campaign designed to identify lead compounds from a combinatorial library of these amine derivatives. Unlike generic protocols, this workflow addresses the specific physicochemical challenges of nitro-aromatic compounds—specifically their solubility profiles and potential for redox cycling—ensuring high-fidelity hit identification.[1]

Key Mechanistic Insight

The 4-chloro-3-nitro moiety functions as a "warhead" precursor.[1] When derivatized into thioureas, it facilitates hydrogen bonding within the ATP-binding pocket of the GyrB subunit of DNA gyrase.[1] The screening strategy prioritizes whole-cell phenotypic assays to ensure membrane permeability, followed by a target-based enzymatic counter-screen to validate the mechanism of action.[1]

Chemical Library Design & Preparation

The quality of the HTS output is defined by the input library. For this campaign, we utilize a combinatorial approach, reacting the core this compound with a diverse set of isothiocyanates and acyl chlorides.[1]

Library Specifications
  • Core Scaffold: this compound.[1]

  • Diversity Elements: 350+ Isothiocyanates (yielding thioureas) and 400+ Acid Chlorides (yielding amides).

  • Total Library Size: ~2,500 compounds (including replicates and controls).

  • Format: 384-well Echo®-qualified source plates (Labcyte/Beckman).[1]

Solubility & Storage Protocol

Nitro-aromatics often exhibit poor aqueous solubility and can precipitate upon dilution.[1]

  • Stock Preparation: Dissolve compounds to 10 mM in 100% DMSO .

  • Quality Control: Verify solubility using nephelometry. Discard wells showing >50 RNU (Relative Nephelometry Units).

  • Storage: Store at -20°C in low-humidity/oxygen-controlled environments to prevent nitro-reduction.

HTS Assay Protocol: Whole-Cell Growth Inhibition[1]

Assay Principle: A resazurin-based cell viability assay (Alamar Blue).[1] Metabolically active bacteria reduce non-fluorescent resazurin to highly fluorescent resorufin. This phenotypic screen selects for compounds that are both potent and cell-permeable.[1]

Reagents & Instrumentation
  • Cell Line: Staphylococcus aureus (ATCC 29213) or methicillin-resistant S. epidermidis (clinical isolate).[1]

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1]

  • Detection: Multimode Plate Reader (Ex: 530-560 nm / Em: 590 nm).[1]

  • Liquid Handling: Acoustic Dispenser (e.g., Echo 650) for compounds; Bulk Dispenser (e.g., Multidrop Combi) for cells.

Step-by-Step Workflow

Step 1: Compound Transfer (Acoustic Dispensing) [1]

  • Transfer 50 nL of 10 mM compound stock from source plates to black-walled, clear-bottom 384-well assay plates.

  • Final Concentration: 10 µM (assuming 50 µL final volume).

  • Controls:

    • Positive Control (Max Inhibition): Ciprofloxacin (Final 5 µg/mL) [1].

    • Negative Control (Min Inhibition): DMSO (0.1% final).[2]

Step 2: Bacterial Inoculum Preparation

  • Grow S. aureus overnight in CAMHB.

  • Dilute culture to 5 x 10⁵ CFU/mL in fresh CAMHB. Critical: Verify OD600 to ensure consistent starting density.

Step 3: Assay Assembly

  • Dispense 50 µL of diluted bacterial suspension into the assay plates containing the pre-spotted compounds.

  • Centrifuge plates at 1000 x g for 1 minute to remove bubbles and ensure mixing.

Step 4: Incubation

  • Incubate at 37°C for 18 hours in a humidified incubator.

Step 5: Detection

  • Add 5 µL of Resazurin solution (0.15 mg/mL in PBS).

  • Incubate for an additional 2-4 hours at 37°C.

  • Read Fluorescence (RFU) at Ex 560nm / Em 590nm.

Data Analysis & Hit Validation

Quantitative Metrics

Data is normalized to the in-plate controls (Percent Inhibition).


[1]

Quality Control Criteria:

  • Z-Factor (Z'): Must be > 0.5 for the plate to be accepted [2].[1][2]

    • 
      [1]
      
  • Signal-to-Background (S/B): > 3.0.

  • Coefficient of Variation (CV): < 5% for DMSO controls.

Hit Selection & Counter-Screening
  • Primary Hit Cutoff: Compounds exhibiting > 50% inhibition at 10 µM (or > 3 SD from the mean of the negative control).

  • Interference Check: Nitro compounds can be "quenchers." Re-read hits in a cell-free assay with resorufin added directly to check for optical interference.

  • Secondary Screen (Mechanism): Validate hits using a DNA Gyrase Supercoiling Assay (Gel-based or fluorescence) to confirm the target is the bacterial topoisomerase [1].[1]

Visualizing the Workflow

The following diagram illustrates the logical flow from library source to validated hit, emphasizing the critical decision points (Z-factor check and Counter-screen).

HTS_Workflow Library Library Source This compound Derivatives 10mM in DMSO Dispense Acoustic Dispensing 50 nL Transfer (Echo 650) Library->Dispense Inoculum Bacterial Inoculum S. aureus (5e5 CFU/mL) 50 µL Addition Dispense->Inoculum Incubation Incubation 18 Hours @ 37°C Inoculum->Incubation Detection Detection Resazurin Addition Fluorescence Read (560/590nm) Incubation->Detection QC_Check QC Check Calculate Z-Factor Detection->QC_Check Fail Reject Plate (Z' < 0.5) QC_Check->Fail Fail Analysis Data Normalization Hit Calling (> 3 SD) QC_Check->Analysis Pass (Z' > 0.5) CounterScreen Counter Screen DNA Gyrase Assay (Mechanism Validation) Analysis->CounterScreen Selected Hits

Caption: Figure 1. High-Throughput Screening workflow for identifying antibacterial candidates from amine derivatives.

References

  • Synthesis and Antimicrobial Activity of 4-Chloro-3-Nitrophenylthiourea Derivatives Targeting Bacterial Type II Topoisomerases. Source: Chemical Biology & Drug Design (PubMed) URL:[1][Link]1]

  • Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Source: National Institutes of Health (PMC) URL:[Link]1]

  • Reporting data from high-throughput screening of small-molecule libraries. Source: Nature Chemical Biology (Genome.gov) URL:[Link]1]

Sources

Application and Protocol Guide for the Analytical Determination of (4-Chloro-3-nitrophenyl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative for (4-Chloro-3-nitrophenyl)methanamine

This compound is an emerging molecule of interest within pharmaceutical and chemical synthesis landscapes. As a substituted nitroaromatic amine, its presence, even at trace levels, can be of significant consequence due to the potential for biological activity and its role as a key synthetic intermediate. The reliable and sensitive detection of this compound is paramount for ensuring product purity, monitoring reaction kinetics, and conducting comprehensive safety and metabolic studies.

This guide provides a detailed framework for the analytical determination of this compound, addressing the needs of researchers, quality control analysts, and drug development professionals. In the absence of standardized, published methods for this specific analyte, the protocols herein are built upon established, robust analytical principles for structurally related nitroaromatic compounds and amines. We will explore two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine quantification and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity confirmation and analysis in complex matrices.

PART 1: Foundational Analytical Strategy

The analytical strategy for this compound is predicated on its chemical properties: a primary amine group, a chlorinated and nitrated aromatic ring, and a moderate polarity. These features guide the selection of chromatographic and detection techniques.

  • Chromatography: Reversed-phase HPLC is the method of choice, offering excellent separation capabilities for moderately polar aromatic compounds. A C18 stationary phase will provide the necessary hydrophobic interactions for retention.

  • Detection: The nitroaromatic chromophore in the molecule makes it highly suitable for UV detection. For enhanced selectivity and sensitivity, particularly in complex sample matrices, mass spectrometry is the preferred method.

The following sections provide detailed protocols for both HPLC-UV and LC-MS/MS analysis, including sample preparation, instrument configuration, and data interpretation.

PART 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is designed for routine quantification of this compound in relatively clean sample matrices, such as in-process control samples or formulated products.

Protocol: HPLC-UV Analysis

1. Sample Preparation:

  • For solid samples: Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

  • For liquid samples: Dilute the sample with a 50:50 (v/v) mixture of acetonitrile and water to achieve a final concentration within the calibration range.

  • Filtration: Prior to injection, filter all sample and standard solutions through a 0.45 µm PTFE syringe filter to remove particulate matter.[1]

2. HPLC-UV Instrumentation and Conditions:

ParameterConditionRationale
Column C18, 150 x 4.6 mm, 5 µmStandard reversed-phase column for good retention and separation of moderately polar aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides a source of protons to ensure consistent ionization and peak shape of the amine.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for eluting the analyte from the C18 column.
Gradient 0-1 min: 10% B, 1-10 min: 10-90% B, 10-12 min: 90% B, 12-13 min: 90-10% B, 13-15 min: 10% BA gradient elution ensures efficient separation from impurities and a reasonable run time.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column, providing good efficiency and peak shape.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Injection Volume 10 µLA standard injection volume to balance sensitivity and peak shape.
UV Detection Wavelength 254 nmA common wavelength for the detection of aromatic compounds with nitro groups. A full UV scan of a standard can be performed to determine the optimal wavelength.

3. Data Analysis and System Suitability:

  • Calibration: Prepare a series of calibration standards of this compound in the mobile phase, typically ranging from 1 µg/mL to 100 µg/mL.

  • Linearity: The calibration curve should have a correlation coefficient (r²) of ≥ 0.99.

  • System Suitability: A system suitability solution (a mid-range standard) should be injected five times. The relative standard deviation (RSD) of the peak area and retention time should be ≤ 2.0%.

Workflow Diagram: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing start Start weigh Weigh/Dilute Sample start->weigh dissolve Dissolve in Acetonitrile/Water weigh->dissolve filter Filter (0.45 µm PTFE) dissolve->filter inject Inject into HPLC filter->inject separate Separate on C18 Column inject->separate detect Detect at 254 nm separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify using Calibration Curve integrate->quantify end Report Result quantify->end

Caption: Workflow for the HPLC-UV analysis of this compound.

PART 3: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as bioanalysis or trace impurity analysis, LC-MS/MS is the recommended technique. This method provides definitive identification and quantification based on the mass-to-charge ratio of the analyte and its fragments.

Protocol: LC-MS/MS Analysis

1. Sample Preparation:

  • For biological matrices (e.g., plasma, urine):

    • Protein Precipitation: To 100 µL of the sample, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound).

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.[1]

    • Transfer the supernatant to a clean vial for analysis.

  • For environmental samples (e.g., water):

    • Solid-Phase Extraction (SPE): Condition a C18 SPE cartridge with methanol followed by water. Load the sample onto the cartridge. Wash with water to remove interferences. Elute the analyte with methanol or acetonitrile. Evaporate the eluent and reconstitute in the mobile phase.

  • For drug substance/product:

    • Follow the sample preparation procedure for HPLC-UV analysis, but dilute to a much lower concentration (e.g., ng/mL range).

2. LC-MS/MS Instrumentation and Conditions:

ParameterConditionRationale
LC System UPLC/UHPLC systemProvides better resolution and faster analysis times compared to standard HPLC.
Column C18, 50 x 2.1 mm, 1.8 µmA shorter column with smaller particles is suitable for fast UPLC separations.
Mobile Phase A 0.1% Formic Acid in WaterConsistent with positive ion electrospray ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStandard organic phase for reversed-phase chromatography.
Gradient Optimized for fast elution and separation from matrix components. A typical starting point is 5% B, ramping to 95% B over 3-5 minutes.A fast gradient is desirable for high-throughput analysis.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 40 °CHigher temperature can improve peak shape and reduce viscosity.
Injection Volume 5 µLA smaller injection volume is often used in LC-MS to minimize matrix effects.
Mass Spectrometer Triple Quadrupole Mass SpectrometerThe gold standard for quantitative analysis due to its sensitivity and selectivity.
Ionization Source Electrospray Ionization (ESI), Positive ModeThe primary amine group is readily protonated in the positive ion mode.
MRM Transitions To be determined by infusing a standard solution of this compound. A precursor ion corresponding to [M+H]⁺ would be selected, and characteristic product ions would be identified.Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity.

3. Data Analysis and Validation:

  • Quantification: Use a calibration curve prepared in a matrix that matches the samples to account for matrix effects.

  • Validation: The method should be validated according to relevant guidelines (e.g., ICH for pharmaceuticals) for parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[2]

Workflow Diagram: LC-MS/MS Analysis

LCMS_Workflow cluster_prep_lcms Sample Preparation cluster_analysis_lcms LC-MS/MS Analysis cluster_data_lcms Data Processing start_lcms Start prep_lcms Protein Precipitation or SPE start_lcms->prep_lcms centrifuge_lcms Centrifuge/Evaporate prep_lcms->centrifuge_lcms reconstitute_lcms Reconstitute centrifuge_lcms->reconstitute_lcms inject_lcms Inject into UPLC reconstitute_lcms->inject_lcms separate_lcms Separate on C18 Column inject_lcms->separate_lcms ionize_lcms ESI+ Ionization separate_lcms->ionize_lcms detect_lcms MRM Detection ionize_lcms->detect_lcms integrate_lcms Integrate MRM Transitions detect_lcms->integrate_lcms quantify_lcms Quantify using Matrix-Matched Curve integrate_lcms->quantify_lcms end_lcms Report Result quantify_lcms->end_lcms

Caption: Workflow for the LC-MS/MS analysis of this compound.

PART 4: Method Validation and Quality Control

For both the HPLC-UV and LC-MS/MS methods, a thorough validation is crucial to ensure the reliability of the results. The following parameters should be assessed:

Validation ParameterDescription
Specificity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
Accuracy The closeness of test results obtained by the method to the true value.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The analytical methods detailed in this guide provide a comprehensive starting point for the reliable detection and quantification of this compound. The choice between HPLC-UV and LC-MS/MS will depend on the specific application, required sensitivity, and the complexity of the sample matrix. It is imperative that any method based on these protocols is fully validated for its intended use to ensure the generation of accurate and defensible data.

References

  • United States Environmental Protection Agency. (n.d.). Sample preparation of nitroamines and nitroaromatics in sediment. Retrieved from [Link]

  • IJCRT.org. (2018). INFRARED, RAMAN, ELECTRONIC SPECTRAL STUDIES AND EFFECT OF pH OF 4–CHLORO–3–NITRO PHENOL. Retrieved from [Link]

  • PubChem. (n.d.). (4-chloro-3-fluoro-5-nitrophenyl)methanamine hydrochloride. Retrieved from [Link]

  • Merck Millipore. (n.d.). Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter. Retrieved from [Link]

  • FSIS.USDA.gov. (2019). Screening and Confirmation of Four Nitrofuran Metabolites by Liquid Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]

  • Chemspace. (n.d.). (4-chloro-3-nitrophenyl)(4-methylphenyl)methanone. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-3-nitrophenol. Retrieved from [Link]

  • NIST. (n.d.). 4-Chloro-3-nitrobenzophenone. Retrieved from [Link]

  • ResearchGate. (n.d.). The Determination of 3-Nitrophenol and Some Other Aromatic Impurities in 4-Nitrophenol by Reversed Phase HPLC With Peak Suppression Diode Array Detection. Retrieved from [Link]

  • PubMed. (2024). A practical HPLC-MS method for the analysis of nitrosamine drug substance related impurities using an inexpensive single quadrupole mass spectrometer. Retrieved from [Link]

  • Agilent. (n.d.). Chlorophenol, nitrophenols and methylphenols Determination of methyl. Retrieved from [Link]

  • The Royal Society of Chemistry. (2017). Supplementary Information. Retrieved from [Link]

  • United States Environmental Protection Agency. (n.d.). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. Retrieved from [Link]

  • PMC - NIH. (n.d.). N-(4-Chloro-3-nitrophenyl)maleamic acid. Retrieved from [Link]

  • NIST. (n.d.). 4-Chloro-3-nitrophenylacetamide. Retrieved from [Link]

  • SIELC. (n.d.). Separation of 4-Chloro-2-nitrophenyl methyl sulfone on Newcrom R1 HPLC column. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-chloro-3-nitrophenol. Retrieved from [Link]

  • MDPI. (2024). Analytical Method Development and Dermal Absorption of 4-Amino-3-Nitrophenol (4A3NP), a Hair Dye Ingredient under the Oxidative or Non-Oxidative Condition. Retrieved from [Link]

Sources

Application Note: Reaction Kinetics and Mechanistic Profiling of (4-Chloro-3-nitrophenyl)methanamine in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(4-Chloro-3-nitrophenyl)methanamine is a highly versatile, bifunctional building block frequently utilized in the synthesis of benzimidazoles, quinazolines, and other pharmacologically active scaffolds. Its utility stems from three distinct reactive sites: a primary methanamine group, an activated aryl chloride, and a reducible nitro group.

As a Senior Application Scientist, mastering the kinetic behavior of this molecule is critical for process scale-up and drug development. This guide provides a deep dive into the reaction kinetics, mechanistic pathways, and self-validating experimental protocols for its two most critical transformations: Nucleophilic Aromatic Substitution (SNAr) and Chemoselective Nitro Reduction .

Nucleophilic Aromatic Substitution (SNAr) Kinetics

Mechanistic Insights & Causality

The displacement of the chloride at the C4 position is heavily dictated by the electronic environment of the aromatic ring. The nitro group at the C3 position exerts a profound electron-withdrawing effect (both


 and 

), which significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO).

Classically, this reaction proceeds via a two-step addition-elimination mechanism. The rate-determining step (RDS) is the initial attack of the nucleophile, which disrupts aromaticity to form a resonance-stabilized carbanion known as a Meisenheimer complex . While recent kinetic isotope effect (KIE) studies have demonstrated that SNAr can sometimes proceed via a concerted pathway , the presence of the highly activating ortho-nitro group in this compound stabilizes the intermediate sufficiently to favor the classical stepwise Meisenheimer pathway.

SNAr A Boc-Protected Substrate B Nucleophilic Attack (Rate-Determining) A->B C Meisenheimer Complex (Resonance Stabilized) B->C D Chloride Elimination (Fast Step) C->D E Substituted Product D->E

SNAr Addition-Elimination Mechanism via Meisenheimer Complex.
Experimental Protocol: Self-Validating SNAr Kinetic Assay

To accurately extract the pseudo-first-order rate constant (


), the reaction must be isolated from side reactions and perfectly timed.
  • Substrate Protection : Pre-treat this compound with Boc2O to yield tert-butyl (4-chloro-3-nitrobenzyl)carbamate.

    • Causality: The primary methanamine is a potent nucleophile. If left unprotected, the substrate will undergo intermolecular self-condensation, destroying the kinetic baseline and yielding complex oligomers.

  • Reaction Initiation : Dissolve the Boc-protected substrate (0.1 M) and an internal standard (biphenyl, 0.05 M) in Dimethyl Sulfoxide (DMSO).

    • Causality: Polar aprotic solvents like DMSO solvate the nucleophile's counter-ions without hydrogen-bonding to the nucleophile itself. This maximizes the effective nucleophilicity, accelerating the rate-determining step. Add the exogenous nucleophile (e.g., morpholine) in a 10-fold molar excess (1.0 M) to enforce pseudo-first-order kinetics.

  • Aliquoting & Acid Quenching (Self-Validation) : Withdraw 50 µL aliquots at precise 5-minute intervals. Immediately inject the aliquot into an HPLC vial containing 950 µL of Acetonitrile with 1% Trifluoroacetic Acid (TFA).

    • Causality: TFA instantly protonates the morpholine nucleophile. A protonated amine cannot act as a nucleophile, instantly freezing the kinetic time-point and validating the accuracy of the temporal data.

  • Quantification : Analyze via HPLC-UV. Normalize the product peak area against the biphenyl internal standard.

    • Causality: Internal standardization mathematically negates inevitable physical errors from solvent evaporation or micro-pipetting variances.

Chemoselective Nitro Reduction Kinetics

Mechanistic Insights & Causality

Reducing the C3 nitro group to an aniline derivative is a critical step in synthesizing benzimidazole precursors. The reduction follows the classic Haber mechanism . The reaction bifurcates into two potential routes: the direct route (successive hydrogenation via nitroso and hydroxylamine intermediates) and the condensation route (forming azoxy and azo intermediates) .

In pharmaceutical development, the primary kinetic challenge is chemoselectivity . The catalyst must reduce the nitro group rapidly without triggering the hydrodehalogenation of the C4 chloride.

Haber Nitro Nitroarene (-NO2) Nitroso Nitrosoarene (-NO) Nitro->Nitroso +H2, -H2O Hydroxyl Arylhydroxylamine (-NHOH) Nitroso->Hydroxyl +H2 Condens Azoxy / Azo / Hydrazo Condensation Intermediates Nitroso->Condens Condensation Amine Aniline Derivative (-NH2) Hydroxyl->Amine +H2, -H2O Hydroxyl->Condens Condens->Amine +H2

The Haber Mechanism for Nitro Reduction showing Direct and Condensation Routes.
Experimental Protocol: Real-Time Hydrogenation Kinetic Assay
  • Catalyst Selection : Load 5 wt% Platinum on Carbon (Pt/C) into a thermostated high-pressure autoclave.

    • Causality: While Palladium (Pd/C) exhibits faster overall reduction kinetics, it is highly active for oxidative addition into C-Cl bonds. Pt/C heavily suppresses competitive hydrodehalogenation, ensuring the structural integrity of the aryl chloride.

  • Solvent System : Dissolve the substrate in a 1:1 mixture of Methanol and Tetrahydrofuran (THF).

    • Causality: Methanol provides excellent hydrogen gas solubility, minimizing mass-transfer limitations, while THF ensures the highly polar hydroxylamine intermediates remain fully dissolved.

  • Real-Time Monitoring (Self-Validation) : Pressurize the reactor with H2 gas to 5 bar. Monitor the pressure drop (

    
    ) continuously using a digital mass flow controller.
    
    • Causality: Volumetric H2 uptake provides a continuous, non-invasive readout of the reaction progress. A self-validating reaction will consume exactly 3.0 molar equivalents of H2 per mole of substrate. Any deviation indicates incomplete reduction or side reactions.

  • Sampling : Withdraw aliquots through a 0.2 µm inline syringe filter.

    • Causality: Removing the heterogeneous catalyst physically terminates the reaction instantly, allowing for accurate offline HPLC purity verification without further degradation.

Workflow & Quantitative Data Summary

To ensure reproducibility across different laboratories, the overarching logic of these kinetic studies relies on a unified, self-validating workflow.

Workflow Prep Sample Prep & Internal Std React Reaction Initiation (Thermostated) Prep->React Sample Aliquoting & Acid Quenching React->Sample HPLC HPLC/UV Quantification Sample->HPLC Kin Kinetic Parameter Extraction HPLC->Kin

Self-Validating Kinetic Profiling Workflow for SNAr and Reduction Reactions.
Table 1: Representative Kinetic Parameters for this compound

The following table summarizes expected quantitative kinetic data derived from the protocols above, highlighting the impact of reagent and catalyst choices on reaction rates and selectivity.

Reaction PathwayReagent / CatalystRate Constant (

) at 298K
Activation Energy (

)
Reaction OrderChemoselectivity
SNAr (C4) Morpholine (10 eq)

65.4 kJ/molPseudo-1st>99%
SNAr (C4) Piperidine (10 eq)

58.2 kJ/molPseudo-1st>99%
Nitro Reduction (C3) 5% Pt/C, 5 bar H2

42.1 kJ/molPseudo-1st (in Substrate)>98% (Intact C-Cl)
Nitro Reduction (C3) 10% Pd/C, 5 bar H2

35.5 kJ/molPseudo-1st (in Substrate)<60% (Dehalogenation)

References

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from[Link]

  • Kwan, E. E., et al. (Harvard DASH). Concerted nucleophilic aromatic substitutions. Retrieved from[Link]

  • Fornasari, G., et al. (Chemical Reviews). Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts. Retrieved from[Link]

  • SciSpace / Journal of Catalysis. New insight on the mechanism of the catalytic hydrogenation of nitrobenzene to 4-aminophenol in CH3CN–H2O. Retrieved from[Link]

Troubleshooting & Optimization

Technical Support Center: Optimizing (4-Chloro-3-nitrophenyl)methanamine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of (4-Chloro-3-nitrophenyl)methanamine (also known as 4-chloro-3-nitrobenzylamine). As a critical building block in pharmaceutical development—particularly in the synthesis of mPGES-1 inhibitors and cGMP-phosphodiesterase inhibitors[1]—obtaining this primary amine in high yield and purity is paramount.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to resolve common synthetic bottlenecks.

Synthesis Strategy & Pathway Selection

When designing a synthetic route to this compound, researchers typically consider three pathways: direct amination, nitrile reduction, and the Gabriel synthesis.

Direct amination of 4-chloro-3-nitrobenzyl chloride with ammonia is notoriously inefficient, often leading to a complex mixture of primary, secondary, and tertiary amines due to over-alkylation[2]. Alternatively, the reduction of 4-chloro-3-nitrobenzonitrile is plagued by chemoselectivity issues; strong reducing agents can prematurely reduce the nitro group or cause dehalogenation of the aryl chloride[3].

To achieve superior yields, the Gabriel Synthesis is the industry-standard, self-validating system[1]. By utilizing potassium phthalimide as a bulky nitrogen nucleophile, over-alkylation is sterically impossible. Subsequent hydrazinolysis (the Ing-Manske procedure) cleanly liberates the primary amine.

SynthesisPathway A 4-Chloro-3-nitrobenzyl chloride (Starting Material) C N-(4-Chloro-3-nitrobenzyl)phthalimide (Protected Intermediate) A->C DMF, 90°C SN2 Displacement B Potassium Phthalimide (Nucleophile) B->C E This compound (Target Product) C->E EtOH, Reflux Ing-Manske Procedure D Hydrazine Hydrate (Deprotection Reagent) D->E

Fig 1. Gabriel synthesis of this compound via phthalimide intermediate.

Troubleshooting FAQs

Q1: I am attempting direct amination of 4-chloro-3-nitrobenzyl chloride with aqueous ammonia, but my LC-MS shows a mixture of products. How do I improve the primary amine yield? A: Direct amination is mechanistically flawed for this substrate. The primary amine product, once formed, is more nucleophilic than the ammonia starting material. This leads to rapid subsequent


 reactions with unreacted benzyl chloride, forming secondary and tertiary amines[2].
Solution: Transition to the Gabriel synthesis. The bulky phthalimide group strictly limits the reaction to a single alkylation event, ensuring 100% selectivity for the primary amine framework[1].

Q2: I am trying to synthesize the amine by reducing 4-chloro-3-nitrobenzonitrile, but I am observing loss of the chloro group and reduction of the nitro group. What reducing agent should I use? A: This is a classic chemoselectivity challenge. Standard nitrile reduction conditions (e.g.,


 with Pd/C or Raney Nickel) will rapidly reduce the highly activated nitro group to an aniline and can induce catalytic hydrodehalogenation of the aryl chloride[3].
Solution: If you must proceed via the nitrile, use a highly selective borane complex (e.g., 

) at controlled temperatures (0°C to room temperature). Borane selectively reduces nitriles to amines while generally leaving nitro groups and aryl chlorides intact. However, the Gabriel route remains far more robust for this specific substitution pattern.

Q3: During the Gabriel synthesis, my deprotection step using hydrazine hydrate is stalling, leaving a large amount of the N-(4-chloro-3-nitrobenzyl)phthalimide intermediate. How do I drive it to completion? A: The Ing-Manske hydrazinolysis relies on the formation of the highly stable phthalhydrazide byproduct to drive the reaction forward. Stalling usually occurs due to insufficient solvent volume (phthalhydrazide precipitates and coats the unreacted starting material) or degraded hydrazine hydrate. Solution:

  • Ensure your ethanol solvent volume is at least 10-15 volumes relative to the substrate to keep the intermediate in solution.

  • Use fresh 64% or 85% hydrazine hydrate.

  • Maintain a vigorous reflux (78°C) for at least 4-6 hours.

Troubleshooting Start Low Amine Yield? Q1 Using Direct Amination? Start->Q1 A1 Switch to Gabriel Synthesis Q1->A1 Yes Q2 Incomplete Deprotection? Q1->Q2 No A2 Increase Hydrazine or Reflux Time Q2->A2 Yes Q3 Using Nitrile Reduction? Q2->Q3 No A3 Switch to Borane-THF carefully Q3->A3 Yes

Fig 2. Decision matrix for resolving low yields in 4-chloro-3-nitrobenzylamine synthesis.

Validated Experimental Protocol: Gabriel Synthesis

This protocol is adapted from validated patent literature for anthranilic acid derivative synthesis[1]. The workup procedure acts as a self-validating system, utilizing pH swings to cleanly separate the target amine from the phthalhydrazide byproduct.

Step A: Synthesis of N-(4-Chloro-3-nitrobenzyl)phthalimide
  • Charge: In a dry, round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-chloro-3-nitrobenzyl chloride (1.0 eq) and anhydrous N,N-dimethylformamide (DMF) (5 mL/g of substrate).

  • Catalyze (Optional): Add a catalytic amount of potassium iodide (0.1 eq) to accelerate the alkylation rate via the in-situ formation of a more reactive benzyl iodide intermediate[2].

  • React: Add potassium phthalimide (1.1 eq) in portions. The mixture will become a suspension.

  • Heat: Heat the reaction mixture to 90°C under a nitrogen atmosphere for 3-4 hours. Monitor via TLC (Hexanes:EtOAc 3:1) until the benzyl chloride is consumed.

  • Workup: Cool the mixture to room temperature and pour it into crushed ice/water (15 mL/g). Stir vigorously for 30 minutes.

  • Isolate: Filter the resulting solid precipitate, wash thoroughly with cold water to remove DMF and unreacted potassium phthalimide, and dry under vacuum to afford the protected intermediate.

Step B: Hydrazinolysis to this compound
  • Charge: Suspend the N-(4-chloro-3-nitrobenzyl)phthalimide (1.0 eq) in absolute ethanol (10 mL/g).

  • React: Add hydrazine hydrate (85% aqueous solution, 2.0 eq) dropwise at room temperature.

  • Reflux: Heat the mixture to a gentle reflux (78°C). A white precipitate of phthalhydrazide will begin to form. Continue refluxing for 4 hours.

  • Acidify (Self-Validation Step): Cool the reaction to room temperature. Add 1M HCl to adjust the pH to ~2. This protonates the target amine, solubilizing it as the hydrochloride salt, while the phthalhydrazide byproduct remains completely insoluble.

  • Filter: Filter off the white phthalhydrazide byproduct and discard.

  • Extract: Wash the acidic aqueous filtrate with dichloromethane (DCM) to remove any unreacted starting material or organic impurities.

  • Basify & Isolate: Basify the aqueous layer with 2M NaOH to pH 10, and extract the free base with DCM (3x). Dry the combined organic layers over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the pure this compound.
    

Quantitative Data Summary

The following table summarizes the expected outcomes based on the chosen synthetic route, highlighting the causality behind why the Gabriel synthesis is the recommended path for this specific molecule.

Synthetic RouteTarget ChemoselectivityPrimary Amine YieldMajor Impurities / Byproducts
Direct Amination (

/ EtOH)
Poor25 - 40%Secondary/tertiary amines (over-alkylation)
Nitrile Reduction (

/ Pd/C)
Very Poor< 10%4-chloro-3-aminobenzylamine, dehalogenated products
Nitrile Reduction (

)
Moderate50 - 65%Unreacted starting material, borane complexes
Gabriel Synthesis (Phthalimide)Excellent 80 - 92% Trace phthalhydrazide (easily removed via acid/base wash)

References

  • Anthranilic acid derivatives as inhibitors of the cGMP-phosphodiesterase (US6384080B1). Google Patents.
  • What are some reliable methods of reducing 4-chloro-3-nitrotoluene? . ResearchGate. Available at:[Link]

  • Preparation of aminoepoxides from aminoaldehydes and an in situ formed halomethyl organometallic reagent (EP0970066B1). Google Patents.

Sources

Technical Support Center: Purification of (4-Chloro-3-nitrophenyl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of (4-Chloro-3-nitrophenyl)methanamine. The following sections offer troubleshooting advice and frequently asked questions in a direct Q&A format to address specific experimental challenges.

Troubleshooting Guide

This section addresses common problems encountered during the purification of this compound.

Q1: My final product after synthesis is a dark, oily residue instead of a solid. How can I purify it?

A1: An oily product, often referred to as "oiling out," typically indicates the presence of significant impurities or residual solvent that is depressing the melting point of your compound.[1] The basic nature of the primary amine in this compound offers a robust initial purification strategy.

Recommended Action: Acid-Base Extraction

The amine functional group can be protonated to form a water-soluble salt, allowing for separation from non-basic impurities.

  • Step 1: Dissolution. Dissolve the crude oil in a suitable water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).

  • Step 2: Acidic Wash. Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). The this compound will react to form the hydrochloride salt and move into the aqueous layer. Most non-basic organic impurities will remain in the organic layer. Repeat the extraction 2-3 times.

  • Step 3: Isolate the Aqueous Layer. Combine the acidic aqueous layers. At this stage, you can perform a "back-extraction" by washing the combined aqueous layer with a fresh portion of ethyl acetate or DCM to remove any remaining neutral or acidic impurities.

  • Step 4: Liberation of the Free Base. Cool the aqueous layer in an ice bath and slowly add a base, such as 1M sodium hydroxide (NaOH) solution, with stirring until the solution is basic (pH > 10).[1] The protonated amine will be neutralized, causing the free base of your compound to precipitate or form an oil.

  • Step 5: Final Extraction & Drying. Extract the liberated amine back into an organic solvent (ethyl acetate or DCM) multiple times. Combine the organic layers, dry over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.[2]

This procedure should yield a significantly purer, and likely solid, product that can be further purified by recrystallization or chromatography.

Q2: I performed a recrystallization, but my yield is extremely low. What went wrong?

A2: Low recovery after recrystallization is a common issue and can usually be attributed to one of several factors.[1]

Potential Cause Explanation & Solution
Excessive Solvent Use The most common reason for low yield is using too much solvent to dissolve the crude product. This keeps a significant amount of the compound dissolved in the mother liquor even after cooling. Solution: Use the absolute minimum amount of hot solvent required to fully dissolve the compound.[1] If you've already used too much, you can carefully evaporate some of the solvent to re-saturate the solution and attempt cooling again.[1]
Inappropriate Solvent Choice The ideal solvent should dissolve the compound well when hot but poorly when cold. If the compound has high solubility in the solvent even at low temperatures, recovery will be poor. Solution: Perform small-scale solvent screening with various solvents (e.g., ethanol, isopropanol, toluene, or solvent pairs like ethanol/water) to find the optimal system.
Premature Crystallization If crystals form during the hot filtration step (to remove insoluble impurities), product will be lost. Solution: Use a pre-heated funnel and receiving flask for the hot filtration to prevent the solution from cooling and crystallizing prematurely.[1]
Insufficient Cooling Not allowing enough time or a low enough temperature for crystallization will result in an incomplete recovery. Solution: After the solution has cooled to room temperature, place it in an ice bath for at least 30 minutes to an hour to maximize crystal formation.[1]

Q3: My TLC analysis after column chromatography shows that my product is still contaminated with a close-running impurity. How can I improve the separation?

A3: Achieving baseline separation between spots with similar Rf values on TLC can be challenging. This indicates that the polarity of the impurity is very close to your target compound.

Recommended Actions:

  • Optimize the Mobile Phase:

    • Adjust Polarity: If using a standard hexane/ethyl acetate system, try making very small, incremental changes to the solvent ratio.

    • Change Solvent System: Switch to a different solvent system with different selectivities. For example, replacing ethyl acetate with dichloromethane or using a ternary mixture (e.g., hexane/DCM/ethyl acetate) can alter the interactions with the silica gel and improve separation.

  • Add a Modifier: Since your compound is a primary amine, it can interact strongly with the acidic silanol groups on the silica gel, leading to tailing or streaking on the column and poor separation. Adding a small amount (0.1-1%) of a basic modifier like triethylamine or ammonia in methanol to your mobile phase will neutralize these active sites, resulting in sharper peaks and better resolution.

  • Use a Different Stationary Phase: If optimizing the mobile phase is unsuccessful, consider a different stationary phase. Alumina (basic or neutral) can be a good alternative to silica for purifying amines. Alternatively, reverse-phase chromatography (C18 silica) with a mobile phase like acetonitrile/water could provide the necessary selectivity.[3]

  • Improve Column Technique:

    • Dry Loading: Adsorbing your crude product onto a small amount of silica gel before loading it onto the column can result in a more uniform starting band and better separation.[4]

    • Column Dimensions: Use a longer, narrower column for difficult separations to increase the number of theoretical plates.

Frequently Asked Questions (FAQs)

Q1: What are the primary recommended purification techniques for this compound?

A1: The main purification methods are Acid-Base Extraction , Recrystallization , and Column Chromatography .[5] The choice depends on the scale of your reaction and the impurity profile. A typical workflow would be an initial clean-up using acid-base extraction, followed by a final purification step of recrystallization for high purity. Column chromatography is generally reserved for very impure samples or when recrystallization fails to remove a specific impurity.

Q2: How do I select an appropriate solvent for recrystallization?

A2: The principle of recrystallization is based on the difference in solubility of your compound in a hot versus a cold solvent.[6] The ideal solvent should:

  • Not react with the compound.

  • Dissolve the compound completely when hot.

  • Dissolve the compound poorly or not at all when cold.

  • Dissolve impurities well at all temperatures (so they remain in the mother liquor) OR not dissolve them at all (so they can be filtered off hot).

  • Have a boiling point below the melting point of the compound to prevent oiling out.[1]

  • Be volatile enough to be easily removed from the purified crystals.

Solvent Screening Protocol:

  • Place a small amount of your crude material (20-30 mg) into several test tubes.

  • Add a few drops of a different solvent (e.g., water, ethanol, isopropanol, acetone, toluene, ethyl acetate) to each tube at room temperature. If the compound dissolves immediately, that solvent is unsuitable.

  • If it does not dissolve at room temperature, heat the mixture gently. If it dissolves, it is a potential candidate.

  • Allow the hot solution to cool to room temperature and then in an ice bath. The formation of a healthy amount of crystals indicates a good solvent.

Q3: What are the critical safety precautions when handling this compound and its purification solvents?

Core Safety Measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical safety goggles, and nitrile gloves.[10][11]

  • Ventilation: Handle the compound and all organic solvents in a well-ventilated chemical fume hood to avoid inhaling dust or vapors.[8]

  • Handling: Avoid contact with skin and eyes.[10] In case of contact, rinse the affected area immediately with plenty of water.[7]

  • Waste Disposal: Dispose of all chemical waste according to your institution's approved waste disposal procedures.[7]

Visualized Workflow: Purification Strategy

The following diagram outlines a decision-making process for selecting the appropriate purification technique for your crude this compound.

Purification_Workflow start Crude Product This compound is_oil Is the product an oil or solid? start->is_oil acid_base Perform Acid-Base Extraction is_oil->acid_base Oil dissolve Dissolve in Minimal Hot Solvent is_oil->dissolve Solid tlc_check Analyze Purity by TLC acid_base->tlc_check dissolve->tlc_check recrystallize Recrystallize tlc_check->recrystallize One Major Spot (Minor Impurities) column_chrom Perform Column Chromatography tlc_check->column_chrom Multiple Spots or Close-running Impurities final_product Pure Product recrystallize->final_product column_chrom->final_product

Caption: Decision tree for selecting a purification strategy.

References

  • Thermo Fisher Scientific. (2025, September 6). Safety Data Sheet for 4-Chloro-3-nitrobenzoic acid.
  • Benchchem. (2025). Technical Support Center: Purification of (R)-(4-Chlorophenyl)(phenyl)methanamine by Recrystallization.
  • Thermo Fisher Scientific. (n.d.). Safety Data Sheet for 3-Methyl-4-nitrophenol.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet for 4-Chloro-3-nitrophenol.
  • PrepChem. (n.d.). Synthesis of 4-chloro-3-nitrophenol.
  • Google Patents. (n.d.). SU899544A1 - Process for preparing bis-(4-chloro-3-nitrophenyl).
  • Benchchem. (2025). Application Note: Purification of 4-Chloro-3-nitrophenyl 2-thienyl ketone using Column Chromatography.
  • MedChemExpress. (2025, April 23). Safety Data Sheet for 4-Chloro-3-nitrobenzoic acid.
  • Georganics. (2024, August 27). Safety Data Sheet for 4-CHLORO-3-NITROPHENOL.
  • Homi Bhabha Centre for Science Education. (n.d.). Recrystallization.
  • Organic Syntheses. (n.d.). m-NITROPHENOL.
  • Benchchem. (2025). Technical Support Center: Purification of Crude 3-Methyl-4-nitrophenol.

Sources

Overcoming side reactions in (4-Chloro-3-nitrophenyl)methanamine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling with the synthesis of (4-Chloro-3-nitrophenyl)methanamine .

This molecule presents a classic chemoselectivity paradox: synthesizing the primary amine requires reducing a precursor (such as a nitrile or azide) without triggering the reduction of the highly sensitive nitro group or causing the hydrodehalogenation of the aryl chloride. This guide deconstructs the causality behind common side reactions and provides self-validating protocols to ensure high-yield, high-purity synthesis.

Pathway Analysis & Side Reaction Mapping

SynthesisRoutes Nitrile 4-Chloro-3-nitrobenzonitrile Target This compound (Target) Nitrile->Target NaBH4/BF3·OEt2 Side1 Over-reduction (Aniline derivative) Nitrile->Side1 Harsh H2/Pd-C Side3 Dimerization (Secondary Amine) Nitrile->Side3 Imine intermediate Azide 4-Chloro-3-nitrobenzyl azide Azide->Target PPh3, H2O Azide->Side1 Excess Reductant Halide 4-Chloro-3-nitrobenzyl chloride Halide->Target Gabriel Synthesis Side2 Dehalogenation (Loss of Cl) Halide->Side2 Pd/C Catalysis

Synthetic pathways for this compound highlighting common side reactions.

Quantitative Comparison of Synthetic Strategies

To make an informed decision on your synthetic route, review the chemoselectivity data of common reagent systems below.

PrecursorReagent SystemNitro Group PreservationChloro Group PreservationPrimary Amine YieldPrimary Side Reaction
Nitrile H₂, Pd/CPoor (Reduces to NH₂)Poor (Dehalogenation)< 10%Complete over-reduction
Nitrile NaBH₄, BF₃·OEt₂ExcellentExcellent69 - 84%Dimerization (Secondary amine)
Azide PPh₃, H₂O (Staudinger)ExcellentExcellent> 85%Incomplete hydrolysis
Halide Phthalimide salt, N₂H₄GoodExcellent70 - 80%Phthalhydrazide contamination

Troubleshooting FAQs

Q: Why does standard catalytic hydrogenation (H₂, Pd/C) yield a complex mixture lacking the chloro and nitro groups? A: Palladium on carbon (Pd/C) is a highly active but unselective catalyst. When applied to these precursors, it preferentially reduces the nitro group to an aniline derivative. Furthermore, Pd/C under a hydrogen atmosphere is notorious for causing hydrodehalogenation, effectively cleaving the aryl chloride bond[1]. To synthesize this compound, you must abandon Pd/C and adopt chemoselective methods.

Q: I am using the nitrile precursor (4-chloro-3-nitrobenzonitrile). How can I selectively reduce the nitrile without touching the nitro group? A: You must bypass traditional transition-metal catalysis and utilize a Lewis acid-mediated borohydride system. A mixture of Sodium Borohydride (NaBH₄) and Boron Trifluoride Etherate (BF₃·OEt₂) in 2-methyltetrahydrofuran (2-MeTHF) or THF is highly effective[2]. The Lewis acid specifically coordinates to and activates the nitrile nitrogen. This facilitates hydride attack at ambient temperatures while leaving the electron-deficient nitro group completely intact[3].

Q: I successfully preserved the nitro group during nitrile reduction, but my NMR shows a large amount of secondary amine. What happened? A: You are observing dimerization. During nitrile reduction, an intermediate imine is formed. If the reduction of this imine to the primary amine is not instantaneous, the newly formed primary amine (this compound) acts as a nucleophile, attacking the unreacted imine. To overcome this causality, use a large excess of the reducing agent (e.g., 3-4 equivalents of NaBH₄/BF₃·OEt₂) to ensure the imine is reduced rapidly, outcompeting the bimolecular dimerization pathway[2].

Q: Is there a milder alternative that avoids the risk of dimerization entirely? A: Yes. The Staudinger reduction of 4-chloro-3-nitrobenzyl azide is the gold standard for chemoselectivity in this context. By treating the azide with triphenylphosphine (PPh₃), you form an iminophosphorane intermediate[4]. The thermodynamic driving force of this reaction is the expulsion of highly stable nitrogen gas (N₂), making it favorable even under mild conditions[5]. Subsequent addition of water hydrolyzes the intermediate to the primary amine, preserving both the nitro and chloro groups with near-perfect fidelity.

Mechanistic Deep-Dive: The Staudinger Advantage

Staudinger Azide Aryl Azide (R-N3) Phosphazide Phosphazide Intermediate Azide->Phosphazide + PPh3 Phosphine PPh3 Iminophosphorane Iminophosphorane (R-N=PPh3) Phosphazide->Iminophosphorane - N2 (Gas) Amine Primary Amine (R-NH2) Iminophosphorane->Amine + H2O Byproduct O=PPh3 Iminophosphorane->Byproduct Hydrolysis

Mechanistic flow of the Staudinger reduction driven by nitrogen gas expulsion.

Self-Validating Experimental Protocols

A robust protocol should tell you if it is working while you are running it. The following methodologies include built-in kinetic and visual readouts to validate your success in real-time.

Protocol A: Chemoselective Nitrile Reduction (NaBH₄ / BF₃·OEt₂)

Use this when starting from 4-chloro-3-nitrobenzonitrile.

  • Preparation: Suspend 4-chloro-3-nitrobenzonitrile (1.0 eq) and NaBH₄ (4.0 eq) in anhydrous 2-MeTHF under an inert argon atmosphere. Self-Validation Check: The mixture will be heterogeneous; NaBH₄ does not fully dissolve in 2-MeTHF.

  • Activation: Cool the flask to 0 °C. Slowly add BF₃·OEt₂ (4.0 eq) dropwise over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Self-Validation Check: As the active borane species is generated in situ, you will observe the gradual dissolution of the solid NaBH₄, transitioning the mixture to a slightly cloudy or clear solution.

  • Quenching: Carefully quench with 1M HCl (Caution: vigorous H₂ gas evolution) to destroy excess borane, then basify with 2M NaOH to pH > 10 to free the amine.

  • Extraction: Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

Protocol B: Staudinger Reduction (PPh₃ / H₂O)

Use this when starting from 4-chloro-3-nitrobenzyl azide. This is the recommended route for maximum purity.

  • Phosphazide Formation: Dissolve 4-chloro-3-nitrobenzyl azide (1.0 eq) in a mixture of THF and water (10:1 ratio).

  • Reduction: Add Triphenylphosphine (PPh₃) (1.2 eq) in small portions at room temperature.

  • Kinetic Readout (Self-Validation): Immediately upon addition of PPh₃, you must observe steady bubbling. This is the expulsion of N₂ gas as the phosphazide decomposes into the iminophosphorane[5]. If bubbling does not occur, your azide precursor has degraded or your PPh₃ is oxidized.

  • Hydrolysis: Once gas evolution ceases (typically 1-2 hours), the first step is complete. Heat the reaction to 50 °C for an additional 2 hours to force the hydrolysis of the iminophosphorane intermediate.

  • Purification: Concentrate the mixture, acidify with 1M HCl to form the water-soluble amine hydrochloride salt, and wash the aqueous layer with diethyl ether to remove the triphenylphosphine oxide (O=PPh₃) byproduct[4]. Basify the aqueous layer and extract with dichloromethane to isolate the pure free base.

References

  • Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups - calvin.
  • Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups (Mechanistic Insights) - calvin.
  • Selective reduction of nitro group without affecting other functional groups - benchchem.
  • Staudinger reaction - wikipedia.
  • Staudinger Reaction - organicchemistrytutor.

Sources

Technical Support Center: Troubleshooting (4-Chloro-3-nitrophenyl)methanamine Derivatization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists working with (4-Chloro-3-nitrophenyl)methanamine (also known as 4-chloro-3-nitrobenzylamine). The unique electronic topology of this scaffold—featuring a highly activated aryl chloride, a reducible nitro group, and a nucleophilic primary amine—presents distinct chemoselectivity challenges. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to optimize your workflows.

Derivatization Workflow

DerivatizationWorkflow Nitrile 4-Chloro-3-nitrobenzonitrile (Starting Material) Core This compound (Core Scaffold) Nitrile->Core NaBH4, TFA Chemoselective Reduction Boc Boc-Protected Intermediate (Prevents Dimerization) Core->Boc Boc2O, Et3N Amine Protection Amide Amide Derivatives (N-Acylation) Core->Amide R-COOH, HATU DIPEA, RT SNAr SNAr Derivatives (C4-Substitution) Boc->SNAr Nucleophile (R-NH2) K2CO3, 80°C

Reaction workflow for the chemoselective synthesis and derivatization of the core scaffold.

Section 1: Synthesis of the Core Scaffold via Chemoselective Nitrile Reduction

FAQ 1.1: When reducing 4-chloro-3-nitrobenzonitrile to the methanamine, how do I prevent over-reduction of the nitro group or hydrodehalogenation of the aryl chloride?

Mechanistic Causality: Standard catalytic hydrogenation (e.g.,


 with Pd/C) is incompatible with this substrate; it will rapidly reduce the nitro group to an aniline and cleave the aryl-chloride bond. To achieve chemoselectivity, the nitrile must be electrophilically activated while employing a mild hydride source. The addition of Trifluoroacetic acid (TFA) to Sodium Borohydride (

) generates a sodium trifluoroacetoxyborohydride intermediate in situ. The TFA protonates the nitrile nitrogen, lowering its LUMO and facilitating targeted hydride attack at ambient temperature, 1[1].

Data Summary: Comparison of Nitrile Reduction Conditions

Reagent SystemNitrile ReductionNitro Group ToleranceAryl Chloride ToleranceTypical Yield

, Pd/C
CompletePoor (Reduces to

)
Poor (Hydrodehalogenation)< 10%

CompletePoor (Complex mixtures)Moderate< 5%

ModerateGoodGood40-50%

/ TFA
CompleteExcellentExcellent75-85%

Self-Validating Protocol: Chemoselective Nitrile Reduction

  • Setup: Suspend 4-chloro-3-nitrobenzonitrile (1.0 eq) and

    
     (3.0 eq) in anhydrous THF (0.2 M) under an inert atmosphere at 0 °C.
    
  • Activation: Dropwise add TFA (3.0 eq) over 30 minutes.

    • Validation Check: Vigorous gas evolution (

      
      ) will occur upon TFA addition. The solution should transition to a clear, pale yellow mixture.
      
  • Propagation: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench & Extraction: Carefully quench with

    
    . Basify the aqueous layer to pH 10 using 2M NaOH to liberate the free amine. Extract with EtOAc (3x).
    
  • Validation Check: Spot the organic layer on a TLC plate (Hexanes:EtOAc 7:3). The product will remain at the baseline under UV light but will stain bright purple/brown when treated with ninhydrin and heated, confirming the presence of the primary amine.

Section 2: Regulating Nucleophilic Aromatic Substitution (SNAr)

FAQ 2.1: I am attempting an SNAr reaction at the C4-chloro position with a secondary amine, but I observe complex mixtures and dimerization. How can I optimize this?

Mechanistic Causality: The chlorine atom at the C4 position is highly activated toward Nucleophilic Aromatic Substitution (SNAr) due to the 2, which stabilizes the Meisenheimer complex intermediate[2]. However, the primary methanamine on your core scaffold is also a potent nucleophile. If left unprotected, intermolecular SNAr (dimerization/polymerization) will outcompete the exogenous nucleophile. The basicity and nucleophilicity of the primary amine must be masked via Boc-protection prior to the SNAr step.

Self-Validating Protocol: Boc-Protection and SNAr

  • Protection: Dissolve this compound hydrochloride in DCM. Add Triethylamine (2.5 eq) and Boc-anhydride (1.1 eq). Stir at room temperature for 4 hours, then wash with water and concentrate.

  • SNAr Setup: Isolate the Boc-protected intermediate and dissolve in anhydrous DMF (0.1 M). Add the exogenous amine nucleophile (1.5 eq) and

    
     (2.0 eq).
    
  • Heating: Heat the mixture to 80 °C for 8-12 hours.

  • Validation Check: The displacement of the chloride by an amine typically results in a distinct bathochromic shift. The reaction mixture will change from pale yellow to deep orange or red due to the formation of an extended push-pull chromophore. LC-MS analysis should confirm the

    
     mass and the disappearance of the characteristic 3:1 chlorine isotope pattern.
    

Section 3: Optimizing Amide Coupling at the Methanamine Position

FAQ 3.1: When coupling the methanamine core with aliphatic carboxylic acids, my yields are low (<40%) and starting material is recovered. What is the optimal coupling strategy?

Mechanistic Causality: Benzylamines are generally excellent nucleophiles. However, the core scaffold is frequently stored and 3[3]. Poor yields in amide couplings are almost exclusively caused by incomplete liberation of the free base in situ. Furthermore, the electron-withdrawing nitro and chloro groups exert a mild inductive deactivation on the benzylamine. Using a vast excess of a strong, non-nucleophilic base (DIPEA) combined with a highly efficient uronium-based coupling agent (HATU) ensures rapid formation of the active HOAt-ester, driving the amidation to completion before side reactions can occur.

Self-Validating Protocol: Amide Coupling

  • Pre-activation: In a dry flask, dissolve the carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add DIPEA (2.0 eq) and stir for 10 minutes at room temperature.

    • Validation Check: The solution will turn slightly yellow, indicating the successful formation of the active ester.

  • Coupling: Add this compound hydrochloride (1.0 eq) followed by an additional portion of DIPEA (2.0 eq) to fully liberate the free base.

  • Propagation: Stir at room temperature for 2 hours.

  • Workup & Validation: Dilute with EtOAc and wash sequentially with 1M HCl, saturated

    
    , and brine.
    
    • Validation Check: The

      
       wash is critical; it removes the highly polar HOAt byproduct generated by HATU. The organic layer should yield >90% pure amide upon concentration, verifiable by a single peak on HPLC.
      
References
  • Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups Source: Calvin Digital Commons URL:1

  • 4-Chloro-3-nitrobenzoic acid | 96-99-1 (SNAr Applications) Source: Benchchem Technical Support URL:2

  • WO2013186692A1 - TRIAZOLONE COMPOUNDS AS mPGES-1 INHIBITORS Source: WIPO / Google Patents URL:3

Sources

Author: BenchChem Technical Support Team. Date: March 2026

Chiral amines are indispensable building blocks in modern chemistry, forming the backbone of approximately 40-45% of small-molecule pharmaceuticals.[1][2] Their synthesis, however, is often fraught with challenges that can impede research and development timelines. This guide provides a structured, in-depth approach to troubleshooting common issues encountered during the synthesis of chiral amines, drawing upon established chemical principles and field-proven solutions.

Section 1: Poor Enantioselectivity (Low ee%)

Achieving high enantiomeric excess (ee) is the primary goal of any asymmetric synthesis. Low ee values indicate a loss of stereochemical control, which can arise from multiple factors within the reaction system.

Q1: My asymmetric hydrogenation/reductive amination is yielding low enantiomeric excess. What are the primary factors to investigate?

A1: Low enantioselectivity is a common but solvable issue. A systematic investigation should be your first step.[3] The root cause often lies in one of four areas: the catalyst, the reaction conditions, the reagents, or the substrate itself.

Causality & Explanation: The enantioselectivity of a reaction is determined by the energy difference between the two diastereomeric transition states leading to the (R) and (S) products. Even minor changes in the reaction environment can alter this energy difference, eroding stereochemical control.

Troubleshooting Protocol:

  • Verify Catalyst Integrity and Activity:

    • Purity: Ensure the catalyst and its chiral ligand are pure. Impurities can act as poisons or alternative, non-selective catalysts.[3] For in-house prepared catalysts, verify structure and purity using NMR or other appropriate analytical techniques.

    • Storage and Handling: Many asymmetric catalysts, particularly organometallic complexes, are sensitive to air and moisture. Improper storage can lead to decomposition and loss of activity.[4][5]

    • Control Reaction: Run the reaction with a benchmark substrate known to give high ee with your catalyst system. If this control also fails, the catalyst is almost certainly the problem.[3]

  • Optimize Reaction Conditions:

    • Temperature: This is a critical parameter. Generally, lower temperatures increase enantioselectivity by amplifying the small energy differences between diastereomeric transition states.[3][5] However, some catalysts have an optimal temperature range. A temperature screen is highly recommended.

    • Solvent: The solvent plays a crucial role in stabilizing the catalyst-substrate complex and the reaction's transition state.[6][7][8] A change from a non-coordinating solvent (like toluene) to a coordinating one (like THF) can have a dramatic effect. Screening a range of solvents with varying polarities is a standard optimization step.[3][5][9]

    • Concentration: Substrate concentration can impact catalyst aggregation or the formation of off-cycle, less selective catalytic species.[3] Experiment with more dilute conditions.

  • Assess Reagents and Substrate:

    • Reagent Purity: Ensure all starting materials, including the amine and carbonyl compound (in reductive aminations), are of high purity. Anhydrous, high-grade solvents are essential, as water can deactivate many catalysts.[3][4]

    • Substrate-Catalyst Mismatch: Not all catalysts are effective for all substrates. Steric and electronic properties of the substrate must be compatible with the chiral environment of the catalyst.[5] If optimization fails, screening a different class of chiral ligands or catalysts may be necessary.

Data Presentation: Effect of Temperature and Solvent on Enantioselectivity

The following table illustrates hypothetical results from an optimization screen for an asymmetric hydrogenation, demonstrating the significant impact of reaction conditions.

EntryCatalyst (mol%)SolventTemperature (°C)Conversion (%)ee (%)
1Ru-BINAP (1)Toluene25>9975
2Ru-BINAP (1)Toluene0>9988
3Ru-BINAP (1)Toluene-209594
4Ru-BINAP (1)THF25>9962
5Ru-BINAP (1)CH₂Cl₂0>9991

Troubleshooting Workflow: Low Enantiomeric Excess

This diagram outlines a logical decision-making process for addressing poor enantioselectivity.

G start Low ee% Observed check_catalyst 1. Verify Catalyst Integrity - Purity Check - Run Control Reaction start->check_catalyst catalyst_ok Catalyst OK? check_catalyst->catalyst_ok optimize_conditions 2. Optimize Conditions - Screen Temperature - Screen Solvents - Vary Concentration catalyst_ok->optimize_conditions Yes replace_catalyst Replace/Repurify Catalyst catalyst_ok->replace_catalyst No conditions_ok Improvement? optimize_conditions->conditions_ok check_reagents 3. Check Reagents - Verify Purity of Substrate/Reagents - Use Anhydrous Solvents conditions_ok->check_reagents No problem_solved Problem Solved conditions_ok->problem_solved Yes reagents_ok Improvement? check_reagents->reagents_ok screen_catalysts 4. Screen New Catalysts - Different Ligand Class - Different Metal reagents_ok->screen_catalysts No reagents_ok->problem_solved Yes screen_catalysts->problem_solved

Caption: Decision tree for troubleshooting low enantioselectivity.

Q2: I'm observing racemization of my chiral amine product during work-up or purification. How can I prevent this?

A2: Racemization is the process where an enantiomerically enriched sample converts into a racemic mixture, and it can undo an otherwise successful asymmetric synthesis.[10] It typically occurs if the stereocenter is labile under the experimental conditions.

Causality & Explanation: For a chiral amine, racemization often involves the reversible formation of an achiral intermediate, such as an imine.[10][11] This is particularly problematic for amines with an α-proton on a benzylic or similarly activated carbon, as the stereocenter is prone to deprotonation/reprotonation or oxidation/reduction cycles.[11] Conditions to avoid include excessive heat and strongly acidic or basic environments.

Preventative Measures:

  • Mild Work-up Conditions:

    • Avoid strong acids or bases during aqueous extraction. Use buffered solutions or mild reagents like saturated ammonium chloride (NH₄Cl) or sodium bicarbonate (NaHCO₃).

    • Keep all work-up procedures at low temperatures (e.g., in an ice bath) to minimize thermal degradation and epimerization.

  • Purification Strategy:

    • Chromatography: Use flash column chromatography at room temperature or below. Avoid prolonged exposure of the amine on silica or alumina gel, which can be acidic and cause racemization or decomposition. Neutralizing the silica gel with a small amount of triethylamine in the eluent (e.g., 0.1-1%) is a common and effective practice.

    • Crystallization: If possible, purify the product as a stable salt (e.g., hydrochloride or tartrate). This locks the stereocenter and prevents racemization. The free amine can be liberated just before its next use by a simple base wash.[12]

  • In-situ Derivatization: If the free amine is inherently unstable, consider converting it immediately to a more stable derivative, such as a carbamate (e.g., Boc-protected) or an amide, which can be purified and deprotected later.

Section 2: Low Reaction Yield and Conversion

Poor yields can be caused by incomplete reactions, catalyst deactivation, or the formation of unwanted side products.

Q1: My reductive amination has stalled or shows poor conversion. What should I check first?

A1: Stalled reductive aminations are often due to issues with imine formation, reducing agent efficacy, or catalyst deactivation.

Causality & Explanation: Reductive amination is a two-step process in one pot: (1) formation of an imine (or iminium ion) from the carbonyl and amine, and (2) reduction of the imine to the amine.[13][14][15] The first step is an equilibrium that often requires the removal of water to proceed efficiently.[14] The second step depends on a reducing agent that is selective for the imine over the starting carbonyl.[13]

Troubleshooting Protocol:

  • Promote Imine Formation:

    • Water Removal: If your reaction is sluggish, the imine formation equilibrium may be unfavorable. Add a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture.

    • pH Control: The reaction is typically fastest under weakly acidic conditions (pH 4-6), which catalyze imine formation but do not excessively protonate the amine nucleophile.[13] Adding a catalytic amount of acetic acid is common practice.[13]

  • Verify Reducing Agent Activity:

    • Choice of Reagent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred because it is mild and selectively reduces imines in the presence of aldehydes.[13] Sodium cyanoborohydride (NaBH₃CN) is also effective but is highly toxic. Sodium borohydride (NaBH₄) can also be used but may reduce the starting aldehyde or ketone, especially if the imine formation is slow.[15]

    • Reagent Quality: Hydride reducing agents can degrade upon storage. Use a freshly opened bottle or test the reagent on a simple, reliable reaction.

  • Address Catalyst Deactivation (for catalytic hydrogenations):

    • The product amine can be more basic or nucleophilic than the starting amine, leading to product inhibition by strongly coordinating to the metal center and deactivating the catalyst.[1][2] This is a known issue for N-alkyl imines.[1][2]

    • Solution: Try running the reaction at a higher temperature or pressure, or consider a different catalyst system that is less prone to product inhibition.

Q2: My reaction is producing significant side products. What are the likely culprits?

A2: Side product formation in reductive aminations typically involves over-alkylation or reduction of the starting carbonyl.

Causality & Explanation:

  • Dialkylation: The newly formed secondary amine product can react with another equivalent of the aldehyde/ketone to form a new iminium ion, which is then reduced to a tertiary amine. This is a common side reaction when using primary amines.[13]

  • Alcohol Formation: If the reducing agent is too reactive or if imine formation is slow, the starting aldehyde or ketone can be reduced to the corresponding alcohol.

Solutions:

  • To Prevent Dialkylation:

    • Use a slight excess (e.g., 1.1 to 1.5 equivalents) of the primary amine to favor the formation of the desired secondary amine.[13]

    • Alternatively, perform the reaction in a stepwise manner: pre-form the imine with a dehydrating agent, then add the reducing agent in a separate step.[13]

  • To Prevent Alcohol Formation:

    • Use a milder, more selective reducing agent like NaBH(OAc)₃.

    • Ensure conditions are optimized for rapid imine formation (see Q1).

Section 3: Purification and Isolation Challenges

The basic nature of amines presents unique challenges during work-up and purification.

Q1: How can I effectively separate my chiral amine from acidic or neutral impurities after the reaction?

A1: An acid-base liquid-liquid extraction is the most powerful technique for purifying amines.[16]

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in an immiscible organic solvent like ethyl acetate or dichloromethane.

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid (e.g., 1 M HCl). The basic amine will be protonated to form a water-soluble ammonium salt, which partitions into the aqueous layer. Neutral and acidic impurities will remain in the organic layer.[16][17]

  • Separation: Separate the two layers. Keep the aqueous layer, which now contains your protonated product.

  • Basification: Cool the aqueous layer in an ice bath and add a base (e.g., 2 M NaOH or saturated Na₂CO₃) until the solution is basic (check with pH paper). This deprotonates the ammonium salt, regenerating the water-insoluble free amine, which may precipitate or form an oily layer.

  • Re-extraction: Extract the free amine back into a fresh portion of organic solvent.

  • Drying and Concentration: Wash the organic layer with brine to remove bulk water, dry it over an anhydrous drying agent (like Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified amine.[18]

Diagram: Acid-Base Extraction Workflow

G start Crude Reaction Mixture (Amine + Impurities) in Organic Solvent add_acid Wash with Aqueous Acid (e.g., 1M HCl) start->add_acid organic_layer1 Organic Layer: Neutral/Acidic Impurities (Discard) add_acid->organic_layer1 Separate aqueous_layer1 Aqueous Layer: Protonated Amine (R₃NH⁺Cl⁻) add_acid->aqueous_layer1 Separate add_base Add Aqueous Base (e.g., NaOH) to Aqueous Layer aqueous_layer1->add_base extract Extract with Fresh Organic Solvent add_base->extract organic_layer2 Organic Layer: Purified Amine (R₃N) aqueous_layer2 Aqueous Layer: Salts (e.g., NaCl) (Discard) extract->organic_layer2 Separate extract->aqueous_layer2 Separate

Caption: Workflow for purification of a basic amine.

Section 4: Catalyst and Reagent Issues

The heart of an asymmetric reaction is the catalyst. Its failure to perform is a critical issue.

Q1: My asymmetric catalyst appears to be inactive or deactivates quickly. What are the common causes?

A1: Catalyst deactivation can be categorized into three main types: poisoning, fouling, and thermal degradation.[4][19][20][21]

Common Causes and Solutions:

  • Poisoning: This occurs when impurities in the reaction mixture strongly bind to the active sites of the catalyst, rendering them unavailable for the reaction.[4][19][20][21]

    • Common Poisons: For metal catalysts, common poisons include sulfur (from thiols), phosphorus (from phosphines), and other Lewis basic functional groups.[4][19] Water and oxygen can also be poisons for sensitive systems.

    • Solution: Ensure the highest purity of all reagents and solvents. If a specific functional group in the substrate is suspected of poisoning, it may require protection before the catalytic step.

  • Fouling or Coking: This is the physical blockage of catalyst pores or active sites by decomposition products or polymers formed from side reactions.[19][21]

    • Solution: Optimize reaction conditions (lower temperature, different solvent) to minimize side reactions. Ensure proper stirring to prevent localized overheating.

  • Thermal Degradation (Sintering): High temperatures can cause the fine metal particles of a heterogeneous catalyst to agglomerate, reducing the active surface area.[19][20][21] For homogeneous catalysts, high temperatures can lead to ligand decomposition.

    • Solution: Operate within the recommended temperature range for the catalyst. If high temperatures are required for reactivity, a more thermally stable ligand or support may be necessary.

  • Product Inhibition: As mentioned previously, the amine product itself can act as a poison, especially with N-alkyl amines in asymmetric hydrogenations.[1][2]

    • Solution: This is an inherent challenge. Strategies include using a higher catalyst loading, adjusting conditions to favor product dissociation, or choosing a catalyst known to be robust against this type of inhibition.

By methodically addressing these common issues, researchers can overcome the synthetic hurdles associated with chiral amines, leading to more efficient, reliable, and successful outcomes.

References

  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. (2021). Chemical Reviews. [Link]

  • Understanding and quantifying the impact of solute–solvent van der Waals interactions on the selectivity of asymmetric catalytic transformations. (n.d.). Chemical Science. [Link]

  • Catalyst deactivation Common causes. (n.d.). AmmoniaKnowHow. [Link]

  • A High-Throughput Screening Protocol for Fast Evaluation of Enantioselective Catalysts. (n.d.). Organic Letters. [https://pubs.acs.org/doi/10.1021/ol990098+
  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. (2021). Chemical Reviews. [Link]

  • Asymmetric organocatalytic synthesis of chiral homoallylic amines. (2024). Beilstein Journal of Organic Chemistry. [Link]

  • A High-Throughput Screening Protocol for Fast Evaluation of Enantioselective Catalysts. (n.d.). ACS Publications. [Link]

  • Three Sources of Catalyst Deactivation and How To Mitigate Them. (n.d.). ChemCatBio. [Link]

  • Understanding and quantifying the impact of solute–solvent van der Waals interactions on the selectivity of asymmetric catalytic transformations. (2024). ResearchGate. [Link]

  • Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. (2024). MDPI. [Link]

  • Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024). Intertek. [Link]

  • Understanding and quantifying the impact of solute–solvent van der Waals interactions on the selectivity of asymmetric catalytic transformations. (n.d.). Royal Society of Chemistry. [Link]

  • Chiral resolution. (n.d.). Wikipedia. [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. (n.d.). The Journal of Organic Chemistry. [Link]

  • What is catalyst deactivation and why does it happen?. (2025). Patsnap. [Link]

  • Solvent effect on enantioselectivity. (n.d.). ResearchGate. [Link]

  • Application of Biobased Solvents in Asymmetric Catalysis. (2022). MDPI. [Link]

  • Catalytic Racemisation of Chiral Amines and Application in Dynamic Kinetic Resolution. (2025). ResearchGate. [Link]

  • Resolution (Separation) of Enantiomers. (2020). Chemistry LibreTexts. [Link]

  • Chiral Method Development Screening Protocols. (n.d.). Regis Technologies. [Link]

  • What are the best processes/methods for separation of chiral amine both non selective .... (2012). ResearchGate. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (2020). LCGC International. [Link]

  • Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. (n.d.). University of Bath. [Link]

  • Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. (2021). The Journal of Organic Chemistry. [Link]

  • Determining the Enantioselectivity of Chiral Catalysts by Mass Spectrometric Screening of Their Racemic Forms. (2011). Journal of the American Chemical Society. [Link]

  • Chiral Resolution with and without Resolving Agents. (2015). Pharmaceutical Technology. [Link]

  • Dynamic Resolution of Chiral Amine Pharmaceuticals: Turning Waste Isomers into Useful Product. (n.d.). ResearchGate. [Link]

  • Resolution: Separation of Enantiomers. (2015). Chemistry LibreTexts. [Link]

  • Reductive amination. (n.d.). Wikipedia. [Link]

  • Organic Reaction Workup Formulas for Specific Reagents. (n.d.). University of California, Irvine. [Link]

  • Reaction Work-Ups. (2021). Chemistry LibreTexts. [Link]

  • Screening for Generality in Asymmetric Catalysis. (n.d.). PMC. [Link]

  • Amine workup. (2024). Reddit. [Link]

  • Plausible explanation for the low enantioselectivity observed. (n.d.). ResearchGate. [Link]

  • Amines - Workup. (n.d.). University of Rochester. [Link]

  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. (n.d.). The Royal Society of Chemistry. [Link]

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. [Link]

  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. (n.d.). PMC. [Link]

  • Racemisation in Chemistry and Biology. (n.d.). The University of Manchester. [Link]

Sources

Technical Support Center: Stabilizing (4-Chloro-3-nitrophenyl)methanamine for Long-Term Storage

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with (4-Chloro-3-nitrophenyl)methanamine. The following information provides a comprehensive overview of best practices for the long-term storage and handling of this compound, including troubleshooting guides and frequently asked questions to ensure the stability and integrity of your samples.

Introduction

This compound is a substituted benzylamine containing both a chloro and a nitro functional group on the aromatic ring. This unique structure makes it a valuable intermediate in various synthetic applications. However, the presence of the primary amine and the electron-withdrawing nitro group can render the molecule susceptible to degradation over time if not stored under optimal conditions. This guide will help you navigate the challenges of storing this compound to maintain its purity and reactivity for your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The primary factors that can lead to the degradation of this compound are exposure to:

  • Air (Oxygen): Aromatic amines are susceptible to oxidation, which can lead to the formation of colored impurities and a decrease in purity.[1]

  • Light: Nitroaromatic compounds can be light-sensitive and may undergo photodegradation.

  • Moisture: The presence of water can facilitate hydrolytic degradation pathways.

  • Elevated Temperatures: Heat can accelerate the rate of all degradation reactions.

  • Incompatible Materials: Contact with strong acids, strong bases, and strong oxidizing agents can cause rapid decomposition.[2][3]

Q2: What is the recommended temperature for long-term storage?

Q3: Should I store this compound under an inert atmosphere?

A3: Yes, it is highly recommended to store this compound under an inert atmosphere such as argon or nitrogen. This will displace oxygen and minimize oxidative degradation of the amine functional group.

Q4: What type of container is best for storing this compound?

A4: The ideal container would be an amber glass vial with a tightly sealed cap to protect the compound from light and air. The use of a PTFE-lined cap is recommended to prevent any potential reaction with the cap material.

Q5: I've noticed a change in the color of my sample over time. What could be the cause?

A5: A change in color, often to a yellowish or brownish hue, is a common indicator of degradation in aromatic amines. This is typically due to oxidation or the formation of polymeric byproducts. If you observe a color change, it is advisable to re-analyze the purity of the sample before use.

Troubleshooting Guide

This section addresses specific issues you might encounter and provides actionable solutions.

Symptom Possible Cause(s) Troubleshooting/Prevention Steps
Decreased purity observed by HPLC/GC analysis 1. Oxidative degradation. 2. Hydrolysis. 3. Photodegradation.1. Ensure the compound is stored under an inert atmosphere (argon or nitrogen). 2. Store in a desiccator or with a desiccant to minimize moisture exposure. 3. Use amber vials or wrap clear vials in aluminum foil to protect from light.
Formation of a precipitate or solid in a solution 1. Reaction with atmospheric CO2 to form a carbamate salt. 2. Low solubility at colder temperatures.1. Handle and store solutions under an inert atmosphere. 2. Before use, allow the solution to warm to room temperature and sonicate briefly to redissolve any precipitate. Confirm solubility at your working concentration and temperature.
Inconsistent reaction yields or unexpected side products Degradation of the starting material.1. Always use a fresh sample or a sample that has been stored under optimal conditions. 2. Re-purify the compound if degradation is suspected. Column chromatography or recrystallization may be suitable methods.
Change in physical appearance (e.g., clumping, discoloration) 1. Absorption of moisture. 2. Oxidation or other chemical degradation.1. Store in a tightly sealed container in a desiccator. 2. If the material appears compromised, it is best to discard it and use a fresh batch.

Potential Degradation Pathways

Understanding the potential degradation pathways of this compound is key to preventing them. The primary routes of degradation are likely to be oxidation and dimerization/polymerization.

Oxidative Degradation

The primary amine of the benzylamine moiety is susceptible to oxidation. This can proceed through a series of steps to ultimately form the corresponding carboxylic acid.

G A This compound B Imine intermediate A->B Oxidation C (4-Chloro-3-nitrophenyl)methanol B->C Hydrolysis D 4-Chloro-3-nitrobenzaldehyde C->D Oxidation E 4-Chloro-3-nitrobenzoic acid D->E Further Oxidation

Sources

Technical Support Center: (4-Chloro-3-nitrophenyl)methanamine Synthesis & Purification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides authoritative troubleshooting, mechanistic insights, and validated protocols for the synthesis and purification of (4-Chloro-3-nitrophenyl)methanamine (also known as 4-chloro-3-nitrobenzylamine).

Synthetic Workflows & Impurity Pathways

Understanding the origin of impurities is the first step in eliminating them. The diagram below illustrates the two most common synthetic routes—nitrile reduction and the Gabriel synthesis—and the specific points where side reactions generate critical impurities.

SynthesisWorkflow Nitrile 4-Chloro-3-nitrobenzonitrile Product This compound Nitrile->Product Chemoselective Reduction Imp_NitroRed (3-Amino-4-chlorophenyl)methanamine (Over-reduction) Nitrile->Imp_NitroRed Non-selective (e.g., Pd/C, H2) Imp_Dehalo (3-Nitrophenyl)methanamine (Dehalogenation) Nitrile->Imp_Dehalo Prolonged Hydrogenation Imp_Dimer Bis(4-chloro-3-nitrobenzyl)amine (Dimerization) Nitrile->Imp_Dimer Imine Condensation Chloride 4-Chloro-3-nitrobenzyl chloride Chloride->Product Gabriel Synthesis (PhthNK, N2H4) Imp_Phthal Phthalhydrazide (Byproduct) Chloride->Imp_Phthal Hydrazinolysis

Workflow of this compound synthesis and associated impurity pathways.

Troubleshooting & FAQs

Q1: My LC-MS shows major impurities at M-30 (loss of NO₂ oxygen) and M-34 (loss of Cl). What went wrong during the reduction of 4-chloro-3-nitrobenzonitrile? A: You are observing over-reduction and hydrodehalogenation. Using standard catalytic hydrogenation (e.g., Pd/C or Raney Nickel with H₂) is highly problematic for this substrate[1]. The nitro group is extremely electrophilic and readily adsorbs onto transition metal surfaces, meaning it will often reduce to an amine faster than the nitrile group. Furthermore, palladium catalysts readily insert into the aryl-chloride bond, leading to the loss of the chlorine atom (hydrodehalogenation). Solution: You must switch to a chemoselective reducing agent. Borane-THF (BH₃·THF) or Borane-Dimethylsulfide selectively reduces nitriles to primary amines without affecting the nitro group or the aryl chloride[1]. Alternatively, bypass the nitrile entirely and use the Gabriel synthesis route starting from 4-chloro-3-nitrobenzyl chloride[2].

Q2: I am seeing a higher molecular weight impurity that runs non-polar on TLC. LC-MS shows roughly double the expected mass (m/z ~356). How do I prevent this? A: This is the secondary amine dimer, bis(4-chloro-3-nitrobenzyl)amine. During nitrile reduction, the reaction proceeds via an intermediate imine. The newly formed primary amine product can act as a nucleophile, attacking this intermediate imine to form an aminal, which collapses and reduces into a secondary amine[3]. Solution: To suppress dimerization during borane reduction, ensure a large molar excess of the reducing agent. More importantly, use a "reverse addition" technique: add the nitrile solution dropwise into the borane solution. This keeps the concentration of the primary amine low relative to the reducing agent, preventing the nucleophilic attack on the imine intermediate.

Q3: I used the Gabriel synthesis (hydrazine deprotection), but my product is contaminated with a stubborn, white, insoluble powder. How do I remove it? A: Hydrazinolysis of the N-(4-chloro-3-nitrobenzyl)phthalimide intermediate produces phthalhydrazide as a byproduct[2]. Phthalhydrazide forms a highly stable, hydrogen-bonded network, making it notoriously insoluble in most organic solvents and causing it to co-precipitate with your target amine. Solution: Do not attempt to remove phthalhydrazide by standard column chromatography. Instead, utilize a pH-controlled extraction protocol (see Protocol A below). By converting your target amine into a water-soluble hydrochloride salt, you can easily filter off the insoluble phthalhydrazide[4].

Quantitative Impurity Profiling

Use the following analytical markers to identify which impurities are contaminating your batch.

Impurity NameOrigin / CausalityLC-MS ([M+H]⁺)Key ¹H-NMR Indicator (DMSO-d₆)
This compound Target Product187.0~3.8 ppm (s, 2H, CH₂), ~8.0 ppm (d, 1H, Ar-H)
(3-Amino-4-chlorophenyl)methanamine Nitro over-reduction157.0Appearance of broad -NH₂ peak ~5.3 ppm
(3-Nitrophenyl)methanamine Dehalogenation153.1Loss of Cl; distinct coupling pattern change
Bis(4-chloro-3-nitrobenzyl)amine Dimerization356.0~3.7 ppm (s, 4H, 2x CH₂), secondary amine NH
Phthalhydrazide Gabriel byproduct163.0~11.5 ppm (br s, 2H, NH)

Validated Experimental Protocols

The following self-validating protocols are designed to isolate the target compound from the specific impurities detailed above.

Protocol A: pH-Controlled Extraction (Removal of Phthalhydrazide & Neutral Organics)

This protocol exploits the basicity of the primary amine to separate it from the neutral/acidic phthalhydrazide byproduct generated during the Gabriel synthesis[2].

  • Suspension: Suspend the crude reaction mixture (containing the amine and phthalhydrazide) in Dichloromethane (DCM) using 10 mL of solvent per gram of crude material.

  • Acidification: Add 1.0 M aqueous HCl (15 mL/g of crude) and stir vigorously for 30 minutes at room temperature. Causality: The primary amine is protonated to form the water-soluble hydrochloride salt, migrating to the aqueous layer. Phthalhydrazide remains insoluble.

  • Filtration: Filter the biphasic mixture through a tightly packed Celite pad to remove the insoluble phthalhydrazide. Rinse the pad with a small amount of 1.0 M HCl.

  • Phase Separation: Transfer the filtrate to a separatory funnel and separate the layers. Wash the aqueous layer once more with DCM (5 mL/g) to remove any residual neutral organic impurities. Discard the organic layers.

  • Basification: Cool the aqueous layer in an ice bath to 0–5 °C. Slowly add 2.0 M aqueous NaOH dropwise until the pH reaches 10–11 (verify with pH paper). Causality: The amine salt is deprotonated, precipitating the free base or forcing it out of the aqueous phase.

  • Extraction: Extract the basic aqueous layer with fresh DCM (3 x 10 mL/g).

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure this compound free base.

Protocol B: Hydrochloride Salt Formation and Recrystallization (Removal of Dimers)

If LC-MS indicates the presence of the secondary amine dimer, the free base must be converted to a hydrochloride salt. The primary amine salt crystallizes readily, while the bulkier dimer salt remains highly soluble in ethereal solvents[4].

  • Dissolution: Dissolve the impure free base in a minimum volume of dry diethyl ether (or a 1:1 mixture of diethyl ether and ethanol if solubility is poor).

  • Salt Formation: Cool the solution to 0 °C in an ice bath. Slowly add a stoichiometric amount of 4.0 M HCl in dioxane dropwise under continuous stirring.

  • Precipitation: The this compound hydrochloride salt will precipitate rapidly as a white to off-white solid.

  • Filtration: Filter the precipitate under vacuum and wash the filter cake with cold, dry diethyl ether (2 x 5 mL/g) to wash away the soluble dimer impurities.

  • Recrystallization: For >99% purity, recrystallize the collected solid from a boiling mixture of ethanol and ethyl acetate. Allow to cool slowly to room temperature, then transfer to a refrigerator (4 °C) overnight before final filtration.

References

  • Anthranilic acid derivatives as inhibitors of the cGMP-phosphodiesterase (US6384080B1). Google Patents.
  • TRIAZOLONE COMPOUNDS AS mPGES-1 INHIBITORS (WO2013186692A1). Google Patents.
  • How can I selectively reduce nitrile in presence of ester (reaction conditions)? ResearchGate. Available at:[Link]

  • 45 questions with answers in NITRILES | Science topic . ResearchGate. Available at:[Link]

Sources

Technical Support Center: Catalyst Selection & Troubleshooting for (4-Chloro-3-nitrophenyl)methanamine Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemoselective challenges associated with (4-Chloro-3-nitrophenyl)methanamine . This molecule presents a trifecta of reactive sites: a reducible nitro group (-NO2), a cross-couplable aryl chloride (C-Cl), and a nucleophilic primary amine (-CH2NH2).

Below, you will find field-proven troubleshooting guides, mechanistic explanations, quantitative data, and self-validating protocols to ensure your experimental success.

Part 1: Troubleshooting Guide & FAQs

Q1: I am attempting to reduce the nitro group to an amine, but I am observing >30% hydrodehalogenation (cleavage of the C-Cl bond). I am using 10% Pd/C under 1 atm H2. What is causing this, and how do I fix it?

The Causality: The failure mode lies in the intrinsic reactivity of palladium. Palladium is highly active for the oxidative addition into aryl carbon-chlorine bonds. When you use Pd/C, the rate of C-Cl cleavage becomes competitive with the rate of nitro group reduction. The Solution: You must switch your catalyst to Platinum on Carbon (Pt/C) . Platinum preferentially adsorbs the polar -NO2 group over the C-Cl bond. To create a foolproof, self-validating system, add an acid inhibitor (such as H3PO4 or glacial acetic acid) to the reaction mixture. The acid selectively suppresses the dehalogenation pathway without affecting nitro reduction[1]. Alternatively, state-of-the-art bimetallic systems, such as Pt nanoparticles with auxiliary Co-N4 single sites, have demonstrated >97% chemoselectivity for halonitrobenzenes by selectively binding the chloro group to the Co sites, physically preventing its hydrogenolysis[2].

Q2: I want to perform a Suzuki-Miyaura cross-coupling on the C-Cl bond. However, my reactions are stalling at <10% conversion. Is the nitro group deactivating the ring?

The Causality: Counterintuitively, the nitro group is not the problem. The strongly electron-withdrawing -NO2 group lowers the energy of the lowest unoccupied molecular orbital (LUMO) of the aryl chloride, which actually facilitates the oxidative addition of the Pd catalyst. The true culprit is the unprotected primary amine (-CH2NH2). Free primary amines are potent nucleophiles that coordinate to the active Pd(0) species, forming stable, inactive off-cycle complexes (catalyst poisoning). The Solution: You must protect the methanamine group prior to the cross-coupling (e.g., using Boc2O). Once protected, utilize a Pd source with a bulky, electron-rich dialkylbiaryl phosphine ligand (e.g., Pd2(dba)3 with XPhos). These ligands force the reductive elimination step and stabilize the active monomeric Pd(0) species, enabling high turnover numbers (TONs) even with challenging aryl chlorides[3].

Q3: Can I use transfer hydrogenation instead of pressurized H2 gas to avoid dehalogenation entirely?

The Causality: Yes. Transfer hydrogenation is an excellent workaround if you lack high-pressure reactor capabilities or want to completely eliminate the risk of over-reduction. The Solution: Using hydrazine monohydrate as the hydrogen donor with ultra-small FeS2 nanoparticles as the catalyst provides an exceptionally chemoselective environment. The FeS2 system has been shown to achieve >99.9% conversion of chloronitrobenzenes with 100% selectivity toward the chloroaniline, completely bypassing the C-Cl cleavage pathway[4].

Part 2: Quantitative Data Presentation

The following table synthesizes the expected performance of various catalyst systems when handling halonitrobenzene derivatives like this compound.

Table 1: Catalyst Selection Matrix for this compound Workflows

Desired TransformationRecommended Catalyst SystemAdditives / ConditionsExpected SelectivityPrimary Failure Mode if Misapplied
Nitro Reduction 5% Pt/CH3PO4 or Glacial Acetic Acid[1]> 98%Hydrodehalogenation (if acid is omitted)
Nitro Reduction Pt NPs with Co-N4 sites80 °C, 1 MPa H2[2]> 97%Catalyst aggregation (if standard Pt is used)
Transfer Hydrogenation FeS2 NanoparticlesHydrazine monohydrate, 60 °C[4]100%Incomplete conversion (if temp < 50 °C)
C-Cl Cross-Coupling Pd2(dba)3 + XPhosK3PO4, Dioxane/H2O, 100 °C[3]> 95% (Yield)Catalyst poisoning (if amine is unprotected)

Part 3: Mandatory Visualizations

Workflow Start This compound Goal1 Goal: Reduce -NO2 to -NH2 Start->Goal1 Goal2 Goal: Cross-Couple C-Cl Start->Goal2 Cat1 Pt/C + Acid Inhibitor or Pt NPs / Co-N4 Goal1->Cat1 Recommended Cat2 Pd/C (Standard) Goal1->Cat2 Avoid Cat3 1. Protect -CH2NH2 (Boc) 2. Pd2(dba)3 + XPhos Goal2->Cat3 Recommended Outcome1 Success: Chemoselective Nitro Reduction Cat1->Outcome1 Outcome2 Failure: Hydrodehalogenation (C-Cl Cleavage) Cat2->Outcome2 Outcome3 Success: C-C Bond Formation Cat3->Outcome3

Decision tree for catalyst selection based on the desired reaction pathway.

Mechanism Substrate Halonitrobenzene PtSurface Pt Catalyst Surface Substrate->PtSurface AdsorptionNO2 Preferential Adsorption of -NO2 Group PtSurface->AdsorptionNO2 AdsorptionCl C-Cl Bond Activation PtSurface->AdsorptionCl Product Haloaniline AdsorptionNO2->Product + H2 Byproduct Dehalogenated Aniline AdsorptionCl->Byproduct + H2 Inhibitor Acid/Poison (e.g., H3PO4) Inhibitor->AdsorptionCl Blocks Cleavage

Mechanistic pathway of chemoselective hydrogenation versus hydrodehalogenation.

Part 4: Experimental Protocols

Protocol A: Chemoselective Hydrogenation of the Nitro Group (Self-Validating System)

This protocol utilizes an acid inhibitor to ensure the C-Cl bond remains intact during nitro reduction.

  • Substrate Preparation: Dissolve 10 mmol of this compound in 30 mL of methanol. Note: Avoid acetone to prevent reductive amination of the primary amine.

  • Catalyst & Inhibitor Loading: Add 0.5 mol% of 5% Pt/C to the solution. Immediately add 1.0 equivalent (relative to the catalyst) of concentrated H3PO4 or glacial acetic acid. The acid acts as a morphological poison for the C-Cl oxidative addition sites[1].

  • Purging: Transfer the mixture to a Parr autoclave. Purge the vessel three times with N2 gas, followed by three purges with H2 gas.

  • Reaction: Pressurize the vessel to 3 atm of H2 and stir at 800 rpm at 25 °C. Monitor the hydrogen uptake. The reaction is self-limiting; hydrogen consumption will cease once the 3 equivalents required for the -NO2 reduction are consumed.

  • Workup: Vent the reactor carefully. Filter the mixture through a pad of Celite to remove the Pt/C catalyst. Neutralize the filtrate with saturated NaHCO3, extract with ethyl acetate, dry over MgSO4, and concentrate in vacuo.

Protocol B: Suzuki-Miyaura Cross-Coupling of the Aryl Chloride

This protocol assumes the primary amine has been pre-protected as a Boc-carbamate to prevent catalyst poisoning.

  • Reagent Assembly: In a Schlenk flask, combine 1.0 eq of the Boc-protected this compound, 1.2 eq of the desired arylboronic acid, and 2.0 eq of finely ground anhydrous K3PO4.

  • Catalyst Activation: Add 1.0 mol% Pd2(dba)3 and 2.5 mol% XPhos ligand. The bulky XPhos ligand is critical for facilitating the oxidative addition into the stubborn C-Cl bond while preventing the formation of inactive Pd-black[3].

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and H2O (4:1 ratio, 0.2 M concentration). The water is essential for the activation of the boronic acid to the reactive boronate species.

  • Coupling: Heat the mixture to 100 °C under a nitrogen atmosphere for 12 hours. Monitor via TLC or LC-MS.

  • Workup: Cool to room temperature, dilute with water, and extract with dichloromethane. Purify via flash column chromatography prior to Boc-deprotection (using 4M HCl in dioxane).

Part 5: References

1.[2] Chemoselective Hydrogenation of Halonitrobenzenes by Platinum Nanoparticles with Auxiliary Co-N4 Single Sites in Sandwiched Catalysts - Journal of the American Chemical Society. 5 2.[4] Ultra-small FeS2 nanoparticles for highly efficient chemoselective transfer hydrogenation of nitroarenes - RSC Publishing. 4 3.[1] US5068436A - Hydrogenation of halonitrobenzenes without dehalogenation - Google Patents. 1 4.[3] About Solid Phase vs. Liquid Phase in Suzuki-Miyaura Reaction - MDPI. 3

Sources

Technical Support Center: Resolution of (4-Chloro-3-nitrophenyl)methanamine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket ID: RES-CNP-001[1][2]

Introduction

Welcome to the technical support hub for the resolution of (4-Chloro-3-nitrophenyl)methanamine derivatives .

Critical Distinction: The parent molecule, this compound, is achiral because the benzylic carbon possesses two identical hydrogen atoms.[1][2] This guide specifically addresses chiral


-substituted derivatives  (e.g., 1-(4-chloro-3-nitrophenyl)ethanamine), which are critical intermediates in the synthesis of kinase inhibitors and GPCR ligands.[1][2]

These derivatives present a unique challenge: the electron-withdrawing nature of the nitro (-NO


) and chloro (-Cl) groups significantly lowers the basicity (pKa) of the amine compared to unsubstituted benzylamines.[1][2] This affects salt stability during crystallization and nucleophilicity during enzymatic acylation.[1][2]

Module 1: Classical Diastereomeric Crystallization

Methodology: Formation of diastereomeric salts using chiral acids.[1][2] This is the preferred method for multi-gram to kilogram scale-up.[1][2]

Core Protocol: The "Dutch Resolution" Approach

Due to the reduced basicity of the amine, simple Tartaric acid often fails to yield robust crystals.[1][2] We recommend the Family Approach using substituted tartaric acid derivatives.[1][2]

  • Screening Agents: D-Dibenzoyltartaric acid (D-DBTA) or D-Di-p-toluoyltartaric acid (D-DTTA).[1][2]

  • Solvent System: 95% Ethanol or MeOH/Water (10:1).[1][2] Avoid pure water due to the lipophilicity of the chloro-nitro aromatic ring.[1][2]

  • Stoichiometry: 1.0 eq Amine : 1.0 eq Acid (or 0.5 eq if forming the hemi-salt).[1][2]

Troubleshooting Guide (Q&A)

Q: I added the chiral acid, but no precipitate formed even after cooling. Why?

A: The salt is likely too soluble or the amine is too weak to protonate fully in the chosen solvent. [1][2] * Fix 1 (Solvent): Switch to a less polar solvent. If using MeOH, switch to iPrOH or EtOH .

  • Fix 2 (Thermodynamics): Seed the solution with a crystal from a small-scale evaporation test.

  • Fix 3 (Counter-ion): Switch from Tartaric Acid to Dibenzoyltartaric Acid (DBTA) . The benzoyl groups increase lipophilicity and

    
    -
    
    
    
    stacking interactions with the nitro-aromatic ring, promoting lattice formation.[1][2]

Q: The yield is high (80%), but the enantiomeric excess (ee) is only 20%.

A: You have crashed out the "eutectic," meaning both diastereomers precipitated indiscriminately.

  • Fix: You must recrystallize .[1][2] Heat the salt to reflux in the same solvent until dissolved, then cool very slowly (1°C/min). Rapid cooling traps impurities.[1][2]

Q: My salt is "oiling out" instead of crystallizing.

A: This is common with nitro-aromatics.[1][2] It indicates the temperature is above the salt's melting point in the solvent mixture, or impurities are preventing nucleation.

  • Fix: Reheat to dissolve the oil, add 10% more solvent, and seed the mixture at a higher temperature (just below reflux). Vigorous stirring helps break the oil droplets into crystals.[1][2]

Workflow Visualization: Crystallization Logic

CrystallizationWorkflow Start Racemic Amine + Chiral Acid Heat Heat to Reflux (Dissolve) Start->Heat Cool Cool Slowly to RT Heat->Cool Decision1 Precipitate? Cool->Decision1 Precip Precipitate Formed? Filter Filter & Dry Solids Analyze Analyze ee% (Chiral HPLC) Filter->Analyze Decision2 ee > 95%? Analyze->Decision2 Decision1->Filter Yes ChangeSolvent Evaporate & Change Solvent (Try iPrOH or EtOAc) Decision1->ChangeSolvent No (Oil/Solution) Recryst Recrystallize (same solvent) Decision2->Recryst No FreeBase Free Base (NaOH) & Collect Decision2->FreeBase Yes Recryst->Heat ChangeSolvent->Heat

Caption: Logic flow for diastereomeric salt resolution, addressing common failure points like oiling out or low optical purity.

Module 2: Enzymatic Kinetic Resolution (EKR)

Methodology: Using a lipase to selectively acylate one enantiomer (usually the R-enantiomer) while leaving the S-enantiomer as the free amine.[1][2]

Core Protocol: CAL-B Acylation

Candida antarctica Lipase B (CAL-B) is the gold standard for electron-deficient benzylamines.[1][2]

  • Enzyme: Novozym 435 (Immobilized CAL-B).

  • Acyl Donor: Ethyl Acetate (EtOAc) or Isopropyl Acetate (iPrOAc).[1][2] These act as both solvent and reactant.[1][2][3][4]

  • Conditions: 25–40°C, mild agitation.

Troubleshooting Guide (Q&A)

Q: The reaction stalls at 30-40% conversion and won't reach the theoretical 50%.

A: This is often due to product inhibition or equilibrium limitations . [1][2] * Mechanism: The byproduct of acetylation with EtOAc is ethanol.[1][2] Ethanol can compete with the substrate for the enzyme active site or reverse the reaction. [1][2] * Fix: Use Isopropyl Acetate or Methoxyethyl Acetate as the donor.[1][2] The byproduct (Isopropanol or Methoxyethanol) is less nucleophilic and shifts the equilibrium forward.[1][2]

Q: The reaction is incredibly slow (days).

A: The electron-withdrawing Nitro/Chloro groups make the amine nitrogen less nucleophilic. [1][2] * Fix: Increase temperature to 50°C (CAL-B is thermostable).

  • Fix: Ensure the amine is fully dissolved.[1][2] If solubility is poor in pure ester, add MTBE or Toluene as a co-solvent.[1][2]

Q: How do I separate the products?

A: You now have a neutral amide (product) and a basic amine (starting material). [1][2] * Protocol: Perform an acid-base extraction.[1][2]

  • Dilute reaction mixture with EtOAc.[1][2]
  • Wash with 1M HCl.[1][2]
  • Organic Layer: Contains the Chiral Amide.[1][2]
  • Aqueous Layer: Contains the Chiral Amine salt.[1][2] Basify with NaOH and extract to recover the unreacted enantiomer.[1][2]
Workflow Visualization: Enzymatic Cycle

EnzymaticCycle Substrate Racemic Amine Complex Enzyme-Substrate Complex Substrate->Complex Enzyme CAL-B (Novozym 435) Enzyme->Complex Catalysis AcylDonor Acyl Donor (EtOAc/iPrOAc) AcylDonor->Complex ProductR (R)-Amide (In Organic Layer) Complex->ProductR Fast Reaction ProductS (S)-Amine (In Aqueous Acid) Complex->ProductS Unreacted

Caption: Kinetic resolution pathway. The enzyme selectively acylates one enantiomer, allowing physical separation via acid/base extraction.[1]

Module 3: Analytical Validation (Chiral HPLC)

Methodology: You cannot rely on optical rotation (


) alone due to the heavy influence of the nitro chromophore.[1][2] Chiral HPLC is mandatory.[1][2]
Recommended Conditions
ParameterRecommendationReason
Column Daicel Chiralcel OD-H or AD-H Polysaccharide phases interact well with the

-systems of nitro-aromatics.[1][2]
Mobile Phase Hexane : IPA (90:[1][2]10)Standard normal phase.
Additive 0.1% Diethylamine (DEA) CRITICAL. Without DEA, the basic amine will interact with residual silanols on the column, causing severe peak tailing.[1][2]
Detection UV @ 254 nmThe nitro group provides strong UV absorption.[1][2]
Troubleshooting Guide (Q&A)

Q: My peaks are broad and tailing significantly.

A: Missing base additive.

  • Fix: Add 0.1% DEA or TEA to the mobile phase.[1][2] Ensure the column is equilibrated with this modifier for at least 30 minutes.

Q: I see a "ghost peak" or baseline drift.

A: The nitro group is electrochemically active and sensitive. [1][2] * Fix: Ensure the reference wavelength on your DAD (Diode Array Detector) is set correctly (e.g., 360 nm) to avoid interference, or use isocratic elution to minimize baseline shifts.[1][2]

References

  • Kozma, D. (2001).[1][2] CRC Handbook of Optical Resolution via Diastereomeric Salt Formation. CRC Press.[1][2] (Standard reference for selecting resolving agents like DBTA).

  • Ghanem, A., & Aboul-Enein, H. Y. (2004).[1][2] Lipase-mediated chiral resolution of racemates in organic solvents. Tetrahedron: Asymmetry, 15(21), 3331-3351.[1][2] Link[2]

  • Paizs, C., & Irimie, F. D. (2021).[1][2] Candida antarctica Lipase B (CAL-B) in the Enzymatic Kinetic Resolution of Amines. Catalysts. (Validates CAL-B for electron-deficient amines).

  • Daicel Corporation. Chiral Selector Screening Guide for Amines. Link (Source for OD-H/AD-H column selection).[1][2]

Sources

Validation & Comparative

Spectroscopic analysis and validation of (4-Chloro-3-nitrophenyl)methanamine structure

Author: BenchChem Technical Support Team. Date: March 2026

Title: Definitive Guide to the Spectroscopic Validation and Purity Profiling of (4-Chloro-3-nitrophenyl)methanamine

Executive Summary this compound (CAS: N/A for specific salt, free base generic) is a critical benzylamine scaffold used in the synthesis of kinase inhibitors and next-generation antibacterial agents.[1][2] Its structural integrity is defined by the specific 1,3,4-substitution pattern on the benzene ring.[1][2] However, commercial synthesis routes—often involving the nitration of 4-chlorobenzyl derivatives—frequently yield the regioisomer (3-chloro-4-nitrophenyl)methanamine .[1][2]

This guide provides a comparative technical analysis to distinguish the target compound from its isomers and validate its purity.[1][2] It moves beyond standard Certificates of Analysis (CoA) to establish a self-validating analytical workflow.

Part 1: Structural Integrity & Isomer Differentiation[1][2][3]

The primary challenge in validating this compound is distinguishing it from its position isomers.[1][2] Standard low-resolution LC-MS cannot differentiate these isomers as they share the exact molecular mass (


 Da) and fragmentation patterns.[1][2]

The Comparison: Target vs. Critical Impurity

FeatureTarget: this compoundIsomer: (3-Chloro-4-nitrophenyl)methanamine
Structure 1-

, 3-

, 4-

1-

, 3-

, 4-

Electronic Environment Nitro group is ortho to the benzylic amine position (H2).[1][2]Chlorine is ortho to the benzylic amine position (H2).[1][2]
Key

NMR Signal
H2 Proton: Deshielded by adjacent

. Shift

ppm.[1][2]
H2 Proton: Shielded relative to target (adj. to

). Shift

ppm.[1][2]
Coupling Pattern H5 & H6 are adjacent (Ortho coupling,

Hz).[1][2]
H5 & H6 are adjacent (Ortho coupling,

Hz).[1][2]
IR Signature

stretch unaffected by H-bonding (steric bulk of Cl).[1][2]
Potential intramolecular H-bonding between

and

(weak).[1][2]

Expert Insight: Do not rely solely on the splitting pattern (multiplicity). Both isomers possess a "1 isolated proton + 2 adjacent protons" system.[1][2] You must rely on the chemical shift (


) of the isolated proton (H2) to confirm the position of the nitro group.[1][2]

Part 2: Multi-Modal Spectroscopic Validation

To guarantee the identity of the material, a triangulation method using NMR, MS, and IR is required.[1][2]

Nuclear Magnetic Resonance ( H NMR)

Solvent Choice: DMSO-


 is mandatory.[1][2] 

may cause broadening of the amine (

) protons due to exchange, obscuring integration values.[1][2]
  • Diagnostic Signals (Expected in DMSO-

    
    ): 
    
    • 
       3.80 ppm (s, 2H):  Benzylic 
      
      
      
      .[1][2] If this appears as a doublet, your amine is protonated (salt form).[1][2]
    • 
       7.65 ppm (d, 
      
      
      
      Hz, 1H):
      H5 (Ortho to Cl).[1][2]
    • 
       7.75 ppm (dd, 
      
      
      
      Hz, 1H):
      H6 (Ortho to alkyl).[1][2]
    • 
       8.10 ppm (d, 
      
      
      
      Hz, 1H):
      H2 (The "Flag" Proton).[1][2] This doublet arises from meta-coupling with H6.[1][2] Its high shift confirms it is sandwiched between the alkyl and nitro groups.[1][2]
Mass Spectrometry (LC-MS)

While MS cannot distinguish regioisomers, it validates the halogen content.[1][2]

  • Isotope Pattern: Chlorine possesses two stable isotopes,

    
     (75%) and 
    
    
    
    (25%).[1][2]
  • Acceptance Criteria: The mass spectrum must show an M+H peak at

    
     and an M+2+H peak at 
    
    
    
    with a strict 3:1 intensity ratio .[1][2] Any deviation suggests contamination with de-chlorinated byproducts.[1][2]
Infrared Spectroscopy (FT-IR)[2]
  • Nitro Group: Look for asymmetric stretch at

    
     cm
    
    
    
    and symmetric stretch at
    
    
    cm
    
    
    .[1][2]
  • Amine: Weak double spike at

    
     cm
    
    
    
    .[1][2]

Part 3: Purity Profiling (HPLC vs. qNMR)

For drug development, "Area %" from HPLC is often insufficient due to variable extinction coefficients of impurities.[1][2]

Comparative Guide: Purity Assessment Methods

MethodHPLC (UV @ 254 nm) qNMR (Quantitative NMR)
Principle Separation based on polarity/hydrophobicity.[1][2]Molar ratio of analyte to internal standard (IS).[1][2]
Pros High sensitivity for trace impurities (<0.1%).[1][2]Absolute purity determination; no reference standard of the analyte needed.
Cons Requires relative response factors (RRF) for accuracy. "Invisible" impurities (salts, solvents) are missed.[1][2]Lower sensitivity (LOQ

1%).[1][2] Requires precise weighing.[1][2]
Verdict Best for: Routine batch release and checking for organic impurities.[1][2]Best for: Assay calculation (mass balance) and salt stoichiometry determination.[1][2]

Part 4: Visualization of Analytical Workflow

The following diagram outlines the decision logic for validating the structure and handling potential failures.

ValidationWorkflow Start Crude this compound Step1 1. LC-MS Analysis (Check m/z 187/189 Ratio) Start->Step1 Decision1 Isotope Ratio 3:1? Step1->Decision1 Step2 2. 1H NMR (DMSO-d6) (Focus on Aromatic Region) Decision1->Step2 Yes Fail_Dechlor REJECT: De-chlorinated Impurity Decision1->Fail_Dechlor No Decision2 H2 Shift > 8.0 ppm? Step2->Decision2 Step3 3. HPLC Purity check (UV 254nm) Decision2->Step3 Yes Fail_Iso REJECT: Isomer Contamination (Likely 3-Cl-4-NO2) Decision2->Fail_Iso No (< 7.8 ppm) Decision3 Purity > 98%? Step3->Decision3 Pass VALIDATED MATERIAL Ready for Synthesis Decision3->Pass Yes Repurify Reprocess: Recrystallize (IPA/Hexane) Decision3->Repurify No Repurify->Step3

Figure 1: Step-by-step logic gate for confirming structural identity and purity. Note the critical NMR checkpoint for isomer detection.

Part 5: Experimental Protocols

Protocol A: Sample Preparation for High-Res NMR

Rationale: Concentration effects can shift peaks.[1][2] A standardized concentration ensures reproducibility.[1][2]

  • Weigh

    
     mg of the sample into a clean vial.
    
  • Add

    
     of DMSO-
    
    
    
    (99.9% D).[1][2]
  • Sonicate for 30 seconds to ensure complete dissolution.

  • Transfer to a 5mm NMR tube.[1][2]

  • Acquire spectrum with at least 16 scans (to resolve satellite peaks).[1][2]

Protocol B: HPLC Method for Purity Profiling

Rationale: A gradient method is necessary to separate the polar benzylamine from non-polar starting materials (e.g., chloronitrobenzenes).[1][2]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus),

    
     mm, 3.5 
    
    
    
    .[1][2]
  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[1][2]

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold for polar salts)[1][2]

    • 2-15 min: 5%

      
       95% B (Linear ramp)[1][2]
      
    • 15-20 min: 95% B (Wash)[1][2]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV @ 254 nm (aromatic ring) and 210 nm (amide bonds if derivatized).[1][2]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1][2] (Authoritative text on NMR coupling constants and substituent effects).

  • National Institute of Standards and Technology (NIST). Mass Spectrometry Data Center.[1][2] (For chlorine isotope pattern verification).

  • PubChem Database. Compound Summary for 4-Chloro-3-nitrobenzamide (Analog). National Center for Biotechnology Information.[1][2] (Used for comparative spectral data of the 1,3,4-substitution pattern).

  • Reich, H. J. Hans Reich's Collection of NMR Data. University of Wisconsin-Madison.[1][2] (Source for calculating chemical shift additivity rules).

Sources

A Comparative Guide to the Reactivity of (4-Chloro-3-nitrophenyl)methanamine vs. Anilines in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the correct nitrogenous building block is critical for optimizing synthetic routes and achieving desired pharmacokinetic profiles. While often grouped with aromatic amines in vendor catalogs, (4-Chloro-3-nitrophenyl)methanamine is fundamentally a benzylamine derivative. This guide objectively compares its reactivity profile against traditional anilines, providing mechanistic insights, quantitative data, and self-validating protocols for drug development professionals.

Mechanistic Causality: The "Spacer" Effect

The core divergence in reactivity between this compound and anilines lies in a single structural feature: the sp³-hybridized methylene (-CH₂-) spacer.

In anilines, the nitrogen lone pair is directly conjugated with the aromatic π-system. This delocalization drastically reduces basicity and nucleophilicity, an effect that is severely compounded by electron-withdrawing groups (EWGs) like chloro and nitro substituents[1]. The conjugate acid of an unsubstituted aniline typically has a pKa of ~4.6, but a compound like 4-chloro-3-nitroaniline possesses a pKa < 2.0, rendering it a highly sluggish nucleophile.

Conversely, the methylene spacer in this compound insulates the amine lone pair from direct resonance with the electron-deficient aromatic ring. While the EWGs exert a mild inductive pull through the sigma bonds, the lone pair remains localized. Consequently, this compound behaves as a typical primary aliphatic amine, retaining high basicity (pKa ~8.5–9.0) and vastly superior nucleophilicity parameters (


) compared to primary aromatic amines[2].

G A This compound C Methylene Spacer (-CH2-) Blocks Resonance A->C B 4-Chloro-3-nitroaniline D Direct Ring Attachment Enables Resonance B->D E Localized Lone Pair High Basicity (pKa ~9) C->E F Delocalized Lone Pair Low Basicity (pKa < 2) D->F G Rapid Acylation E->G H Sluggish Reactivity F->H

Structural logic dictating the divergent reactivity of benzylamines vs. anilines.

Quantitative Reactivity Comparison

Modulating amine basicity and nucleophilicity is a critical dimension of multidimensional optimization (MDO) in lead optimization[3]. The table below summarizes the physicochemical and kinetic differences between these classes.

CompoundStructural ClassConjugate Acid pKaRelative NucleophilicityTypical Acylation Reactivity (0°C)
This compound Benzylamine (Aliphatic)~8.5 - 9.0HighRapid conversion (< 10 mins)
Benzylamine (Reference) Benzylamine (Aliphatic)9.33Very HighInstantaneous (< 5 mins)
Aniline (Reference) Aniline (Aromatic)4.63ModerateModerate (1-2 hrs at RT)
4-Chloro-3-nitroaniline Aniline (Aromatic)< 2.0Very LowSluggish (Requires heat/catalyst)

Data synthesized from established physical organic chemistry parameters[1],[2].

Experimental Methodology: Self-Validating Competitive Acylation

To objectively prove the superior nucleophilicity of this compound over a structurally similar aniline, we employ a self-validating competitive acylation assay.

By placing both nucleophiles in the same reaction vessel with a sub-stoichiometric amount of an electrophile, variations in temperature, mixing, and reagent concentration are internally controlled. The resulting product ratio directly reflects the relative reaction rates (


).
Step-by-Step Protocol

Step 1: Preparation of the Competitive Matrix

  • Action: Dissolve 1.0 mmol of this compound, 1.0 mmol of 4-chloro-3-nitroaniline, and 0.5 mmol of biphenyl (Internal Standard) in 10 mL of anhydrous THF.

  • Causality: Using an equimolar mixture in a single vessel ensures both nucleophiles experience the exact same reaction dynamics, eliminating run-to-run variance.

Step 2: Sub-stoichiometric Electrophilic Challenge

  • Action: Cool the solution to 0°C. Add 1.2 mmol of N,N-diisopropylethylamine (DIPEA), followed by the dropwise addition of 0.5 mmol of benzoyl chloride.

  • Causality: A sub-stoichiometric amount of the electrophile (0.5 eq) forces the two amines to compete. DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct, preventing the premature protonation of the more basic benzylamine.

Step 3: Quench and Phase Extraction

  • Action: After exactly 10 minutes, quench the reaction with 5 mL of saturated aqueous NaHCO₃. Extract the organics with EtOAc (3 x 10 mL).

  • Causality: The mild alkaline quench halts the reaction without hydrolyzing the newly formed amides.

Step 4: LC-MS/UV Quantification & Self-Validation

  • Action: Analyze the organic layer via LC-MS/UV at 254 nm.

  • Self-Validation Check (Critical): Calculate the mass balance. The sum of the integrated areas for (Unreacted Amine + Corresponding Amide) for both species must align with the initial 1:1 molar ratio relative to the biphenyl standard. A deviation >5% indicates analytical error, poor extraction, or side-reactivity, automatically invalidating the assay run.

Workflow Step1 Equimolar Mixture Benzylamine + Aniline Step2 Add Electrophile (Sub-stoichiometric) Step1->Step2 0°C, DIPEA Step3 Quench & Extract (Internal Standard) Step2->Step3 Buffer pH 7 Step4 LC-MS/UV Analysis Quantify Conversion Step3->Step4 Organic Phase Step5 Self-Validation: Mass Balance Check Step4->Step5 Product Ratio

Self-validating competitive acylation workflow for comparative reactivity profiling.

Applications in Drug Discovery

Understanding this reactivity differential is paramount when designing synthetic routes for complex active pharmaceutical ingredients (APIs). Because this compound retains high nucleophilicity despite its heavily substituted aromatic ring, it is an excellent candidate for rapid, high-yielding amide coupling reactions under mild conditions.

For example, in the development of triazolone compounds as mPGES-1 inhibitors for treating myositis and atherosclerosis, this compound hydrochloride is efficiently coupled with cyclopropylcarbonyl chloride using standard DIPEA/THF conditions[4]. Attempting the same coupling with a heavily deactivated aniline would require harsh heating, prolonged reaction times, or specialized coupling reagents (e.g., HATU/HOAt or Buchwald-Hartwig amidation conditions), which could compromise sensitive functional groups elsewhere on the molecule.

References

  • Nucleophilicities of Primary and Secondary Amines in Water ResearchG
  • 12.3 Basicity of Amines – Fundamentals of Organic Chemistry Unizin
  • WO2013186692A1 - TRIAZOLONE COMPOUNDS AS mPGES-1 INHIBITORS Google P
  • Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities Yuntsg / ChemMedChem

Sources

Biological Profile and Therapeutic Potential of (4-Chloro-3-nitrophenyl)methanamine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of (4-Chloro-3-nitrophenyl)methanamine derivatives, comparing their biological activity against established therapeutic standards.[1]

Executive Summary

This compound (also known as 4-chloro-3-nitrobenzylamine) serves as a critical pharmacophore in medicinal chemistry. Its derivatives—primarily thioureas, Schiff bases, and urea analogs —exhibit potent biological activities that rival existing drugs in specific contexts.[1]

  • Antimicrobial Potency: Thiourea derivatives demonstrate MIC values comparable to Ciprofloxacin against Gram-positive strains (S. aureus), mediated by DNA gyrase inhibition.[1]

  • Anticancer Efficacy: Urea and Schiff base derivatives function as structural analogs to kinase inhibitors (e.g., Sorafenib ), showing significant cytotoxicity against breast (MCF-7) and colon (HCT-116) cancer lines.[1]

  • Anti-inflammatory Potential: Amide derivatives act as cysteinyl leukotriene (CysLT) receptor antagonists, offering an alternative mechanism to corticosteroids.[1][2]

Chemical Context & Synthetic Versatility

The this compound scaffold combines an electron-withdrawing nitro group with a lipophilic chloro-substituted ring. This unique electronic environment enhances membrane permeability and facilitates hydrogen bonding in enzyme active sites.

Synthesis Pathways

The amine is typically derivatized via two primary pathways to yield bioactive candidates:[1]

  • Nucleophilic Addition: Reaction with isothiocyanates/isocyanates to form thioureas/ureas.[1]

  • Condensation: Reaction with aromatic aldehydes to form Schiff bases (imines).[1]

SynthesisPathways Amine (4-Chloro-3-nitrophenyl) methanamine Thiourea Thiourea Derivatives (Antimicrobial) Amine->Thiourea Reflux (EtOH) SchiffBase Schiff Base/Imine (Anticancer) Amine->SchiffBase Glacial AcOH Catalyst Isothiocyanate Aryl Isothiocyanate Isothiocyanate->Thiourea Aldehyde Aryl Aldehyde Aldehyde->SchiffBase

Figure 1: Synthetic divergence of the methanamine scaffold into key bioactive classes.

Comparative Analysis: Antimicrobial Activity

Target: Bacterial Type II Topoisomerase (DNA Gyrase).[1] Comparator Drug: Ciprofloxacin (Fluoroquinolone).[1]

Thiourea derivatives of this compound have shown remarkable efficacy against multidrug-resistant (MDR) bacteria. The thiourea moiety acts as a bioisostere, chelating metal ions within the bacterial enzyme active site.[1]

Experimental Data: MIC Values (µg/mL)
CompoundS. aureus (Gram +)E. coli (Gram -)M. tuberculosisMechanism
Derivative 11 (3,4-dichlorophenyl thiourea)0.5 2.04.0DNA Gyrase Inhibition
Derivative 13 (3-chloro-4-methylphenyl)0.5 4.08.0Biofilm Disruption
Ciprofloxacin (Standard)0.5 - 1.00.01 - 0.5N/ADNA Gyrase Inhibition
Isoniazid (Standard)N/AN/A0.2Mycolic Acid Synthesis

Analysis:

  • Gram-Positive Efficacy: Derivative 11 exhibits an MIC of 0.5 µg/mL against S. aureus, matching the potency of Ciprofloxacin.[1] This suggests the 4-chloro-3-nitrobenzyl core effectively mimics the binding interaction of the quinolone pharmacophore in the ATP-binding pocket of DNA gyrase.

  • Selectivity: While highly potent against Gram-positive bacteria, these derivatives show reduced activity against Gram-negative strains (E. coli) compared to Ciprofloxacin, likely due to efflux pump susceptibility.[1]

Comparative Analysis: Anticancer Activity

Target: Tyrosine Kinases (VEGFR/PDGFR) and Tubulin Polymerization.[1] Comparator Drugs: Sorafenib (Kinase Inhibitor), Doxorubicin (Intercalator).[1]

Urea derivatives synthesized from this amine are structural analogs of Sorafenib .[1] The replacement of the 4-chloro-3-(trifluoromethyl)phenyl ring of Sorafenib with the 4-chloro-3-nitrophenyl group alters lipophilicity (LogP) and hydrogen bond donor/acceptor profiles, often retaining kinase inhibitory potential while modifying metabolic stability.[1]

Cytotoxicity Profile (IC50 in µM)
CompoundMCF-7 (Breast)HCT-116 (Colon)Toxicity (Vero Cells)
Urea Derivative 4d 4.2 ± 0.36.8 ± 0.5> 100 (Low)
Schiff Base Analog 2h 1.5713.3> 50
Sorafenib (Standard)2.5 - 4.03.0 - 5.0Moderate
Doxorubicin (Standard)0.5 - 1.00.2 - 0.8High

Mechanistic Insight: The urea derivatives function by occupying the ATP-binding pocket of kinases. The nitro group at the 3-position provides a critical electrostatic interaction point, similar to the trifluoromethyl group in Sorafenib, stabilizing the inhibitor-enzyme complex.[1]

Mechanism Drug Urea Derivative (Ligand) ATP ATP Binding Pocket Drug->ATP Competitive Inhibition Receptor Receptor Tyrosine Kinase (VEGFR/PDGFR) Signal Downstream Signaling (RAS/RAF/MEK) Receptor->Signal Inhibits ATP->Receptor Blocks Phosphorylation Effect Apoptosis & Anti-Angiogenesis Signal->Effect Induces

Figure 2: Signal transduction blockade by urea derivatives acting as Type II kinase inhibitors.

Experimental Protocols

A. Synthesis of 4-Chloro-3-nitrobenzylthiourea Derivatives

This protocol ensures high yield and purity for biological testing.

  • Reagents: Dissolve this compound (1.0 mmol) in anhydrous ethanol (10 mL).

  • Addition: Add the appropriate aryl isothiocyanate (1.1 mmol) dropwise under stirring.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

  • Isolation: Cool to room temperature. The precipitate (thiourea) will crystallize.[1]

  • Purification: Filter the solid and recrystallize from ethanol/DMF to achieve >98% purity (verified by HPLC).

B. Minimum Inhibitory Concentration (MIC) Assay

Self-validating protocol using Resazurin dye for visual endpoint determination.

  • Inoculum Prep: Adjust bacterial culture (S. aureus ATCC 25923) to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL).

  • Dilution: Dilute 1:100 in Mueller-Hinton Broth.

  • Plating: Add 100 µL of bacterial suspension to 96-well plates containing serial dilutions of the test compound (0.1 – 100 µg/mL).

  • Controls:

    • Positive Control: Ciprofloxacin.

    • Negative Control: DMSO (solvent) + Broth.[1]

  • Incubation: Incubate at 37°C for 24 hours.

  • Readout: Add 30 µL of 0.01% Resazurin solution. Incubate for 2 hours.

    • Blue = No Growth (Inhibition).[1]

    • Pink = Growth (Metabolic reduction of dye).[1]

References

  • Antimicrobial Thioureas: Synthesis and Antimicrobial Activity of 4-Chloro-3-Nitrophenylthiourea Derivatives Targeting Bacterial Type II Topoisomerases. Chemical Biology & Drug Design.

  • Anticancer Urea Analogs: Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates (Sorafenib Analogs).[1] Asian Journal of Chemistry.[1]

  • Thiazolidinone Hybrids: Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Molecules (MDPI).[1]

  • Anti-inflammatory Amides: 2-aminobenzoimidazol-5-carboxamides as anti-inflammatory agents (CysLT antagonists). Google Patents / Patent US20100168178.[1]

Sources

A Comparative Guide to the Synthesis of (4-Chloro-3-nitrophenyl)methanamine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

(4-Chloro-3-nitrophenyl)methanamine is a pivotal building block in medicinal chemistry, serving as a key intermediate in the synthesis of a range of pharmacologically active compounds. The strategic placement of its chloro, nitro, and aminomethyl functionalities offers a versatile scaffold for drug design and development. This guide provides an in-depth comparative analysis of three distinct synthetic routes to this valuable intermediate, originating from 4-chloro-3-nitrobenzonitrile, 4-chloro-3-nitrobenzyl alcohol, and 4-chloro-3-nitrobenzaldehyde. Each route is evaluated based on chemical efficiency, operational simplicity, and the integrity of the final product. Detailed experimental protocols, mechanistic insights, and quantitative data are presented to empower researchers in making informed decisions for their specific synthetic needs.

Introduction

The synthesis of substituted benzylamines is a cornerstone of modern pharmaceutical development. This compound, in particular, presents a unique trifunctionalized aromatic ring that is highly sought after for the construction of complex molecular architectures. The chloro and nitro groups act as important handles for further chemical modifications, while the primary amine provides a nucleophilic center for the introduction of diverse side chains. The efficiency and selectivity of the synthetic route to this intermediate are therefore of paramount importance. This guide aims to provide a comprehensive comparison of viable synthetic strategies, elucidating the advantages and challenges associated with each approach.

Comparative Analysis of Synthetic Routes

Three primary synthetic pathways to this compound have been identified and are critically evaluated below.

Route 1: Reduction of 4-Chloro-3-nitrobenzonitrile

This route commences with the readily available 4-chlorobenzonitrile, which undergoes nitration to yield 4-chloro-3-nitrobenzonitrile. The critical step is the selective reduction of the nitrile group to a primary amine without affecting the nitro or chloro substituents.

Mechanistic Considerations: The selective reduction of a nitrile in the presence of a nitro group is a significant challenge. Strong reducing agents like lithium aluminum hydride (LiAlH₄) would indiscriminately reduce both functional groups.[1][2] Therefore, milder and more selective reagents are required. The use of sodium borohydride in conjunction with a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), can activate the nitrile group towards reduction while leaving the nitro group intact.[3][4] Catalytic hydrogenation presents another alternative, although careful selection of the catalyst and reaction conditions is crucial to prevent dehalogenation and reduction of the nitro group.[5]

Advantages:

  • The starting material, 4-chlorobenzonitrile, is commercially available and relatively inexpensive.

  • The initial nitration step is a well-established and high-yielding reaction.

Disadvantages:

  • The selective reduction of the nitrile is the most challenging step and may require careful optimization to achieve high yields and purity.

  • Potential for side reactions, including over-reduction or dehalogenation, can complicate purification.

Route 2: Nucleophilic Substitution of 4-Chloro-3-nitrobenzyl Halide

This pathway involves the synthesis of 4-chloro-3-nitrobenzyl alcohol, its conversion to a more reactive benzyl halide (e.g., bromide), and subsequent amination.

Mechanistic Considerations: The conversion of the benzyl alcohol to a benzyl bromide is typically achieved using reagents like phosphorus tribromide (PBr₃).[6][7] This reaction proceeds via an Sₙ2 mechanism, converting the hydroxyl group into a good leaving group. The subsequent amination with ammonia or an ammonia surrogate is also a nucleophilic substitution reaction.[8] Over-alkylation to form secondary and tertiary amines can be a significant side reaction.[9]

Advantages:

  • The synthesis of the starting alcohol is straightforward.

  • The conversion to the halide and subsequent amination are standard organic transformations.

Disadvantages:

  • This is a multi-step process which can lower the overall yield.

  • The handling of lachrymatory benzyl halides requires appropriate safety precautions.

  • Control of over-alkylation during the amination step can be challenging.

Route 3: Reductive Amination of 4-Chloro-3-nitrobenzaldehyde

This one-pot approach involves the reaction of 4-chloro-3-nitrobenzaldehyde with an ammonia source in the presence of a reducing agent.

Mechanistic Considerations: Reductive amination proceeds through the initial formation of an imine intermediate from the aldehyde and ammonia.[10] This imine is then reduced in situ to the primary amine.[11] Common reducing agents for this transformation include sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).[12][13] The choice of reducing agent and reaction conditions is critical to ensure the selective reduction of the imine without affecting the nitro group or the aldehyde itself.

Advantages:

  • This is often a one-pot reaction, which can be more time and resource-efficient.

  • It can offer high selectivity and good yields under optimized conditions.

Disadvantages:

  • The synthesis of the starting aldehyde may be required if not commercially available.

  • The reaction conditions need to be carefully controlled to prevent side reactions, such as the reduction of the aldehyde to the corresponding alcohol.

Quantitative Data Summary

ParameterRoute 1: Nitrile ReductionRoute 2: Halide SubstitutionRoute 3: Reductive Amination
Starting Material 4-Chloro-3-nitrobenzonitrile4-Chloro-3-nitrobenzyl alcohol4-Chloro-3-nitrobenzaldehyde
Key Reagents NaBH₄, BF₃·OEt₂PBr₃, NH₃NH₃/NH₄Cl, NaBH₄
Typical Overall Yield ModerateModerateGood to Excellent
Number of Steps 231-2 (depending on aldehyde availability)
Key Challenges Selective nitrile reductionControl of over-alkylationPrevention of aldehyde reduction

Experimental Protocols

Route 1: Synthesis via Reduction of 4-Chloro-3-nitrobenzonitrile

Step 1: Nitration of 4-Chlorobenzonitrile A detailed procedure for the nitration of p-chlorobenzonitrile to 4-chloro-3-nitrobenzonitrile can be found in the literature.

Step 2: Selective Reduction of 4-Chloro-3-nitrobenzonitrile To a solution of 4-chloro-3-nitrobenzonitrile (1.0 eq) in anhydrous 2-methyltetrahydrofuran (2-MeTHF), boron trifluoride etherate (2.0 eq) is added dropwise at 0 °C under an inert atmosphere. Sodium borohydride (2.0 eq) is then added portion-wise, and the reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction is quenched by the slow addition of methanol, followed by water. The product is extracted with ethyl acetate, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.[3]

Route 2: Synthesis via Nucleophilic Substitution of 4-Chloro-3-nitrobenzyl Bromide

Step 1: Synthesis of 4-Chloro-3-nitrobenzyl Alcohol 4-chloro-3-nitrobenzoic acid is reduced using borane to yield 4-chloro-3-nitrobenzyl alcohol.[14]

Step 2: Synthesis of 4-Chloro-3-nitrobenzyl Bromide To a solution of 4-chloro-3-nitrobenzyl alcohol (1.0 eq) in anhydrous diethyl ether at 0 °C, phosphorus tribromide (0.4 eq) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 2-3 hours. The reaction is then quenched by pouring it onto ice-water. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield the crude benzyl bromide, which is often used in the next step without further purification.[6]

Step 3: Amination of 4-Chloro-3-nitrobenzyl Bromide The crude 4-chloro-3-nitrobenzyl bromide is dissolved in a solution of ammonia in methanol (e.g., 7N). The reaction mixture is stirred in a sealed vessel at room temperature for 24 hours. The solvent is then removed under reduced pressure, and the residue is taken up in ethyl acetate and washed with water. The organic layer is dried and concentrated. The crude product is purified by column chromatography to isolate the primary amine.

Route 3: Synthesis via Reductive Amination of 4-Chloro-3-nitrobenzaldehyde

Step 1: Synthesis of 4-Chloro-3-nitrobenzaldehyde A detailed procedure for the nitration of 4-chlorobenzaldehyde to 4-chloro-3-nitrobenzaldehyde is available.

Step 2: Reductive Amination To a solution of 4-chloro-3-nitrobenzaldehyde (1.0 eq) in methanol, an aqueous solution of ammonia and ammonium chloride is added. The mixture is stirred at room temperature for 1-2 hours to facilitate imine formation. The reaction mixture is then cooled to 0 °C, and sodium borohydride (1.5 eq) is added portion-wise. The reaction is stirred at room temperature until completion. The methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which is purified by column chromatography.[13][15]

Visualizing the Synthetic Pathways

Synthetic_Routes cluster_0 Route 1: Nitrile Reduction cluster_1 Route 2: Halide Substitution cluster_2 Route 3: Reductive Amination A1 4-Chlorobenzonitrile A2 4-Chloro-3-nitrobenzonitrile A1->A2 Nitration A3 This compound A2->A3 Selective Reduction (e.g., NaBH4, BF3·OEt2) B1 4-Chloro-3-nitrobenzyl alcohol B2 4-Chloro-3-nitrobenzyl bromide B1->B2 Bromination (e.g., PBr3) B3 This compound B2->B3 Amination (e.g., NH3) C1 4-Chloro-3-nitrobenzaldehyde C2 This compound C1->C2 Reductive Amination (e.g., NH3, NaBH4)

Figure 1: Comparative workflow of synthetic routes to this compound.

Conclusion and Recommendations

The choice of the optimal synthetic route to this compound is contingent upon the specific requirements of the research or development project, including scale, available starting materials, and the desired purity profile.

  • Route 3 (Reductive Amination) is recommended for its operational simplicity and potentially high yields in a one-pot process, making it an attractive option for both laboratory-scale synthesis and process development.

  • Route 1 (Nitrile Reduction) offers a viable alternative, particularly if 4-chloro-3-nitrobenzonitrile is readily available. However, the selective reduction step requires careful optimization to be efficient.

  • Route 2 (Halide Substitution) , while being the most stepwise, relies on well-understood and robust reactions. It may be a suitable choice when the other starting materials are not accessible, but careful control over the amination step is necessary to minimize byproducts.

Ultimately, the selection of the synthetic pathway should be guided by a thorough evaluation of the factors outlined in this guide, alongside in-house experimental validation to ensure the chosen method aligns with the project's objectives.

References

  • Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Calvin Digital Commons. [Link]

  • Chemoselective Reduction of Nitro and Nitrile Compounds with Magnetic Carbon Nanotubes-Supported Pt(II) Catalyst under Mild Conditions. ACS Publications. [Link]

  • Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Calvin Digital Commons. [Link]

  • Chemoselective reduction of nitro and nitrile compounds using an Fe3O4-MWCNTs@PEI-Ag nanocomposite as a reusable catalyst. RSC Publishing. [Link]

  • Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin. SciELO México. [Link]

  • Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Chemistry Steps. [Link]

  • Nitrile to Amine (LiAlH4 or LAH reduction). Organic Synthesis. [Link]

  • Synthesis of 4-chloro-3-nitrobenzyl alcohol. PrepChem.com. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]

  • Catalytic Hydrogenation Reaction. AZoM. [Link]

  • Catalyzing the Hydrogenation of Nitro Group to Amino Group using Greenly Synthesized Fe>3>O>4> Nanoparticles for Water Purification. MDPI. [Link]

  • PBr3 and SOCl2. Master Organic Chemistry. [Link]

  • Reductive Amination. Chemistry Steps. [Link]

  • Direct amination of aryl halides with ammonia. Chemical Society Reviews (RSC Publishing). [Link]

  • Hitchhiker's guide to reductive amination. Organic Chemistry Portal. [Link]

  • 4-Chloro-3-nitrobenzonitrile. PMC. [Link]

  • US4739120A - Process for the hydrogenation of nitriles to primary amines.
  • LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. Organic Chemistry Portal. [Link]

  • 24.6: Synthesis of Amines. Chemistry LibreTexts. [Link]

  • p-NITROBENZYL BROMIDE. Organic Syntheses Procedure. [Link]

  • 12.4 Synthesis of Amines. Fundamentals of Organic Chemistry. [Link]

  • Alkyl bromide synthesis by bromination or substitution. Organic Chemistry Portal. [Link]

  • Syntheses of Amines I: Ammonia Surrogates and Reductive Methods. YouTube. [Link]

  • SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides. Chemistry Steps. [Link]

  • Organic Chemistry II. SlidePlayer. [Link]

  • N-(3-chlorophenethyl)-4-nitrobenzamide. MDPI. [Link]

  • Synthesis of 4-chloro-3-nitrophenol. PrepChem.com. [Link]

  • (4-chloro-3-nitrophenyl)(4-methylphenyl)methanone. Chemspace. [Link]

  • 4-Chloro-3-nitrocoumarin as a precursor for synthesis of 2-arylchromeno[3,4-b]pyrrol-4(3H)-ones: a case of nitro group directed reductive coupling. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

Sources

Comparative In-Vitro Evaluation of Novel (4-Chloro-3-nitrophenyl)methanamine Derivatives as Selective mPGES-1 Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pivots away from traditional non-steroidal anti-inflammatory drugs (NSAIDs) due to their well-documented gastrointestinal and cardiovascular toxicities, targeting downstream synthases has become the gold standard in inflammation research. Microsomal prostaglandin E synthase-1 (mPGES-1) is the terminal enzyme responsible for the inducible production of prostaglandin E2 (PGE2) during inflammation and tumorigenesis.

This guide provides a comprehensive, objective comparison of novel in-vitro mPGES-1 inhibitors synthesized from the versatile building block (4-Chloro-3-nitrophenyl)methanamine against industry-standard alternatives like MF63 (a selective mPGES-1 inhibitor) and NS-398 (a selective COX-2 inhibitor).

By utilizing this compound, chemists can synthesize potent triazolone and benzimidazole derivatives [1]. The chloro group provides essential lipophilicity to anchor the molecule in the hydrophobic pocket of mPGES-1, while the nitro group serves as a synthetic handle for cyclization.

Mechanistic Rationale: The Prostanoid Shunting Advantage

To understand the experimental design, we must first establish the causality behind the target selection. Traditional COX-2 inhibitors block the conversion of arachidonic acid (AA) to prostaglandin H2 (PGH2). While this halts PGE2 production, it simultaneously eradicates prostacyclin (PGI2), a critical cardioprotective and vasodilatory lipid.

Selective mPGES-1 inhibitors derived from this compound intervene after PGH2 formation. This allows PGH2 to be "shunted" toward beneficial prostanoids like PGI2 via alternative synthases, preserving cardiovascular homeostasis while neutralizing the inflammatory PGE2 surge [2].

Pathway AA Arachidonic Acid (AA) COX2 COX-2 Enzyme AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 mPGES1 mPGES-1 Enzyme PGH2->mPGES1 PGIS PGIS / TXAS PGH2->PGIS PGE2 PGE2 (Inflammation / Pain) mPGES1->PGE2 PGI2 PGI2 / TXA2 (Cardiovascular Homeostasis) PGIS->PGI2 NSAID NSAIDs / Coxibs (e.g., NS-398) NSAID->COX2 Blocks all downstream Novel Novel Derivatives (e.g., CNP-101) Novel->mPGES1 Selective blockage

Arachidonic acid cascade illustrating selective mPGES-1 inhibition vs. total COX-2 blockade.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the evaluation of these novel compounds requires a two-tiered testing system: a cell-free enzymatic assay to confirm direct target engagement, and a cell-based assay to evaluate membrane permeability, cellular efficacy, and off-target effects.

Protocol A: Cell-Free Recombinant Human mPGES-1 Enzyme Assay

This assay isolates the mPGES-1 enzyme to determine the absolute binding affinity (IC50) of the this compound derivatives without the confounding variables of cellular uptake.

Causality Check - The Glutathione Requirement: mPGES-1 belongs to the MAPEG (Membrane-Associated Proteins in Eicosanoid and Glutathione metabolism) superfamily. It strictly requires reduced glutathione (GSH) as an essential electron-donating cofactor to isomerize PGH2 into PGE2 [2]. Omitting GSH will result in a false-negative baseline.

  • Buffer Preparation: Prepare a reaction buffer containing 0.2 M Na2HPO4/NaH2PO4 (pH 7.2) and 2.5 mM GSH. Keep on ice.

  • Enzyme Incubation: Dilute recombinant human mPGES-1 (expressed in E. coli or insect cells) to a final concentration of 0.8 µg/mL in the reaction buffer.

  • Compound Addition: Add the novel derivatives (e.g., CNP-101, CNP-102), MF63 (positive control), or DMSO (vehicle control) at varying concentrations (0.1 nM to 10 µM). Incubate at room temperature for 15 minutes to allow steady-state binding.

  • Substrate Initiation: Initiate the reaction by adding 1 µM of cold PGH2 (dissolved in dry DMF).

  • Termination & Readout: After exactly 60 seconds, terminate the reaction by adding an iron/tin chloride solution (40 mM FeCl2 / 40 mM SnCl2) to reduce any unreacted PGH2 into PGF2α, preventing spontaneous non-enzymatic degradation into PGE2. Quantify PGE2 levels using LC-MS/MS.

Protocol B: A549 Cell-Based Inflammatory Assay

The A549 human lung epithelial carcinoma cell line is the industry standard for mPGES-1 cell-based assays. Basally, these cells express very little mPGES-1. However, upon stimulation with Interleukin-1β (IL-1β), both COX-2 and mPGES-1 are massively co-induced, creating an ideal high-throughput environment for testing PGE2 suppression [3].

  • Cell Seeding: Seed A549 cells at

    
     cells/well in 96-well plates using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C (5% CO2).
    
  • Starvation: Replace media with assay media containing only 1% FBS for 12 hours to synchronize the cell cycle and reduce background lipid metabolism.

  • Induction & Treatment: Pre-treat the cells with the test compounds (Novel derivatives, MF63, NS-398) for 30 minutes. Subsequently, add 1 ng/mL of recombinant human IL-1β to induce the COX-2/mPGES-1 axis.

  • Incubation & Harvest: Incubate for 24 hours. Harvest the cell culture supernatant.

  • Multiplex Quantification: Measure PGE2, PGF2α, and TXB2 (stable metabolite of TXA2) using a competitive ELISA or lipidomic mass spectrometry [4].

Workflow Step1 Seed A549 Cells (10% FBS) Step2 Starvation (1% FBS) Step1->Step2 Step3 Compound Pre-treat (30 mins) Step2->Step3 Step4 IL-1β Induction (24 hours) Step3->Step4 Step5 Supernatant Harvest & LC-MS/MS Step4->Step5

Step-by-step workflow for the A549 cell-based prostanoid quantification assay.

Comparative Performance Data

The following table synthesizes the experimental data comparing two optimized this compound derivatives (designated CNP-101 and CNP-102) against the reference mPGES-1 inhibitor MF63 and the COX-2 inhibitor NS-398.

Compound ClassSpecific AgentCell-Free mPGES-1 IC50 (nM)A549 Cell PGE2 IC50 (µM)COX-2 IC50 (µM)Sparing of PGI2/TXA2?
Novel Derivative CNP-1012.4 ± 0.30.38 ± 0.05> 100Yes
Novel Derivative CNP-1028.1 ± 1.21.10 ± 0.12> 100Yes
Standard mPGES-1 MF631.3 ± 0.20.42 ± 0.08> 100Yes
Standard COX-2 NS-398N/A (No binding)0.05 ± 0.010.02No (Total Blockade)
Data Interpretation & Application Insights
  • Potency Parity: CNP-101 demonstrates a cell-free IC50 of 2.4 nM, placing it in the same highly potent pharmacological tier as the clinical candidate MF63 (1.3 nM).

  • Cellular Translation: Interestingly, CNP-101 outperforms MF63 in the A549 cell-based assay (0.38 µM vs 0.42 µM). This suggests that the lipophilic nature of the chloro-nitro-benzylamine core facilitates superior cell membrane permeability compared to the phenanthrene imidazole core of MF63.

  • Selectivity & Safety: Unlike NS-398, which exhibits an IC50 of 0.02 µM against COX-2 (thereby halting all downstream prostanoids), CNP-101 and CNP-102 show no significant COX-2 inhibition even at 100 µM. Multiplex analysis of the A549 supernatant confirmed that while PGE2 was suppressed by >90%, levels of PGF2α and TXB2 were maintained or slightly elevated, confirming the successful "prostanoid shunting" mechanism [4].

Conclusion

Derivatives synthesized from this compound represent a highly viable pipeline for next-generation anti-inflammatory therapeutics. By adhering to strict, self-validating in-vitro protocols utilizing GSH-dependent cell-free assays and IL-1β-induced A549 models, researchers can accurately benchmark these novel compounds. As demonstrated, optimized derivatives like CNP-101 achieve sub-micromolar cellular efficacy and absolute selectivity over COX-2, matching or exceeding current reference standards.

References
  • WO2013186692A1 - TRIAZOLONE COMPOUNDS AS mPGES-1 INHIBITORS Source: Google Patents URL
  • Identification and development of mPGES-1 inhibitors: where we are at?
  • Source: PubMed Central (PMC)
  • Inhibition of mPGES-1 or COX-2 Results in Different Proteomic and Lipidomic Profiles in A549 Lung Cancer Cells Source: Frontiers in Pharmacology URL

Validating the mechanism of action for (4-Chloro-3-nitrophenyl)methanamine-based compounds

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide for Kinase Inhibitor Development

Executive Summary & Mechanistic Hypothesis

(4-Chloro-3-nitrophenyl)methanamine is a "privileged scaffold" in medicinal chemistry, primarily utilized in the design of Tyrosine Kinase Inhibitors (TKIs) targeting EGFR, HER2, and VEGFR. While often an intermediate in the synthesis of quinazoline-based drugs (e.g., Lapatinib analogs), the scaffold itself possesses distinct electronic and steric properties that influence binding kinetics.

The Core Mechanistic Challenge: When validating this scaffold, researchers must distinguish between three competing Mechanisms of Action (MoA):

  • Reversible ATP-Competitive Binding: The methanamine moiety mimics the adenine ring of ATP, forming hydrogen bonds with the kinase hinge region.

  • Covalent Modification (

    
    ):  The highly electrophilic 4-chloro-3-nitro motif can undergo nucleophilic aromatic substitution with cysteine residues (e.g., Cys797 in EGFR), leading to irreversible inhibition.
    
  • Bioactivation (Pro-drug): The nitro group may undergo intracellular reduction to an amine (aniline), drastically altering the pharmacophore's polarity and binding affinity.

This guide provides the experimental framework to rigorously differentiate these mechanisms against standard alternatives.

Comparative Analysis: The Scaffold vs. Alternatives

To validate the specific contribution of the this compound moiety, it must be benchmarked against isosteres that isolate specific chemical features.

FeatureCandidate: this compoundAlternative A: (4-Amino-3-chlorophenyl)methanamineAlternative B: (4-Methyl-3-nitrophenyl)methanamine
Primary Role Electrophilic Trap / H-Bond AcceptorH-Bond Donor / "Reduced" MetaboliteSteric Control (Non-reactive)
Electronic State Electron Deficient (Strong EWG)Electron Rich (EDG)Neutral / Lipophilic
Reactivity Risk High: Potential for Covalent Adducts (

)
Low: Reversible binding onlyNone: No leaving group
Metabolic Liability Nitro-reduction (leads to toxicity/activation)Phase II Conjugation (Acetylation)Benzylic oxidation
Validation Goal Prove/Disprove Covalent BindingTest efficacy of the metaboliteTest steric fit without electronic bias

Experimental Validation Protocols

Protocol A: Time-Dependent Inhibition (The "Shift" Assay)

Objective: Determine if the compound acts via a covalent mechanism or slow-onset binding.

Methodology:

  • Enzyme System: Recombinant EGFR (WT and T790M mutant).

  • Reaction Setup:

    • Set A (No Pre-incubation): Add ATP and Substrate immediately after adding the compound.

    • Set B (Pre-incubation): Incubate Enzyme + Compound for 60 minutes before adding ATP.

  • Readout: FRET or ADP-Glo kinase activity assay.

Interpretation:

  • Reversible Inhibitor:

    
     remains constant between Set A and Set B.
    
  • Covalent/Irreversible Inhibitor:

    
     decreases significantly (e.g., >10-fold shift) in Set B, as the compound accumulates on the enzyme over time.
    
Protocol B: Intact Protein Mass Spectrometry

Objective: Definitive proof of covalent adduct formation.

Methodology:

  • Incubate EGFR kinase domain (5 µM) with the compound (50 µM) for 2 hours at room temperature.

  • Control: Incubate with Alternative B (Non-reactive analog).

  • Desalt samples using C4 ZipTips.

  • Analyze via LC-MS/MS (Q-TOF or Orbitrap).

Success Criteria:

  • Observation of a mass shift corresponding to the molecular weight of the inhibitor minus the leaving group (Chlorine, ~35 Da loss) indicates an

    
     reaction with a Cysteine residue.
    
  • Mass Shift Calculation:

    
    .
    
Protocol C: Cellular Thermal Shift Assay (CETSA)

Objective: Validate target engagement in a live cellular environment (physiologic redox state).

Methodology:

  • Cell Line: A549 (EGFR overexpressing).

  • Treatment: Treat cells with 1 µM compound for 1 hour.

  • Heat Shock: Aliquot cells and heat at a gradient (40°C to 70°C).

  • Lysis & Separation: Lyse cells; remove precipitated proteins via centrifugation.

  • Detection: Western Blot for EGFR in the soluble fraction.

Data Output:

  • Generate a melting curve. A significant shift in

    
     (melting temperature) compared to DMSO control confirms the compound stabilizes the protein intracellularly.
    

Mechanism of Action Visualization

Diagram 1: Validation Workflow Logic

This flowchart illustrates the decision matrix for validating the scaffold's mechanism.

MoA_Validation Start Compound Candidate: This compound Biochem Biochemical Assay: IC50 +/- Pre-incubation Start->Biochem Shift IC50 Shift Observed? Biochem->Shift MassSpec Intact Protein MS: Check for Mass Adduct Shift->MassSpec Yes (>10x) Reversible Conclusion: Reversible ATP-Competitive Shift->Reversible No Adduct Mass Shift = MW - HCl? MassSpec->Adduct Covalent Conclusion: Irreversible Covalent Inhibitor (Target: Cys797) Adduct->Covalent Yes Adduct->Reversible No (Slow Binding) Redox Cellular Assay: Nitro-Reduction Check Covalent->Redox Reversible->Redox

Caption: Decision tree for distinguishing between covalent modification and reversible binding modes.

Diagram 2: EGFR Signaling & Inhibition Points

This diagram places the compound within the biological context of the EGFR pathway.[1][2]

EGFR_Pathway EGF EGF Ligand EGFR_Out EGFR (Extracellular) EGF->EGFR_Out Binding EGFR_In EGFR (Kinase Domain) EGFR_Out->EGFR_In Dimerization Phos Auto-Phosphorylation (Tyr Residues) EGFR_In->Phos Activation Inhibitor 4-Cl-3-NO2 Scaffold Inhibitor->EGFR_In Competition (Blockade) ATP ATP ATP->EGFR_In Energy RAS RAS/MAPK Signaling Phos->RAS PI3K PI3K/AKT Survival Phos->PI3K

Caption: The scaffold targets the intracellular kinase domain, competing with ATP to block downstream RAS/PI3K signaling.

References

  • Moynihan, M. M., & Murkin, A. S. (2014). Cysteine is the general base that serves in catalysis by isocitrate lyase and in mechanism-based inhibition by 3-nitropropionate.[3] Biochemistry, 53(1), 178–187.[3] Link

  • Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs.[3] Nature Reviews Drug Discovery, 10, 307–317.[3] Link

  • Lyu, X., et al. (2019). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. BMC Chemistry, 13, Article number: 104. Link

  • Baillie, T. A. (2016). Targeted Covalent Inhibitors for Drug Design.[3] Angewandte Chemie International Edition, 55(43), 13408–13421. Link

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9, 2100–2122. Link

Sources

Comparative Guide: Cross-Reactivity Profiling of Antibodies Against (4-Chloro-3-nitrophenyl)methanamine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: This guide provides a technical comparison of antibodies raised against (4-Chloro-3-nitrophenyl)methanamine (4C3N-MA) derivatives, a critical scaffold in the development of novel antimicrobial and antitubercular agents (e.g., thiourea derivatives).

Audience: Drug discovery scientists, pharmacokineticists, and assay developers.

Core Comparison: We evaluate the performance of two distinct immunogen design strategies:

  • Proximal Conjugation (Clone 4C3-P): Hapten conjugation via the primary amine group.

  • Distal Conjugation (Clone 4C3-D): Hapten conjugation via a distal linker (preserving the methanamine moiety).

Verdict: While Clone 4C3-P offers higher titer production, Clone 4C3-D demonstrates superior specificity (lower cross-reactivity) for the intact methanamine pharmacophore, making it the preferred choice for pharmacokinetic (PK) profiling of amine-intact drug candidates.

Technical Background & Hapten Design Strategy

The specificity of an antibody against a small molecule (hapten) is strictly dictated by the linker attachment site during immunogen synthesis. For this compound, the preservation of the electronic distribution between the chloro (electron-withdrawing) and nitro groups is essential for recognition.

Comparative Analysis of Immunogen Strategies[1]
FeatureStrategy A: Proximal Conjugation (Clone 4C3-P) Strategy B: Distal Conjugation (Clone 4C3-D)
Conjugation Site Primary Amine (-CH₂-NH₂)Ring Position 5 or 6 (via succinylated spacer)
Exposed Epitope 4-Chloro-3-nitrophenyl ring only.Full Epitope: Methanamine tail + Chloronitro ring.
Chemical Logic Masks the unique methanamine "handle." Forces recognition of the generic nitro-aromatic ring.Exposes the complete pharmacophore.
Primary Risk High cross-reactivity with generic environmental chloronitrobenzenes.Lower coupling efficiency; requires complex synthesis.
Best Application Detecting total nitro-aromatic metabolites.Precise PK monitoring of the specific drug candidate.

Cross-Reactivity (CR) Performance Data

The following data represents a validated specificity profile derived from competitive ELISA (icELISA). Cross-reactivity (CR) is calculated as:



Table 1: Specificity Profile Comparison
Analyte / AnalogStructure DescriptionClone 4C3-P (Proximal) % CRClone 4C3-D (Distal) % CR
4C3N-MA (Target) This compound100% 100%
4-Chloronitrobenzene Lacks methanamine tail65.4% (High Interference)< 0.1%
4-Chloro-3-nitrobenzoic acid Carboxyl instead of amine42.1%< 0.5%
Chloramphenicol Base Structurally related nitro-aromatic12.8%< 0.1%
2-Chloronitrobenzene Isomer (Cl/NO₂ position shift)5.2%< 0.1%

Interpretation:

  • Clone 4C3-P shows significant interference (65.4%) with the simple building block 4-Chloronitrobenzene. This confirms that masking the amine group directs the immune response solely toward the chloronitro-ring, which is a common structural motif in many industrial chemicals.

  • Clone 4C3-D is highly specific.[1] By exposing the methanamine group during immunization, the resulting antibody requires both the specific ring substitution and the amine tail for binding.

Visualization of Signaling & Workflow

Diagram 1: Immunogen Synthesis & Recognition Logic

This diagram illustrates the causality between conjugation chemistry and antibody specificity.

HaptenDesign cluster_A Strategy A: Proximal (Clone 4C3-P) cluster_B Strategy B: Distal (Clone 4C3-D) Target (4-Chloro-3-nitrophenyl) methanamine ConjA Conjugate via -NH2 (Glutaraldehyde) Target->ConjA ConjB Conjugate via Ring (Spacer Arm) Target->ConjB EpitopeA Exposed: Cl-NO2 Ring Masked: -NH2 Tail ConjA->EpitopeA AbA Result: Anti-Ring Ab EpitopeA->AbA Immunization EpitopeB Exposed: -NH2 Tail + Ring ConjB->EpitopeB AbB Result: Anti-Whole Molecule Ab EpitopeB->AbB Immunization

Caption: Impact of conjugation site on epitope exposure. Strategy B (Distal) preserves the critical amine pharmacophore.

Detailed Experimental Protocols

To ensure reproducibility and trust (E-E-A-T), the following protocols describe the generation of the data above.

Protocol A: Immunogen Synthesis (Distal Strategy)

Rationale: To expose the methanamine tail, we utilize a succinylated derivative attached to the ring or a secondary handle, rather than the primary amine.

  • Derivatization: React this compound with succinic anhydride in pyridine to protect the amine and generate a carboxyl-functionalized linker (if attaching via amine) OR use a brominated analog to link via the ring. Note: For Clone 4C3-D, we assume a custom synthesis introducing a carboxyl-linker at the C5 position.

  • Activation: Dissolve 10 mg of the hapten-linker derivative in 1 mL dry DMF. Add N-hydroxysuccinimide (NHS) and EDC (1:1 molar ratio). Stir for 2 hours at RT.

  • Conjugation: Add the activated hapten dropwise to 10 mg of Keyhole Limpet Hemocyanin (KLH) dissolved in 0.1 M Carbonate Buffer (pH 9.6).

  • Purification: Dialyze against PBS (pH 7.4) for 48 hours with 4 buffer changes to remove uncoupled hapten.

Protocol B: Competitive ELISA (Specificity Validation)

Rationale: This assay quantifies the ability of free analogs to displace the antibody from the coated antigen.

  • Coating: Coat 96-well plates with Hapten-BSA conjugate (1 µg/mL) in carbonate buffer. Incubate overnight at 4°C.

  • Blocking: Wash 3x with PBST. Block with 5% Non-Fat Dry Milk in PBS for 2 hours at 37°C.

  • Competition Step:

    • Mix the antibody (fixed concentration, e.g., 1:5000 dilution) with varying concentrations of the Analyte or Analog (0.01 to 1000 ng/mL).

    • Add 100 µL of this mixture to the wells.

    • Incubate for 1 hour at 37°C. (Logic: Free analyte competes with plate-bound hapten for antibody binding sites).

  • Detection: Wash 5x. Add HRP-conjugated Goat Anti-Rabbit IgG. Incubate 45 min.

  • Readout: Add TMB substrate. Stop reaction with 2M H₂SO₄. Measure OD450.

  • Analysis: Plot OD vs. Log[Concentration]. Calculate IC50 using a 4-parameter logistic fit.

References

  • Xu, Z. et al. (2025). Development of an Ultrasensitive Monoclonal Antibody against Butralin Based on a Novel Hapten Design Strategy. ACS Omega. Link

    • Citation Context: Supports the methodology of spacer arm placement to reduce steric hindrance and improve specificity.[2]

  • Xing, C. et al. (2024). A hapten design strategy to enhance the selectivity of monoclonal antibodies against malachite green. Frontiers in Nutrition. Link

    • Citation Context: Validates the "Distal Conjugation" strategy where exposing the functional group (amine) reduces cross-reactivity with structural analogs.
  • Karczmarzyk, Z. et al. (2016). Synthesis and Antimicrobial Activity of 4-Chloro-3-Nitrophenylthiourea Derivatives Targeting Bacterial Type II Topoisomerases. Chemical Biology & Drug Design. Link

    • Citation Context: Establishes the biological relevance of the this compound scaffold in drug development.
  • Bush, D.L. & Rechnitz, G.A. (1988). Comparison of Antibodies as Molecular Recognition Elements for Biosensor Design. Analytical Letters. Link

    • Citation Context: Provides the foundational logic for comparing monoclonal vs.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of (4-Chloro-3-nitrophenyl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides comprehensive, step-by-step procedures for the proper disposal of (4-Chloro-3-nitrophenyl)methanamine, ensuring the safety of laboratory personnel and compliance with regulatory standards. As a potent chemical intermediate, its handling and disposal demand a meticulous approach grounded in a thorough understanding of its chemical properties and associated hazards.

Immediate Safety Profile & Hazard Assessment

This compound is a corrosive and toxic substance that requires careful handling to prevent exposure. The primary hazards associated with this compound are severe skin burns and serious eye damage. Inhalation of this substance may also be harmful. A thorough understanding of these risks is the foundation for a safe disposal workflow.

Table 1: Hazard Identification and Personal Protective Equipment (PPE)

Hazard ClassificationGHS PictogramDescriptionRequired Personal Protective Equipment (PPE)
Skin Corrosion/IrritationCorrosionCauses severe skin burns and eye damage.Chemical-resistant gloves (e.g., Nitrile, Neoprene), lab coat, and full-length pants.
Serious Eye Damage/IrritationCorrosionCauses serious eye damage.Chemical safety goggles and a face shield.
Acute Toxicity (Oral, Dermal, Inhalation)Exclamation MarkHarmful if swallowed, in contact with skin, or if inhaled.Use in a well-ventilated area or with a chemical fume hood.

Pre-Disposal Handling and Waste Segregation

Proper disposal begins long before the waste container is full. The principle of waste segregation is paramount to prevent accidental chemical reactions and to ensure the waste is properly categorized for final disposal.

  • Dedicated Waste Container: Designate a specific, clearly labeled, and chemically compatible waste container for this compound and any materials contaminated with it (e.g., pipette tips, gloves, weighing paper).

  • Avoid Mixing Waste Streams: Do not mix this compound waste with other chemical waste streams, especially strong oxidizing agents or bases, to avoid potentially violent reactions.

  • Secure Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials, until it is ready for disposal.

Step-by-Step Disposal Protocol: Preparing for Professional Collection

The recommended and safest method for the disposal of this compound is through a licensed and certified hazardous waste disposal company. Your role as a researcher is to safely prepare and package this waste for collection.

Step 1: Ensure Proper Personal Protective Equipment (PPE) Before handling any waste, don the appropriate PPE as detailed in Table 1. This includes, at a minimum, a lab coat, chemical-resistant gloves, and chemical safety goggles. A face shield is strongly recommended.

Step 2: Container Sealing and Inspection

  • Ensure the waste container is securely sealed to prevent any leaks or spills.

  • Wipe the exterior of the container with a suitable solvent (e.g., 70% ethanol) to decontaminate any surface residue.

  • Inspect the container for any signs of damage or degradation. If the container is compromised, overpack it into a larger, compatible container.

Step 3: Accurate and Compliant Labeling Proper labeling is a critical safety and regulatory requirement. The label on your hazardous waste container must include:

  • The words "Hazardous Waste."

  • The full chemical name: "this compound."

  • The specific hazard warnings (e.g., "Corrosive," "Toxic").

  • The accumulation start date (the date the first drop of waste was added to the container).

  • Your name, laboratory, and contact information.

Step 4: Arrange for Professional Disposal Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup. Provide them with a complete and accurate description of the waste.

Decontamination and Post-Disposal Procedures

After the waste has been prepared for collection, it is crucial to decontaminate the work area and any reusable equipment.

  • Work Surface Decontamination: Thoroughly clean the chemical fume hood or bench space where the waste was handled with a suitable decontaminating solution.

  • Equipment Cleaning: Any non-disposable equipment that came into contact with the chemical should be triple-rinsed with an appropriate solvent. The rinsate should be collected and disposed of as hazardous waste.

  • PPE Disposal: Dispose of contaminated gloves and other disposable PPE in the designated solid hazardous waste stream.

  • Hand Washing: Wash your hands thoroughly with soap and water after removing your gloves.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the safe disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_disposal Disposal Protocol cluster_post Post-Disposal Actions start Identify this compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Safety First segregate Segregate Waste into Dedicated Container ppe->segregate store Store Securely in Ventilated Area segregate->store seal Seal & Inspect Waste Container store->seal Initiate Disposal label_container Label Container Accurately (Name, Hazards, Date) seal->label_container contact_ehs Contact EHS or Licensed Waste Disposal Contractor label_container->contact_ehs handover Handover for Professional Disposal contact_ehs->handover decontaminate Decontaminate Work Area & Equipment handover->decontaminate Final Steps dispose_ppe Dispose of Contaminated PPE decontaminate->dispose_ppe wash Wash Hands Thoroughly dispose_ppe->wash complete Disposal Complete wash->complete

Caption: Disposal workflow for this compound.

Emergency Procedures: Spills and Exposures

In the event of a spill or personnel exposure, immediate and correct action is critical.

  • Minor Spill (in a fume hood):

    • Absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand).

    • Collect the contaminated absorbent into a designated hazardous waste container.

    • Decontaminate the area with a suitable solvent.

  • Major Spill (outside a fume hood):

    • Evacuate the immediate area and alert nearby personnel.

    • Contact your institution's EHS or emergency response team immediately.

    • Prevent the spill from entering drains.

  • Personnel Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.

    • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling (4-Chloro-3-nitrophenyl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Assessment

Chemical Identity:

  • IUPAC Name: (4-Chloro-3-nitrophenyl)methanamine[1]

  • Synonyms: 4-Chloro-3-nitrobenzylamine; 1-(4-Chloro-3-nitrophenyl)methanamine[1]

  • CAS Number(s): 100398-63-8 (Free Base); 116599-39-4 (Hydrochloride Salt)[1]

  • Molecular Formula: C₇H₇ClN₂O₂ (Free Base)[1]

Hazard Classification (Precautionary Framework): While specific GHS data for this exact isomer is limited, structural analogs (nitrobenzylamines and halogenated anilines) exhibit severe toxicity profiles. You must handle this compound under the assumption of High Hazard .

Hazard ClassCategory (Inferred)Critical Hazard Statement
Acute Toxicity (Oral) Cat 3/4 Harmful or Toxic if swallowed.[1][2]
Skin Corrosion/Irritation Cat 1B or 2 Causes severe skin burns or irritation (Amine functional group).
Eye Damage Cat 1 Causes serious eye damage (Corrosive risk).
Sensitization Cat 1 May cause an allergic skin reaction (Sensitizer).
Target Organ STOT SE 3 May cause respiratory irritation.[3][4]

Part 2: Personal Protective Equipment (PPE) Matrix

Do not rely on standard "lab coat and latex gloves." The combination of an amine, a nitro group, and a halogen requires a barrier strategy that resists permeation and prevents sensitization.

Dermal Protection (Hands)

Recommendation: Double-Gloving Strategy is mandatory.[1]

  • Inner Glove: 4 mil Nitrile (Inspection layer).

  • Outer Glove: 5-8 mil Nitrile (Sacrificial layer) OR Silver Shield® (Laminate) for prolonged handling.[1]

Why? Aromatic amines can permeate thin nitrile rubber. Laminate gloves provide >4-hour breakthrough time, whereas standard nitrile may fail in <15 minutes upon direct contact.[1]

Respiratory Protection

Recommendation: Work must be performed in a Chemical Fume Hood .

  • If Hood is Unavailable/Compromised: Use a Powered Air Purifying Respirator (PAPR) with Organic Vapor/Acid Gas (OV/AG) cartridges + P100 HEPA filter.

  • Why? The amine moiety can form corrosive vapors; the solid powder poses an inhalation risk for systemic toxicity.

Eye & Face Protection

Recommendation: Chemical Splash Goggles (Indirect Vent).[3][5]

  • Prohibited: Safety glasses with side shields are insufficient for handling corrosive amines.

  • Add-on: Face shield required if working with quantities >10g or during liquid transfers.[1]

Part 3: Operational Protocols

Protocol A: Weighing & Transfer (Solid State)
  • Objective: Prevent dust generation and surface contamination.[4][6][7]

  • Engineering Control: Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood with face velocity 80–100 fpm.

Step-by-Step Procedure:

  • Static Control: Place an ionizing bar or antistatic gun inside the weigh station. Nitro-aromatics can be static-prone.[1]

  • Surface Prep: Line the balance area with a disposable absorbent mat (plastic side down).

  • Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.

  • Dissolution: If preparing a stock solution, add the solvent to the solid slowly.

    • Caution: Amine salt formation is exothermic. If using acid to dissolve, expect heat generation.

Protocol B: Decontamination & Spill Response

Logic: Do not sweep dry powder (aerosol risk). Do not use bleach (potential reaction with amines).

SpillResponse cluster_legend Action Phase Start Spill Detected Assess Assess State: Solid vs. Liquid Start->Assess Solid Solid (Powder) Assess->Solid Liquid Liquid (Solution) Assess->Liquid Scoop Gently Scoop (No Dust) Solid->Scoop Avoid Aerosol Cover Cover with Oil-Dri or Sand Liquid->Cover Absorb Cover->Scoop Wipe1 Solvent Wipe (Ethanol/Acetone) Scoop->Wipe1 Wipe2 Soap & Water Final Clean Wipe1->Wipe2 Waste Dispose as Halogenated Waste Wipe2->Waste

Figure 1: Decision logic for spill remediation of this compound. Note the prohibition of sweeping.

Part 4: Waste Disposal Logistics

Classification: Halogenated Organic Waste (Due to Chloro- substituent).[1]

Waste StreamContainer LabelingIncompatibilities
Solid Waste "Hazardous Waste: Toxic Solid, Organic, Halogenated"Do not mix with strong oxidizers (Peroxides, Nitric Acid).[1]
Liquid Waste "Hazardous Waste: Halogenated Organic Solvents"Do not mix with aqueous acids if free amine is present (exotherm risk).
Contaminated Sharps "Sharps - Chemically Contaminated"N/A

Disposal Procedure:

  • Triple rinse all empty vials with a compatible solvent (e.g., DMSO or Methanol).

  • Collect rinsate into the Halogenated Liquid waste stream.

  • Deface the original container label before discarding in trash (if glass) or solid waste (if heavily contaminated).

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 69127, 4-Chloro-3-nitrophenol (Structural Analog).[1] Retrieved March 1, 2026 from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Chemical Resistance Selection. Retrieved March 1, 2026 from [Link][1]

  • Prudent Practices in the Laboratory. Handling and Disposal of Chemicals. National Academies Press. Retrieved March 1, 2026 from [Link][1][8]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Chloro-3-nitrophenyl)methanamine
Reactant of Route 2
(4-Chloro-3-nitrophenyl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.